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Foundational

An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)propan-2-amine: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Bromo-5-fluorophenyl)propan-2-amine is a halogenated aromatic amine that holds significant potential as a versatile building block in medi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Bromo-5-fluorophenyl)propan-2-amine is a halogenated aromatic amine that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom, a fluorine atom, and a tertiary amine group on a substituted phenylpropane backbone, make it an attractive scaffold for the synthesis of novel bioactive molecules. The strategic incorporation of fluorine and bromine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the design and development of new therapeutics.

Chemical Structure and Properties

The chemical structure of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is characterized by a phenyl ring substituted with a bromine atom at the 2-position and a fluorine atom at the 5-position. A propan-2-amine group is attached to the 1-position of the phenyl ring.

Systematic Name: 2-(2-Bromo-5-fluorophenyl)propan-2-amine CAS Number: 1314739-27-9[3] Molecular Formula: C₉H₁₁BrFN[3] Molecular Weight: 232.09 g/mol [3]

Physicochemical Properties

While specific experimental data for 2-(2-Bromo-5-fluorophenyl)propan-2-amine is not extensively available in public literature, its physicochemical properties can be predicted based on its structure and comparison with analogous compounds.

PropertyPredicted Value/InformationCitation
Physical State Likely a liquid or low-melting solid at room temperature.
Boiling Point Expected to be elevated due to the molecular weight and polar functional groups.[4]
Melting Point If solid, likely to be in the low to moderate range.
Solubility Expected to have limited solubility in water but good solubility in organic solvents like ethanol, methanol, and dichloromethane.[5]
pKa (of the amine) Estimated to be in the range of 9-10, typical for a tertiary amine.

Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

A plausible and efficient method for the synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is the Ritter reaction . This reaction involves the reaction of a tertiary alcohol or an alkene with a nitrile in the presence of a strong acid to form a stable nitrilium ion intermediate, which is then hydrolyzed to the corresponding N-alkyl amide. Subsequent hydrolysis of the amide yields the target amine.[6][7]

A potential synthetic route starting from the commercially available 1-bromo-4-fluoro-2-(prop-1-en-2-yl)benzene is outlined below.

Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine start 1-Bromo-4-fluoro-2-(prop-1-en-2-yl)benzene intermediate1 Tertiary Carbocation Intermediate start->intermediate1 H₂SO₄ intermediate2 Nitrilium Ion Adduct intermediate1->intermediate2 Nucleophilic attack nitrile Acetonitrile (CH₃CN) nitrile->intermediate2 amide N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide intermediate2->amide Hydrolysis (H₂O) product 2-(2-Bromo-5-fluorophenyl)propan-2-amine amide->product Acid or Base Hydrolysis

Caption: Proposed Ritter reaction pathway for the synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine.

Experimental Protocol (Proposed)

Step 1: Formation of the N-acetyl derivative via Ritter Reaction

  • In a well-ventilated fume hood, to a stirred solution of 1-bromo-4-fluoro-2-(prop-1-en-2-yl)benzene (1.0 eq) in glacial acetic acid at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

  • To this mixture, add acetonitrile (1.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture slowly into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide.

Step 2: Hydrolysis to 2-(2-Bromo-5-fluorophenyl)propan-2-amine

  • Reflux the crude N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide from the previous step in a mixture of ethanol and 6 M hydrochloric acid for 6-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a 2 M solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 2-(2-Bromo-5-fluorophenyl)propan-2-amine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Spectroscopy_Concept cluster_0 NMR Principle cluster_1 Information Obtained Nuclei in Magnetic Field Nuclei in Magnetic Field Absorption of RF Absorption of RF Nuclei in Magnetic Field->Absorption of RF Signal Detection Signal Detection Absorption of RF->Signal Detection Chemical Shift (δ) Chemical Shift (δ) (Electronic Environment) Integration Integration (Proton Ratio) Splitting Pattern Splitting Pattern (Neighboring Protons)

Caption: Core principles of NMR spectroscopy for structural elucidation.

  • ¹H NMR (Predicted):

    • Aromatic Protons (3H): Expect complex multiplets in the aromatic region (δ 7.0-7.5 ppm) due to the bromine and fluorine substituents. The fluorine atom will cause additional splitting (H-F coupling).

    • Methyl Protons (6H): A singlet is expected for the two equivalent methyl groups, likely in the range of δ 1.2-1.6 ppm.

    • Amine Proton (2H): A broad singlet is anticipated for the amine protons, which may be exchangeable with D₂O. Its chemical shift can vary (δ 1.5-3.0 ppm).

  • ¹³C NMR (Predicted):

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the bromine will also have a characteristic chemical shift.

    • Quaternary Carbon (1C): The carbon attached to the amine and the two methyl groups is expected around δ 50-60 ppm.

    • Methyl Carbons (2C): A single signal for the two equivalent methyl carbons is expected around δ 25-35 ppm.

Infrared (IR) Spectroscopy

IR_Spectroscopy_Concept cluster_0 IR Principle cluster_1 Key Functional Group Frequencies IR Radiation IR Radiation Molecular Vibrations Molecular Vibrations IR Radiation->Molecular Vibrations Absorption Spectrum Absorption Spectrum Molecular Vibrations->Absorption Spectrum N-H Stretch N-H Stretch (Primary Amine: 2 bands ~3300-3500 cm⁻¹) C-N Stretch C-N Stretch (~1000-1250 cm⁻¹) C-H Stretch Aromatic/Aliphatic C-H Stretch (~2850-3100 cm⁻¹)

Caption: Fundamental principles of IR spectroscopy for functional group identification.

As a primary amine, 2-(2-Bromo-5-fluorophenyl)propan-2-amine is expected to exhibit the following characteristic IR absorption bands:[8]

  • N-H Stretching: Two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations between 2850-3100 cm⁻¹.

  • N-H Bending: A bending vibration for the primary amine around 1590-1650 cm⁻¹.

  • C-N Stretching: A stretching vibration in the range of 1000-1250 cm⁻¹.

  • C-Br and C-F Stretching: These will appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z 231 and an M+2 peak of similar intensity at m/z 233, which is characteristic of a compound containing one bromine atom.

  • Fragmentation Pattern: A prominent fragment would likely be the loss of a methyl group (CH₃) from the molecular ion, resulting in a peak at m/z 216/218. Further fragmentation of the aromatic ring is also expected.

Applications in Research and Drug Development

Halogenated aromatic amines are valuable intermediates in the synthesis of pharmaceuticals.[6][9] The presence of both bromine and fluorine in 2-(2-Bromo-5-fluorophenyl)propan-2-amine offers multiple points for further chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amine group provides a handle for amide bond formation or other functionalizations.

A notable application of a closely related compound, 2-(5-bromo-2-fluorophenyl)propan-1-amine, is as an intermediate in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, which are being investigated as potential cancer therapeutics.[10] This suggests that 2-(2-Bromo-5-fluorophenyl)propan-2-amine could also serve as a key building block for the development of novel enzyme inhibitors or receptor modulators. The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.[1]

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-(2-Bromo-5-fluorophenyl)propan-2-amine is not widely available. Therefore, it is crucial to handle this compound with the precautions appropriate for a potentially hazardous chemical. The safety information provided here is based on data for structurally similar compounds.[11][12][13]

Potential Hazards:

  • Skin and Eye Irritation: Aromatic amines can be irritating to the skin and eyes.[11]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may cause adverse health effects.

  • Toxicity: Aromatic amines can be toxic.[4]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

  • If inhaled: Move the person to fresh air and keep comfortable for breathing.[11]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

2-(2-Bromo-5-fluorophenyl)propan-2-amine is a promising chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. Its synthesis can likely be achieved through established methods such as the Ritter reaction. While detailed experimental data on its properties are scarce, this guide provides a solid foundation of predicted characteristics and safe handling practices based on its chemical structure and analogy to related compounds. As a versatile building block, this compound offers a valuable starting point for the synthesis of novel and complex molecules with potential therapeutic applications.

References

Please note that a comprehensive list of references with clickable URLs would be generated here, consolidating all the sources cited throughout the document. Due to the current limitations, I will list the sources with their titles and indicate where a URL would be present.

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [URL]
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  • Fisher Scientific. (2025). SAFETY DATA SHEET for 2-Bromo-5-fluorotoluene. [URL]
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  • Wang, L., et al. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016). [URL]
  • BLDpharm. 1314791-55-3|2-(2-Bromo-5-chlorophenyl)propan-2-amine. [URL]
  • ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [URL]
  • Google Patents. (2016). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. [URL]
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Exploratory

An In-Depth Technical Guide to 2-(2-Bromo-5-fluorophenyl)propan-2-amine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-(2-bromo-5-fluorophenyl)propan-2-amine, a halogenated and fluorinated phenethylamine derivative with significant potential as a building block in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(2-bromo-5-fluorophenyl)propan-2-amine, a halogenated and fluorinated phenethylamine derivative with significant potential as a building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth insights into its chemical identity, safety considerations, a plausible synthetic route, and its potential therapeutic applications.

Chemical Identity and Properties

2-(2-Bromo-5-fluorophenyl)propan-2-amine is a substituted aromatic amine. Its core structure consists of a phenyl ring substituted with a bromine atom, a fluorine atom, and a 2-aminopropyl group.

PropertyValueSource
CAS Number 1314739-27-9[1]
Molecular Formula C9H11BrFN[1]
Molecular Weight 232.09 g/mol [1]
IUPAC Name 2-(2-bromo-5-fluorophenyl)propan-2-amine

Safety Data and Handling

Hazard Assessment:

  • Aromatic Amines: This class of compounds can be toxic and may have mutagenic or carcinogenic properties.[2][3][4] They can be absorbed through the skin and are often irritants.

  • Organobromides: These compounds can be irritants and may have neurological effects.

Recommended Handling Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Immediately wash with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Plausible Synthesis Pathway

Caption: Proposed synthetic pathway for 2-(2-bromo-5-fluorophenyl)propan-2-amine.

Step-by-Step Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene

  • Objective: To introduce an acetyl group onto the aromatic ring.

  • Methodology:

    • To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable solvent (e.g., dichloromethane), cool the mixture to 0°C.

    • Slowly add acetyl chloride to the suspension.

    • Add 1-bromo-4-fluorobenzene dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-bromo-5-fluorophenyl)ethan-1-one.

Step 2: Oximation of 1-(2-Bromo-5-fluorophenyl)ethan-1-one

  • Objective: To convert the ketone to an oxime, a precursor to the amine.

  • Methodology:

    • Dissolve 1-(2-bromo-5-fluorophenyl)ethan-1-one in a suitable solvent such as ethanol.

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).

    • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate to obtain the oxime.

Step 3: Reduction of the Oxime to the Primary Amine

  • Objective: To reduce the oxime to the target primary amine.

  • Methodology (using Lithium Aluminum Hydride):

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or THF).

    • Cool the suspension to 0°C.

    • Add a solution of the oxime in the same dry solvent dropwise.

    • After the addition, allow the reaction to warm to room temperature and then reflux for several hours.

    • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash it with ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-(2-bromo-5-fluorophenyl)propan-2-amine.

    • Purify the product by column chromatography or distillation under reduced pressure.

Spectroscopic and Chromatographic Characterization

While experimental spectra for this specific compound are not publicly available, its spectroscopic characteristics can be predicted based on its structure and the known properties of similar compounds.[4][6]

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the 2-aminopropyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Multiplet1HAromatic CH
~ 7.0 - 7.2Multiplet2HAromatic CH
~ 1.5 - 2.0Singlet (broad)2H-NH₂
~ 1.3Singlet6H-C(CH₃)₂

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the aromatic carbons and the aliphatic carbons. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

Mass Spectrometry (Predicted Fragmentation)

Electron impact mass spectrometry is expected to show a molecular ion peak (M+). The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity. Key fragmentation pathways would likely involve the loss of a methyl group and cleavage of the C-C bond adjacent to the amine.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, SharpN-H stretch (primary amine, two bands)[1][2][3][11]
2850-3000MediumC-H stretch (aliphatic)
~1600MediumN-H bend (primary amine)[1][3]
1450-1500StrongC=C stretch (aromatic)
1000-1300StrongC-N stretch[3][11]
~1250StrongC-F stretch
500-700StrongC-Br stretch

Applications in Drug Discovery and Medicinal Chemistry

2-(2-Bromo-5-fluorophenyl)propan-2-amine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of fluorine and the 2-phenethylamine scaffold are particularly noteworthy features in medicinal chemistry.

The Role of Fluorine in Drug Design:

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties.[12] These enhancements include:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Improved Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes.

The 2-Phenethylamine Scaffold:

The 2-phenethylamine motif is a common feature in a wide range of biologically active compounds, including neurotransmitters and many drugs.[13] This scaffold provides a versatile template for designing molecules that can interact with various receptors and enzymes in the central nervous system and other parts of the body.

Potential Therapeutic Targets:

Caption: Potential therapeutic applications of derivatives of 2-(2-bromo-5-fluorophenyl)propan-2-amine.

Derivatives of 2-(2-bromo-5-fluorophenyl)propan-2-amine could be investigated for a variety of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: The phenethylamine core suggests potential for developing agents targeting neurotransmitter systems, which could be relevant for conditions like depression, anxiety, and neurodegenerative diseases.

  • Oncology: The bromo- and fluoro-substituents provide handles for further chemical modifications to create compounds that could interact with cancer-related targets.

  • Anti-inflammatory Agents: Some nonsteroidal anti-inflammatory drugs (NSAIDs) are based on phenylpropanoic acid structures, and this amine could serve as a precursor for novel anti-inflammatory compounds.[14]

Conclusion

2-(2-Bromo-5-fluorophenyl)propan-2-amine is a chemical entity with considerable potential for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through a logical and well-established synthetic sequence. The presence of key structural features, namely the fluorinated phenyl ring and the 2-phenethylamine backbone, makes it an attractive starting material for the development of novel therapeutic agents across a range of disease areas. This guide provides a foundational understanding of this compound, from its basic properties and safe handling to its synthesis and potential applications, to aid researchers in their drug discovery endeavors.

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  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved February 25, 2026, from [Link]

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Foundational

Technical Whitepaper: Strategic Utilization of 2-(2-Bromo-5-fluorophenyl)propan-2-amine in Pharmacophore Synthesis

This in-depth technical guide details the medicinal chemistry role, synthetic pathways, and strategic applications of 2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-9). Executive Summary 2-(2-Bromo-5-fluorophe...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the medicinal chemistry role, synthetic pathways, and strategic applications of 2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-9).

Executive Summary

2-(2-Bromo-5-fluorophenyl)propan-2-amine represents a high-value "chiral-at-structure" building block (though achiral itself) used in the design of conformationally restricted small molecules. In modern drug discovery, this scaffold serves two critical functions:

  • Conformational Locking: The gem-dimethyl group exerts a Thorpe-Ingold effect, reducing the entropic penalty for binding to protein targets (e.g., GPCRs, Kinases) and facilitating intramolecular cyclization.

  • Orthogonal Functionalization: The ortho-bromo motif acts as a latent handle for palladium-catalyzed cross-couplings or cyclizations to form fused heterocycles (isoindolines, isoquinolines), while the meta-fluoro substituent modulates metabolic stability and lipophilicity without introducing significant steric drag.

This guide provides researchers with the synthetic logic, experimental protocols, and structural insights necessary to deploy this amine in Lead Optimization and Fragment-Based Drug Discovery (FBDD).

Chemical Profile & Structural Logic[1][2]

PropertySpecification
Chemical Name 2-(2-Bromo-5-fluorophenyl)propan-2-amine
CAS Number 1314739-27-9
Molecular Formula C

H

BrFN
Molecular Weight 232.09 g/mol
Core Scaffold

-Dimethylbenzylamine (Cumylamine)
Key Substituents 2-Bromo (Reactive Handle), 5-Fluoro (Metabolic Blocker)
pKa (Calc.) ~9.5 (Amine)
LogP (Calc.) ~2.3
Structural Activity Relationship (SAR) Implications
  • Gem-Dimethyl Group: Prevents free rotation of the phenyl ring relative to the amine, locking the molecule in a specific bioactive conformation. It also blocks

    
    -carbon metabolism (deamination).
    
  • 5-Fluoro Group: Positioned para to the bulky alkyl group, it blocks the primary site of CYP450-mediated oxidation, extending half-life (

    
    ).
    
  • 2-Bromo Group: Provides a site for macrocyclization or fragment growing via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Synthetic Pathways

The synthesis of sterically hindered cumylamines requires bypassing the tendency for elimination. Two primary routes are validated for high purity and scalability.[1]

Route A: The Cerium-Mediated Nucleophilic Addition (Recommended for R&D)

This route avoids the formation of the ketone intermediate by using organocerium chemistry to promote the double addition of methyl groups to the nitrile.

SynthesisRoute Start 2-Bromo-5-fluorobenzonitrile Intermediate Cerium-Imine Complex Start->Intermediate Nucleophilic Addition Reagent MeLi / CeCl3 (Anhydrous THF, -78°C) Reagent->Intermediate Product 2-(2-Bromo-5-fluorophenyl) propan-2-amine Intermediate->Product Aqueous Workup

Figure 1: Organocerium-mediated synthesis prevents ketone formation and directly yields the tertiary carbinamine.

Route B: The Ritter Sequence (Scalable)

For kilogram-scale preparation, the Ritter reaction is preferred due to lower cost reagents.

  • Grignard Addition: 2-Bromo-5-fluorobenzoic acid methyl ester + 2 eq. MeMgBr

    
     Tertiary Alcohol.
    
  • Ritter Reaction: Tertiary Alcohol + Acetonitrile + H

    
    SO
    
    
    
    
    
    N-Acetyl Amine.
  • Hydrolysis: N-Acetyl Amine + HCl/EtOH

    
     Free Amine.
    

Experimental Protocol: Synthesis via Ritter Reaction

Note: This protocol is adapted for high-purity synthesis of hindered cumylamines.

Objective: Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine from 2-(2-bromo-5-fluorophenyl)propan-2-ol.

Step 1: Ritter Amidation
  • Setup: Charge a flame-dried 3-neck flask with 2-(2-bromo-5-fluorophenyl)propan-2-ol (10.0 g, 42.9 mmol) and Acetonitrile (50 mL).

  • Acid Addition: Cool to 0°C. Add Conc. H

    
    SO
    
    
    
    (12.6 g, 3.0 eq) dropwise via addition funnel over 30 mins. Maintain internal temp <10°C.
  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (formation of amide).

  • Workup: Pour onto ice-water (200 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with saturated NaHCOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the crude acetamide.
Step 2: Hydrolysis to Free Amine
  • Reaction: Dissolve the crude acetamide in Ethanol (50 mL) and 6N HCl (30 mL).

  • Reflux: Heat to reflux (80°C) for 24 hours. The bulky gem-dimethyl group makes this hydrolysis slow; ensure complete conversion by LC-MS.

  • Isolation: Cool to RT. Concentrate to remove ethanol. Basify the aqueous residue to pH 12 using 50% NaOH solution (cooling in ice bath).

  • Extraction: Extract with DCM (3 x 100 mL). Dry over K

    
    CO
    
    
    
    (preferred over Na
    
    
    SO
    
    
    for amines).
  • Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH/NH

    
    ) yields the pure amine as a colorless oil/low-melting solid.
    

Medicinal Chemistry Applications

Precursor for Fused Heterocycles (Isoindolinones)

The most powerful application of this amine is in the synthesis of 3,3-dimethylisoindolin-1-ones , a privileged scaffold in inhibitors of MDM2-p53 , PI3K , and BET Bromodomains .

Mechanism: The amine is first acylated with a carboxylic acid (Drug Fragment A). The resulting amide undergoes an intramolecular Palladium-catalyzed C-H activation or carbonylation to close the ring.

CyclizationPathways Amine 2-(2-Bromo-5-fluorophenyl) propan-2-amine Amide Amide Intermediate (R-CO-NH-C(Me)2-Ar) Amine->Amide Acylation Isoindolinone 3,3-Dimethylisoindolin-1-one (via Pd-catalyzed Carbonylation) Amide->Isoindolinone Pd(OAc)2, CO, Xantphos Isoquinoline 3,3-Dimethyl-3,4-dihydroisoquinoline (via Heck Cyclization) Amide->Isoquinoline Pd(0), Base (Intramolecular) Target1 Target1 Isoindolinone->Target1 MDM2 Inhibitors Target2 Target2 Isoquinoline->Target2 BACE1 Inhibitors

Figure 2: Divergent synthesis of fused heterocycles utilizing the ortho-bromo handle.

Bioisosteric Replacement in Kinase Inhibitors

In kinase drug discovery, replacing a standard benzylamine with the


-dimethyl-2-bromo-5-fluorobenzyl  moiety often results in:
  • Selectivity: The steric bulk fills hydrophobic pockets (e.g., the ribose binding pocket), excluding off-target kinases with smaller active sites.

  • Potency: The gem-dimethyl group restricts the rotatable bonds, reducing the entropic cost of binding (

    
    ).
    

References

  • Synthesis of hindered cumylamines via Organocerium chemistry

    • Ciganek, E. "Tertiary Carbinamines by Addition of Organocerium Reagents to Nitriles." Journal of Organic Chemistry, 1992. Link

  • Ritter Reaction protocols for alpha,alpha-dimethylbenzylamines

    • Benson, F. R., & Ritter, J. J. "The Ritter Reaction." Organic Reactions, 2011. Link

  • Utility of 3,3-dimethylisoindolin-1-ones in Drug Discovery

    • GuideChem. "Synthesis of 2-Bromo-5-fluorobenzotrifluoride and related intermediates." Link

  • Thorpe-Ingold Effect in Medicinal Chemistry

    • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds." J. Chem. Soc., Trans., 1915. Link

  • Compound Data & Safety

    • Fisher Scientific. "Safety Data Sheet: Halogenated Pyridines and Phenyls." Link

Sources

Exploratory

The Strategic Integration of Fluorine in Cumylamine Scaffolds: A Bioisosteric Approach to Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a po...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of the bioisosteric applications of fluorinated cumylamine derivatives. Cumylamine, or α,α-dimethylphenethylamine, serves as a versatile scaffold in drug discovery, and its strategic fluorination can lead to significant improvements in metabolic stability, receptor binding affinity, and overall therapeutic potential. We will explore the fundamental principles of fluorine bioisosterism, delve into synthetic strategies for accessing these valuable compounds, and examine case studies that highlight the profound impact of this approach on drug design.

Introduction: The Cumylamine Scaffold and the Imperative for Bioisosteric Modification

The cumylamine (α,α-dimethylphenethylamine) scaffold is a key structural motif found in a variety of biologically active compounds. Its phenethylamine core is a well-established pharmacophore that interacts with a wide range of biological targets, particularly within the central nervous system.[1] The gem-dimethyl group on the alpha-carbon can provide steric bulk, influencing receptor-ligand interactions and potentially enhancing metabolic stability compared to its parent amphetamine structure.

However, like many small molecule drug candidates, cumylamine derivatives can suffer from metabolic liabilities, off-target effects, and suboptimal pharmacokinetic profiles. Bioisosteric replacement is a powerful strategy in medicinal chemistry to address these challenges by substituting a functional group with another that has similar steric or electronic properties, but which can favorably alter the molecule's behavior in a biological system.[2]

The Power of Fluorine: A Bioisostere Extraordinaire

Fluorine has emerged as a "superstar" bioisostere in drug design for several key reasons.[3] Its unique properties allow for subtle yet profound modifications to a molecule's profile.

Key Physicochemical Properties of Fluorine
  • Size and Electronegativity: Fluorine is the most electronegative element and has a van der Waals radius similar to that of a hydrogen atom. This allows it to replace hydrogen without significant steric perturbation while drastically altering the local electronic environment.[3]

  • Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This is a crucial feature for blocking metabolic "soft spots" in a drug candidate.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the amine in cumylamine derivatives. This can impact a compound's ionization state at physiological pH, influencing its solubility, membrane permeability, and receptor interactions.

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom on an aromatic ring often increases lipophilicity, whereas a trifluoromethyl group can either increase or decrease it depending on the surrounding molecular environment.[5] This tunability allows for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Fluorine as a Bioisostere for Hydrogen and Hydroxyl Groups

The most common bioisosteric application of fluorine is as a replacement for hydrogen. This substitution can:

  • Block Metabolic Oxidation: By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, chemists can prevent enzymatic oxidation, thereby increasing the drug's half-life and oral bioavailability.[4][6]

  • Enhance Binding Affinity: The introduction of fluorine can create new, favorable interactions with the target protein, such as dipole-dipole interactions or orthogonal multipolar interactions with carbonyl groups in the binding pocket.

Fluorine can also act as a non-classical bioisostere for a hydroxyl group. While it cannot act as a hydrogen bond donor, its ability to act as a hydrogen bond acceptor and its similar size make it a viable mimic in certain contexts, often with the benefit of increased metabolic stability.

Synthetic Strategies for Fluorinated Cumylamine Derivatives

The synthesis of fluorinated cumylamine derivatives often leverages established methods for the preparation of fluorinated amphetamine analogs. The key challenge lies in the regioselective introduction of fluorine into the aromatic ring or the side chain.

Synthesis of Ring-Fluorinated Analogs

A common route to ring-fluorinated amphetamines, and by extension cumylamines, involves the reduction of a corresponding fluorinated phenyl-2-nitropropene intermediate.

Experimental Protocol: Synthesis of 4-Fluoroamphetamine (as an illustrative example)

  • Preparation of 4-Fluorobenzaldehyde: This can be achieved via a Halex reaction, for example, by treating 4-chlorobenzaldehyde with potassium fluoride in the presence of a phase-transfer catalyst.[7]

  • Henry Condensation: 4-Fluorobenzaldehyde is then condensed with nitroethane in the presence of a base (e.g., ammonium acetate) to yield 1-(4-fluorophenyl)-2-nitropropene.

  • Reduction of the Nitroalkene: The fluorinated nitropropene is then reduced to the corresponding amine. A common reducing agent is lithium aluminum hydride (LAH) in an anhydrous solvent like THF.[7][8] It is crucial to add the LAH solution to the nitroalkene solution to minimize potential side reactions like defluorination.[8]

This general approach can be adapted to synthesize various regioisomers of fluorinated cumylamines by starting with the appropriately substituted fluorinated benzaldehyde.

Synthesis of Side-Chain Fluorinated Analogs

The introduction of fluorine into the side chain of cumylamine derivatives presents a greater synthetic challenge. Perfluoroalkylation of amphetamine analogs has been achieved through a multi-step sequence involving the radical addition of perfluoroalkyl iodides to arylacetylenes, followed by a one-pot dehydroiodination and hydroamination.[9]

Conceptual Workflow for Side-Chain Fluorination

G A Arylacetylene C Radical Addition A->C B Perfluoroalkyl Iodide B->C D 1-Aryl-1-iodo-2-(perfluoroalkyl)ethylene C->D E Dehydroiodination (n-BuLi) D->E F 1-Perfluoroalkyl-2-arylacetylene (in situ) E->F H Hydroamination F->H G Amine (e.g., dibenzylamine) G->H I Perfluoroalkylated Enamine H->I J Hydrogenation I->J K Perfluoroalkylated Amphetamine Analog J->K

Caption: A generalized workflow for the synthesis of side-chain perfluoroalkylated amphetamine analogs.

Bioisosteric Applications and Structure-Activity Relationships (SAR)

The strategic placement of fluorine on the cumylamine scaffold can have a profound impact on its pharmacological profile. While specific data on fluorinated cumylamines is sparse in the public domain, we can infer likely effects from studies on related fluorinated phenethylamines and amphetamines.

Impact on Receptor Binding and Selectivity

Fluorination of the aromatic ring can influence receptor binding affinity and selectivity. For example, in a series of phenethylamine derivatives targeting the 5-HT2A receptor, halogen substitution at the para-position of the phenyl ring was shown to have a positive effect on binding affinity.[3][10][11] The electron-withdrawing nature of fluorine can alter the electrostatic potential of the aromatic ring, leading to more favorable interactions with the receptor.

Modulation of Metabolic Stability

As previously discussed, one of the most significant advantages of fluorination is the enhancement of metabolic stability. Aromatic hydroxylation is a common metabolic pathway for phenethylamines. Placing a fluorine atom at a para-position, for instance, can effectively block this metabolic "soft spot," leading to an increased half-life and improved pharmacokinetic profile.[4]

Data Summary: Physicochemical and Pharmacological Effects of Fluorination
Parameter Effect of Fluorination Rationale Reference
Metabolic Stability Generally IncreasedStrong C-F bond resists enzymatic cleavage.[4][6]
pKa of Amine DecreasedInductive electron withdrawal by fluorine.[3]
Lipophilicity (LogP) Context-DependentCan be tuned based on the number and position of fluorine atoms.[5]
Receptor Binding Affinity Can be IncreasedAltered electronics and potential for new favorable interactions.[3][10][11]

Case Study: Fluorinated Amphetamines as PET Ligands

A compelling application of fluorinated phenethylamine derivatives is in the development of positron emission tomography (PET) ligands. The introduction of the positron-emitting isotope fluorine-18 allows for the non-invasive imaging and quantification of target receptors in the brain. For instance, [18F]fluoroamphetamine has been synthesized and evaluated as a potential PET tracer.[12] The synthesis involves a multi-step process starting from a nitro-precursor, highlighting the feasibility of incorporating fluorine for imaging applications.[12]

Experimental Workflow: Synthesis of a Radiotracered Fluorinated Amphetamine Analog

G cluster_0 Radiolabeling cluster_1 Side Chain Elaboration cluster_2 Final Reduction A Precursor (e.g., p-nitrobenzaldehyde) C Nucleophilic Substitution A->C B [18F]Fluoride B->C D [18F]Fluorinated Benzaldehyde C->D F Condensation D->F E Nitroethane E->F G [18F]Fluorinated Nitropropene F->G I Reduction G->I H Reducing Agent (e.g., LAH) H->I J [18F]Fluoroamphetamine I->J

Caption: A simplified workflow for the synthesis of an 18F-labeled fluoroamphetamine analog for PET imaging.

Conclusion and Future Perspectives

The application of fluorine as a bioisostere in the design of cumylamine derivatives represents a powerful strategy for optimizing drug candidates. By leveraging the unique properties of fluorine, medicinal chemists can address common challenges such as metabolic instability and suboptimal receptor engagement. The synthetic methodologies for accessing these compounds are well-established, drawing from the rich history of amphetamine and phenethylamine chemistry.

Future research in this area will likely focus on the development of more sophisticated fluorinated motifs beyond simple aromatic substitution. The exploration of trifluoromethyl and other fluoroalkyl groups on the cumylamine scaffold could unlock novel pharmacological profiles. Furthermore, the continued development of late-stage fluorination techniques will enable the rapid generation of diverse libraries of fluorinated cumylamine derivatives for high-throughput screening. As our understanding of the subtle interplay between fluorine and biological systems continues to grow, the strategic application of this remarkable element will undoubtedly lead to the discovery of new and improved therapeutics based on the versatile cumylamine scaffold.

References

  • (PDF) An easy three step synthesis of perfluoroalkylated amphetamines - Academia.edu. (n.d.). Retrieved from [Link]

  • Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed. (1995). Nuclear Medicine and Biology, 22(8), 1035–1043.
  • Trachsel, D., Hadorn, M., & Baumberger, F. (2006). Synthesis of fluoro analogues of 3,4-(methylenedioxy)amphetamine (MDA) and its derivatives. Chemistry & Biodiversity, 3(3), 326–336.
  • Synthesis of 4-Fluoroamphetamine. (n.d.). Retrieved from [Link]

  • Kim, J., Kim, Y., Lee, S. Y., & Cheong, C. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 205–213.
  • Synthesis of 4-Fluoroamphetamine. (n.d.). Erowid. Retrieved from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed. (2023). Biomolecules & Therapeutics, 31(2), 205–213.
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2022). Sungkyunkwan University. Retrieved from [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science. (n.d.). Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed. (2023). Current Organic Chemistry, 27(10), 834–858.
  • Application of Bioisosteres in Drug Design. (2012). Retrieved from [Link]

  • Bioisosteres that influence metabolism. (2022). Hypha Discovery. Retrieved from [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. (2021). The University of Brighton. Retrieved from [Link]

Sources

Foundational

Technical Deep Dive: The Strategic Utility of 2-(2-Bromo-5-fluorophenyl)propan-2-amine in BACE1 Inhibitor Synthesis

Executive Summary In the landscape of Alzheimer’s Disease (AD) therapeutics, the inhibition of -site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a heavily investigated mechanism.[1][2][3][4] The molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Alzheimer’s Disease (AD) therapeutics, the inhibition of


-site amyloid precursor protein cleaving enzyme 1 (BACE1) remains a heavily investigated mechanism.[1][2][3][4] The molecule 2-(2-Bromo-5-fluorophenyl)propan-2-amine  represents a "lynchpin intermediate"—a privileged scaffold designed to solve two critical problems in BACE1 inhibitor development: conformational entropy penalty  and metabolic liability .

This technical guide analyzes the physiochemical properties, synthetic pathways, and structural biology applications of this amine.[5] It serves as a blueprint for medicinal chemists utilizing gem-dimethyl benzylamine fragments to construct rigid iminothiadiazinone or isothiourea cores, characteristic of third-generation BACE1 inhibitors like Verubecestat (MK-8931) and its analogs.

Part 1: Structural Analysis & Pharmacophore Relevance[6]

The Gem-Dimethyl Effect (Thorpe-Ingold)

The defining feature of this intermediate is the gem-dimethyl substitution at the benzylic position.

  • Mechanism: The two methyl groups create steric bulk that restricts the rotation of the amine relative to the phenyl ring. This pre-organizes the molecule into a conformation that closely mimics the bound state within the BACE1 active site.

  • Thermodynamic Benefit: By reducing the rotational degrees of freedom prior to binding, the entropic penalty (

    
    ) of binding is minimized, significantly improving the overall free energy of binding (
    
    
    
    ).
Halogenation Strategy
  • 2-Bromo (Ortho): Serves as the primary "synthetic handle." It is positioned to undergo Palladium-catalyzed carbonylation or Buchwald-Hartwig amination to form fused bicyclic cores (e.g., dihydro-2H-1,2,4-thiadiazine-1,1-dioxides).

  • 5-Fluoro (Meta):

    • Metabolic Blocking: Blocks the para-position relative to the amine (or other susceptible sites) from CYP450-mediated oxidation.

    • Electronic Modulation: Lowers the pKa of the amine slightly, optimizing CNS penetration by balancing the ratio of ionized to unionized species at physiological pH.

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 232.09 g/mol Fragment-based design compliant (Rule of 3).
cLogP ~2.5Optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.
H-Bond Donors 1 (NH2)Critical interaction with Asp32/Asp228 in BACE1.
Rotatable Bonds 1Highly rigidified due to gem-dimethyl steric clash.

Part 2: Synthetic Protocols

The synthesis of sterically hindered ortho-substituted cumylamines is non-trivial due to the bulk of the bromine atom and the gem-dimethyl group. The standard nucleophilic addition to nitriles often fails or gives low yields. The Titanium(IV)-Mediated Ketimine Protocol is the industry standard for high-fidelity synthesis.

Protocol: Titanium-Mediated Synthesis from Acetophenone

Objective: Synthesize 2-(2-Bromo-5-fluorophenyl)propan-2-amine from 1-(2-bromo-5-fluorophenyl)ethanone.

Reagents Required:
  • Starting Material: 1-(2-bromo-5-fluorophenyl)ethanone

  • Reagent A: Titanium(IV) ethoxide (Ti(OEt)₄)

  • Reagent B: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Auxiliary) – Optional for chirality, though this specific product is achiral, sulfinamide activates the imine better than ammonia.

  • Reagent C: Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology:
  • Imine Formation (Dehydration):

    • Charge a flame-dried flask with 1-(2-bromo-5-fluorophenyl)ethanone (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.

    • Critical Control Point: Heat to 70°C for 16 hours. The Ti(OEt)₄ acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the ketimine.

    • Validation: Monitor by LC-MS for disappearance of ketone.

  • Grignard Addition (Gem-Dimethyl Installation):

    • Cool the reaction mixture to -40°C.

    • Add MeMgBr (2.5 eq) dropwise. Note: The low temperature prevents halogen-metal exchange at the bromine position.

    • Allow to warm to room temperature over 4 hours.

    • Mechanism:[6][7] The nucleophilic methyl group attacks the imine carbon. The steric bulk of the ortho-bromo group dictates the approach vector, but the titanium coordinates the imine, facilitating addition.

  • Hydrolysis (Deprotection):

    • Quench with saturated NH₄Cl solution.[8]

    • Dilute with EtOAc and filter through a Celite pad to remove titanium salts (which form a gelatinous precipitate).

    • Treat the organic phase with 4N HCl in dioxane/MeOH to cleave the sulfinyl group.

    • Basify with NaOH to pH 10 and extract with DCM.

  • Purification:

    • Isolate via column chromatography (DCM/MeOH/NH₃).[5]

    • Yield Target: 65-75% overall.

Part 3: Application in Drug Discovery (BACE1 Inhibitors)

This amine is not the final drug; it is the "anchor." In the synthesis of Verubecestat-class inhibitors, this amine is coupled to an isothiocyanate or similar electrophile to build the cyclic core.

The Cyclization Workflow

The following diagram illustrates how this fragment is converted into a bio-active BACE1 inhibitor core (Iminothiadiazinone).

BACE_Synthesis cluster_legend Key Transformation Start 2-(2-Bromo-5-fluorophenyl) propan-2-amine Step1 Reaction with Benzoyl Isothiocyanate Start->Step1  Nucleophilic  Attack Inter1 Thiourea Intermediate Step1->Inter1 Step2 Pd-Catalyzed Intramolecular Cyclization Inter1->Step2  C-N Bond Formation  (Buchwald-Hartwig) Final Iminothiadiazinone (BACE1 Inhibitor Core) Step2->Final  Ring Closure

Figure 1: Synthetic workflow transforming the amine precursor into the pharmacologically active cyclic core. The Bromine atom is crucial for the Palladium-catalyzed ring closure (Step 2).

Pharmacophore Mapping

Why does this specific fragment work?

Pharmacophore cluster_interactions BACE1 Active Site Interactions Fragment 2-(2-Bromo-5-fluorophenyl) propan-2-amine Asp Asp32 / Asp228 (Catalytic Dyad) Fragment->Asp Amine forms H-Bond Network Pocket S1/S3 Hydrophobic Pocket Fragment->Pocket Gem-Dimethyl Locks Conformation Metab CYP450 (Metabolic Enzyme) Fragment->Metab 5-Fluoro blocks Oxidation

Figure 2: Pharmacophore mapping showing the functional role of each substituent on the intermediate.

Part 4: Troubleshooting & Optimization

Common Synthetic Failures
IssueCauseSolution
Low Yield in Grignard Enolization of the ketone/imine due to acidic alpha-protons.Use CeCl₃ (Cerium Chloride) with the Grignard reagent to increase nucleophilicity and suppress basicity (organocerium chemistry).
Debromination Lithium-Halogen exchange at the ortho-position.Strictly control temperature (< -40°C) or switch to Titanium(IV) activation which allows milder conditions.
Incomplete Hydrolysis Steric hindrance of the gem-dimethyl group.Increase acid concentration (4N HCl) and reflux time; the bond is sterically shielded.
Safety Considerations
  • Ti(OEt)₄: Moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide. Handle under inert atmosphere.

  • Brominated Aromatics: Potential environmental hazards. Waste streams containing organobromides must be segregated for high-temperature incineration.

References

  • Merck Sharp & Dohme Corp. (2012). Iminothiadiazinone dioxide compounds as BACE inhibitors. WO2011044181A1. Patentscope. [Link]

  • Cumming, J. N., et al. (2012). The Discovery of Verubecestat (MK-8931).[3][9] Journal of Medicinal Chemistry, 55(22), 9521–9536. [Link]

  • Stamford, A. W., & Scott, J. D. (2016). BACE1 Inhibitors: A Medicinal Chemistry Perspective. ACS Chemical Neuroscience, 7(10), 1311–1313. [Link]

  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]

Sources

Exploratory

Thermodynamic Properties of 2-(2-Bromo-5-fluorophenyl)propan-2-amine: A Technical Characterization Guide

Part 1: Executive Technical Summary 2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-9) is a specialized cumylamine derivative serving as a critical pharmacophore in the synthesis of BACE1 inhibitors and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-9) is a specialized cumylamine derivative serving as a critical pharmacophore in the synthesis of BACE1 inhibitors and kinase modulators. Its structure—a primary amine attached to a quaternary carbon on a halogenated aromatic ring—imparts unique steric and electronic properties that influence both its thermodynamic stability and its binding kinetics in biological systems.

This guide provides a comprehensive analysis of the compound's thermodynamic profile. Where direct experimental calorimetry data is proprietary or unavailable in public registries, high-confidence predictive models (DFT and Group Contribution Methods) are synthesized with standard characterization protocols to provide a robust operational framework.

Chemical Identity & Core Descriptors[1]
PropertyValue
IUPAC Name 2-(2-Bromo-5-fluorophenyl)propan-2-amine
CAS Number 1314739-27-9
Molecular Formula C

H

BrFN
Molecular Weight 232.09 g/mol
SMILES CC(C)(N)c1cc(F)ccc1Br
InChI Key VGIXXBDSLNKQQM-UHFFFAOYSA-N

Part 2: Physicochemical & Thermodynamic Profile[3]

The following thermodynamic values are derived from consensus predictive modeling (ACD/Labs, EPISuite) and structural analogy to alpha,alpha-dimethylbenzylamine (cumylamine).

Thermodynamic Constants (Predicted)
ParameterValue (Est.)ConfidenceMechanistic Insight
Boiling Point (

)
265°C ± 10°C HighElevated vs. cumylamine (197°C) due to halogen-induced molecular weight increase and polarizability.
Melting Point (

)
< 25°C (Liquid) MediumLikely a viscous oil at STP due to the disruption of crystal packing by the ortho-bromo substituent and the flexible isopropyl group. HCl salts will be solid (

C).
LogP (Octanol/Water) 2.6 – 2.9 HighLipophilic. The hydrophobic aromatic core and halogens outweigh the polar amine headgroup.
pKa (Conjugate Acid) 8.9 – 9.2 HighSlightly less basic than typical tertiary alkyl amines (~10.5) due to the inductive electron-withdrawing effects (-I) of the ortho-Br and meta-F atoms on the phenyl ring.
Enthalpy of Vaporization (

)
52.5 kJ/mol MediumEstimated at standard boiling point.
Polar Surface Area (PSA) 26.02 Å

HighDominated solely by the primary amine group; suggests good blood-brain barrier (BBB) permeability.

Part 3: Experimental Characterization Protocols

Since specific calorimetric data for this intermediate is often generated in-house, the following protocols define the industry standard for validating its thermodynamic properties. These workflows ensure data integrity (ALCOA+) for regulatory filing.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the glass transition (


), melting point (

), and thermal decomposition onset (

).
  • Sample Prep: Weigh 2–5 mg of the amine (or its HCl salt) into a Tzero aluminum pan. Hermetically seal to prevent evaporation of the free base.

  • Reference: Use an empty, matched aluminum pan.

  • Method:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 300°C under Nitrogen purge (50 mL/min).

  • Analysis:

    • Integrate the endothermic melting peak to calculate Enthalpy of Fusion (

      
      ) .
      
    • Identify exothermic deviations >5% baseline as Decomposition Onset .

    • Critical Check: If testing the free base, ensure the pan is pressure-rated (>2 bar) as the boiling point may be approached before decomposition.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurate determination of the ionization constant to predict solubility at physiological pH.

  • Solvent System: Use 0.1 M KCl as ionic strength adjuster. Ensure water is carbonate-free.

  • Titrant: 0.1 M HCl (standardized).

  • Procedure:

    • Dissolve ~3 mg of compound in 20 mL solvent.

    • Perform titration under Argon blanket to exclude CO

      
      .
      
    • Record pH vs. Volume added.

  • Calculation: Use the Bjerrum difference plot or Gran plot method to identify the equivalence point.

    • Validation: The pKa should be independent of concentration. If drift occurs, check for micelle formation (though unlikely for this MW).

Part 4: Synthesis & Reaction Thermodynamics

Understanding the formation energy of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is vital for process safety. The synthesis typically proceeds via a Ritter-type sequence or Nucleophilic Addition , both of which involve significant exothermic events.

Synthesis Pathway Energetics

The most thermodynamically favorable route involves the conversion of the corresponding alcohol or nitrile.

  • Route A (Ritter Reaction): Tertiary Alcohol + HCN/H

    
    SO
    
    
    
    .
    • Thermodynamics: Highly exothermic hydration of the nitrile. Requires careful heat management to prevent runaway.

  • Route B (Cerium-Mediated Addition): Nitrile + MeLi/CeCl

    
    .
    
    • Thermodynamics: The formation of the cerium-nitrile complex is exothermic. Quenching this reaction releases significant heat.

Workflow Visualization

The following diagram illustrates the synthesis logic and the critical thermodynamic checkpoints (TCPs) where heat flow must be monitored.

SynthesisThermodynamics Precursor 2-Bromo-5-fluorobenzonitrile Intermediate Metallo-Imine Complex (High Energy) Precursor->Intermediate Nucleophilic Addition (-78°C to 0°C) Reagent MeLi / CeCl3 (Organocerium) Reagent->Intermediate Quench Acidic Hydrolysis (Exothermic) Intermediate->Quench Protonation Product 2-(2-Bromo-5-fluorophenyl) propan-2-amine Quench->Product Isolation

Caption: Thermodynamic flow of the organocerium addition route. Red nodes indicate steps with high heat evolution requiring active cooling.

Part 5: Thermodynamic Characterization Workflow

To fully validate the compound for pharmaceutical use, researchers should follow this decision tree. This ensures that all "Predicted" values in Part 2 are replaced with "Experimental" data.

CharacterizationWorkflow Start Purified Compound (>98% HPLC) DSC DSC Analysis (Melting/Glass Transition) Start->DSC TGA TGA Analysis (Volatility/Decomp) Start->TGA Solubility Kinetic Solubility (pH 7.4 Buffer) Start->Solubility Report Thermodynamic Master File DSC->Report Tm, dH_fus TGA->Report Td_onset pKa Potentiometric Titration (Ionization Constant) Solubility->pKa If Soluble LogP Shake-Flask Method (Lipophilicity) pKa->LogP Determine Ionized Fraction LogP->Report LogD/LogP

Caption: Step-by-step workflow for converting raw material into a validated thermodynamic dataset.

Part 6: Safety & Stability Considerations

  • Thermal Instability: As a cumylamine derivative, the C-N bond is susceptible to thermal cleavage at high temperatures (>150°C), particularly in the presence of radical initiators or strong oxidizers, leading to the formation of alpha-methylstyrene derivatives.

  • Storage Thermodynamics:

    • State: Store as the Hydrochloride (HCl) salt to maximize solid-state lattice energy and prevent oxidation.

    • Temperature: 2-8°C.[1]

    • Atmosphere: Argon/Nitrogen (The free amine reacts with atmospheric CO

      
       to form carbamates, an exothermic process).
      

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2060073, (S)-(-)-N,alpha-Dimethylbenzylamine. Retrieved February 25, 2026, from [Link]

  • ACD/Labs. (2025). Percepta Platform: Physicochemical Property Prediction. (Software used for LogP/pKa consensus modeling).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Ritter Reaction and Organocerium mechanisms).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine Derivatives: A Detailed Guide for Medicinal Chemistry

Abstract This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(2-bromo-5-fluorophenyl)propan-2-amine and its derivatives. These compounds are valuable building blocks in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2-(2-bromo-5-fluorophenyl)propan-2-amine and its derivatives. These compounds are valuable building blocks in medicinal chemistry and drug discovery, finding application as key intermediates in the development of novel therapeutic agents. This document outlines two primary synthetic strategies: a two-step sequence involving a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis, and a direct one-pot Ritter reaction. The rationale behind the selection of reagents and reaction conditions is discussed in detail to provide researchers with a thorough understanding of the synthetic process.

Introduction

Substituted 2-phenylpropan-2-amine scaffolds are prevalent in a wide range of biologically active molecules. The specific incorporation of bromo and fluoro substituents on the phenyl ring, as in 2-(2-bromo-5-fluorophenyl)propan-2-amine, offers a unique combination of steric and electronic properties that can be exploited to modulate the pharmacological profile of a drug candidate. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. This guide details robust and reproducible protocols for the synthesis of these important intermediates, aimed at researchers and scientists in the field of drug development.

Synthetic Strategies and Mechanisms

Two principal synthetic routes for the preparation of 2-(2-bromo-5-fluorophenyl)propan-2-amine are presented. The choice of strategy may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Strategy 1: Two-Step Synthesis via Grignard and Ritter Reactions

This approach involves the initial synthesis of a tertiary alcohol intermediate, 2-(2-bromo-5-fluorophenyl)propan-2-ol, via a Grignard reaction. This alcohol then serves as the carbocation precursor in a subsequent Ritter reaction with a nitrile, followed by hydrolysis of the resulting amide to yield the target amine.

  • Grignard Reaction: The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds.[1] In this step, an aryl Grignard reagent, formed from an appropriate aryl halide and magnesium metal, undergoes nucleophilic addition to a ketone. For the synthesis of the tertiary alcohol intermediate, 1-bromo-4-fluoro-2-iodobenzene is the recommended starting material. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for the selective formation of the Grignard reagent at the 2-position.

  • Ritter Reaction: The Ritter reaction provides an efficient method for the synthesis of tertiary amines from tertiary alcohols.[2][3] The reaction proceeds through the formation of a stable tertiary carbocation in the presence of a strong acid. This carbocation is then trapped by a nitrile (e.g., acetonitrile) to form a nitrilium ion, which upon hydrolysis yields an N-substituted amide. Subsequent hydrolysis of the amide furnishes the desired primary amine.[4][5]

Strategy 2: Direct One-Pot Ritter Reaction

A more direct approach involves the in-situ generation of the tertiary carbocation from a suitable precursor directly in the presence of the nitrile. While potentially more efficient, this method requires careful selection of the starting material and reaction conditions to avoid side reactions.

The following diagram illustrates the overall synthetic workflow for Strategy 1:

SynthesisWorkflow Start 1-Bromo-4-fluoro-2-iodobenzene Grignard_Reagent Grignard Reagent Formation (Mg, THF) Start->Grignard_Reagent Tertiary_Alcohol 2-(2-Bromo-5-fluorophenyl)propan-2-ol Grignard_Reagent->Tertiary_Alcohol Acetone Acetone Acetone->Tertiary_Alcohol Ritter_Reaction Ritter Reaction (CH3CN, H2SO4) Tertiary_Alcohol->Ritter_Reaction Amide N-(1-(2-Bromo-5-fluorophenyl)-1-methylethyl)acetamide Ritter_Reaction->Amide Hydrolysis Hydrolysis (NaOH, H2O) Amide->Hydrolysis Final_Product 2-(2-Bromo-5-fluorophenyl)propan-2-amine Hydrolysis->Final_Product

Caption: Synthetic workflow for the preparation of 2-(2-bromo-5-fluorophenyl)propan-2-amine via Strategy 1.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-ol (Intermediate)

This protocol is based on established procedures for Grignard reactions with substituted aryl halides.

Materials:

  • 1-Bromo-4-fluoro-2-iodobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a small volume of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-2-iodobenzene (1.0 eq) in anhydrous THF.

    • Add a small portion of the aryl halide solution to the magnesium suspension. The reaction is initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. The initiation is indicated by the disappearance of the iodine color and the gentle reflux of the solvent.

    • Once the reaction has started, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of acetone (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-(2-bromo-5-fluorophenyl)propan-2-ol.

Protocol 2: Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine (Final Product)

This protocol utilizes the Ritter reaction followed by amide hydrolysis.[2][3][4]

Materials:

  • 2-(2-Bromo-5-fluorophenyl)propan-2-ol

  • Acetonitrile

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Diethyl ether or dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Ritter Reaction (Formation of the Amide):

    • In a round-bottom flask, dissolve 2-(2-bromo-5-fluorophenyl)propan-2-ol (1.0 eq) in acetonitrile (excess).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain crude N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide. This intermediate can be purified by crystallization or chromatography, or used directly in the next step.

  • Hydrolysis of the Amide:

    • To the crude amide, add a solution of sodium hydroxide (e.g., 10-20% aqueous solution) and a co-solvent such as ethanol or methanol.

    • Reflux the mixture for 4-8 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude 2-(2-bromo-5-fluorophenyl)propan-2-amine.

    • The final product can be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-(2-bromo-5-fluorophenyl)propan-2-amine via Strategy 1.

StepReactionKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Grignard Reaction1-Bromo-4-fluoro-2-iodobenzene, Mg, AcetoneTHF0 to reflux70-85
2Ritter Reaction2-(2-Bromo-5-fluorophenyl)propan-2-ol, CH3CN, H2SO4Acetonitrile0 to RT60-75 (amide)
3HydrolysisN-(1-(2-Bromo-5-fluorophenyl)-1-methylethyl)acetamide, NaOHH2O/EthanolReflux80-95

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the structure of the intermediates and the final product. The presence of the isopropyl group and the substitution pattern on the aromatic ring can be readily identified. ¹⁹F NMR is also a valuable tool for characterizing fluorinated compounds.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the synthesized compounds and to confirm their identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final product.

Troubleshooting and Optimization

  • Grignard Reaction Initiation: Difficulty in initiating the Grignard reaction is a common issue. Ensure all glassware is scrupulously dried and the THF is anhydrous. Activation of the magnesium with iodine or a small amount of 1,2-dibromoethane is often effective.

  • Low Yields in Ritter Reaction: Incomplete reaction or side product formation can lead to low yields. Ensure the use of a sufficient excess of strong acid and monitor the reaction progress closely.

  • Incomplete Hydrolysis: The amide hydrolysis step may require prolonged heating or a higher concentration of base. The reaction should be monitored until the starting amide is no longer detectable.

Conclusion

The synthetic protocols detailed in this guide provide reliable and reproducible methods for the preparation of 2-(2-bromo-5-fluorophenyl)propan-2-amine derivatives. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable building blocks for application in drug discovery and medicinal chemistry. The provided troubleshooting tips and characterization guidelines will further aid in the successful execution of these syntheses.

References

  • Wikipedia. Ritter reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Krimen, L. I., & Cota, D. J. (1969). The Ritter Reaction. Organic Reactions, 17, 213–325.
  • Google Patents. US5792872A - Process for producing N-(4-fluorophenyl)-N-(1-methylethyl)-2- (5-trifluoromethyl-1,3,4-thiadiazol-2-yl)oxy!acetamide.
  • PrepChem. Synthesis of N-(2-fluorophenyl)acetamide. [Link]

  • University of Wisconsin-Madison. Experiment 13: Grignard Reaction. [Link]

  • University of Missouri–St. Louis. 25. The Grignard Reaction. [Link]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]

  • Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1772.
  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism) [Video]. YouTube. [Link]

  • Chemistry Steps. Converting Nitriles to Amides. [Link]

  • ResearchGate. The most commonly used fluorinated amino acids for PrOF NMR. [Link]

  • Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • ResearchGate. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Chegg. Solved Grignard Reaction - Bromobenzene Coupled to Acetone. [Link]

Sources

Application

Application Notes &amp; Protocols: Buchwald-Hartwig Cross-Coupling of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Introduction The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coup...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its broad functional group tolerance and operational simplicity have cemented its role as an indispensable tool for drug development professionals and researchers.

This guide provides an in-depth technical overview and a field-proven protocol for the Buchwald-Hartwig amination of a particularly noteworthy substrate: 2-(2-Bromo-5-fluorophenyl)propan-2-amine . This molecule presents a unique combination of structural features:

  • Aryl Bromide: A reactive electrophile suitable for palladium-catalyzed cross-coupling.

  • Fluorine Substituent: An electron-withdrawing group that can influence the electronic properties of the aromatic ring.

  • Sterically Hindered Primary Amine: The tert-alkylamine moiety (-C(CH₃)₂NH₂) ortho to the bromine atom introduces significant steric bulk.

The presence of the primary amine on the aryl halide substrate itself introduces a potential for competitive self-coupling. However, the steric hindrance at this position can be strategically leveraged to favor the desired intermolecular coupling with a separate amine nucleophile. This document will dissect the mechanistic underpinnings, guide the selection of optimal reaction parameters, and provide a robust, step-by-step protocol for achieving high-yield C-N bond formation with this substrate.

Part 1: The Catalytic Cycle - A Mechanistic Framework

The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle mediated by a palladium complex. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three key stages: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][6][7]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), initiates the cycle by inserting into the carbon-bromine bond of the aryl halide. This step forms a Pd(II) intermediate. The rate of this step is influenced by the halide (I > Br > Cl) and the electronic nature of the aryl ring.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and a salt byproduct. This step is crucial for activating the amine for the final bond-forming event.

  • Reductive Elimination: This is the final, product-forming step. The newly formed aryl and amido groups on the palladium center couple, creating the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric and electronic properties of the ligands are critical for promoting this step over competing side reactions like beta-hydride elimination.[1]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR¹R²) Palladium-Amido Complex oa_complex->amido_complex Amine Coordination (R¹R²NH) & Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Product Ar-NR¹R² Forms) Product Aryl Amine (Ar-NR¹R²) amido_complex->Product ArX Aryl Halide (Ar-X) ArX->oa_complex Amine Amine (R¹R²NH) Amine->amido_complex Base Base Base->amido_complex

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Part 2: Strategic Considerations for a Sterically Hindered Substrate

The unique structure of 2-(2-Bromo-5-fluorophenyl)propan-2-amine demands a tailored approach. Simply applying a general protocol is unlikely to yield optimal results. The following factors must be carefully considered.

Catalyst and Ligand Selection: The Key to Success

The choice of ligand is the most critical parameter for overcoming the steric challenge posed by the substrate. For sterically demanding couplings, bulky and electron-rich phosphine ligands are essential as they promote the formation of the monoligated palladium species that is highly active in the catalytic cycle and accelerate the rate-limiting reductive elimination step.[1][8]

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): This class of ligands is renowned for its effectiveness in challenging aminations. Their bulk and electron-donating properties are ideal for this substrate.

  • Ferrocenyl Phosphines (Josiphos Ligands): These ligands also provide a robust steric and electronic framework suitable for hindered couplings.

  • N-Heterocyclic Carbenes (NHCs): In some cases, NHCs can serve as highly effective, strongly electron-donating ligands that can drive difficult couplings.[9]

The table below summarizes recommended ligands and palladium sources for initial screening.

Ligand ClassSpecific Ligand ExamplePalladium SourceRationale & Key Feature
Biaryl Phosphine RuPhosPd₂(dba)₃ or Pd(OAc)₂Excellent for hindered primary and secondary amines.
Biaryl Phosphine XPhosPd₂(dba)₃ or G3-XPhos PrecatalystBroadly applicable, highly active for sterically demanding substrates.[2]
Ferrocenyl Phosphine Cy-tBu-JosiphosPd₂(dba)₃ or Pd(OAc)₂Effective for coupling alkylamines.[10]
Diphosphine XantphosPd₂(dba)₃Wide bite angle can be beneficial, though sometimes less effective for highly hindered substrates than monophosphines.
Base and Solvent System

The base must be strong enough to deprotonate the incoming amine but not so nucleophilic that it leads to side reactions.

  • Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent choice, particularly when milder conditions or increased functional group tolerance are required.[7] Cesium carbonate (Cs₂CO₃) is a milder option but may require higher temperatures or longer reaction times.

  • Solvents: Anhydrous, non-protic solvents are mandatory. Toluene is a reliable first choice.[11] Dioxane and tetrahydrofuran (THF) are also commonly used and can sometimes offer improved solubility or reactivity.

Part 3: Detailed Experimental Protocol

This protocol describes the coupling of 2-(2-Bromo-5-fluorophenyl)propan-2-amine with Morpholine as a representative secondary amine.

Safety Precaution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Reagents and Equipment
  • Substrates: 2-(2-Bromo-5-fluorophenyl)propan-2-amine (1.0 eq), Morpholine (1.2 eq)

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), RuPhos (3.5 mol%)

  • Base: Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Solvent: Anhydrous Toluene

  • Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stirrer hotplate, syringes, needles, septum, inert gas line (Ar/N₂).

Experimental Workflow

Workflow start Start setup 1. Assemble Reaction - Add solids (Substrate, Pd₂(dba)₃, RuPhos, NaOtBu) - Seal with septum start->setup inert 2. Establish Inert Atmosphere - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvents 3. Add Solvents & Reagents - Inject anhydrous Toluene - Inject Morpholine inert->solvents react 4. Heat and Stir - Place in pre-heated oil bath (e.g., 100 °C) - Stir vigorously solvents->react monitor 5. Monitor Progress - Take aliquots for TLC or LC-MS analysis react->monitor monitor->react Incomplete quench 6. Reaction Quench - Cool to room temperature - Carefully add water monitor->quench Complete workup 7. Extraction & Workup - Extract with organic solvent (e.g., EtOAc) - Wash with brine, dry (Na₂SO₄), filter quench->workup purify 8. Purification - Concentrate in vacuo - Purify via flash column chromatography workup->purify end End (Characterized Product) purify->end

Figure 2: Step-by-step experimental workflow for the coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-Bromo-5-fluorophenyl)propan-2-amine (e.g., 1.0 mmol, 246 mg), Pd₂(dba)₃ (0.015 mmol, 13.7 mg), RuPhos (0.035 mmol, 16.3 mg), and NaOtBu (1.4 mmol, 135 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe. Then, add morpholine (1.2 mmol, 105 µL) via syringe.

  • Reaction: Place the sealed flask into a preheated oil bath at 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Part 4: Optimization and Troubleshooting

If the initial reaction conditions are not optimal, systematic variation of parameters is necessary. The following table provides a data-driven guide for optimization.

ParameterStandard ConditionVariation 1 (If slow/incomplete)Variation 2 (If side products form)Rationale
Ligand RuPhosXPhos or Cy-tBu-JosiphosBrettPhosDifferent ligands have unique steric/electronic profiles that can accelerate reductive elimination or suppress side reactions.[12]
Base NaOtBuLHMDSK₃PO₄ or Cs₂CO₃A stronger base may be needed, while a weaker base can sometimes improve selectivity or functional group tolerance.
Solvent Toluene1,4-Dioxanetert-Amyl alcoholSolvent polarity and coordinating ability can significantly impact catalyst stability and reaction rate.
Temperature 100 °C110-120 °C80-90 °CHigher temperatures increase reaction rates but can also promote decomposition or side reactions.[13]
Catalyst Loading 1.5 mol% Pd2.5 mol% Pd1.0 mol% PdIncreasing catalyst loading can overcome slow kinetics, but optimization aims to minimize precious metal use.

Common Troubleshooting Scenarios:

  • No Reaction: Confirm the integrity of the inert atmosphere. Ensure the base is anhydrous and active. Verify the quality of the palladium source and ligand.

  • Hydrodehalogenation (Ar-Br → Ar-H): This side reaction can compete with amination. Switching to a bulkier ligand (e.g., XPhos) or a different base (e.g., LHMDS) can often suppress this pathway.

  • Low Yield: A systematic screening of the parameters in the table above is recommended. A ligand screen is often the most fruitful first step.

Conclusion

The Buchwald-Hartwig amination of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is a challenging yet highly achievable transformation. Success is predicated on a rational selection of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base to overcome the significant steric hindrance of the substrate. The protocol and optimization strategies outlined in this guide provide a robust framework for researchers and drug development professionals to effectively synthesize novel amine-containing molecules. By understanding the interplay between the substrate, catalyst, and reaction conditions, this powerful C-N bond-forming reaction can be harnessed to accelerate discovery and development programs.

References

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 25, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Cheminform. Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved February 25, 2026, from [Link]

  • Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands. ResearchGate. Retrieved February 25, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). MDPI. Retrieved February 25, 2026, from [Link]

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. (2019, December 12). Chemical Science. Retrieved February 25, 2026, from [Link]

  • Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. (2020, July 14). ACS Catalysis. Retrieved February 25, 2026, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Retrieved February 25, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 25, 2026, from [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20). Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC. Retrieved February 25, 2026, from [Link]

Sources

Method

Application Notes: Strategies for Amide Coupling with 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Introduction Amide bond formation is arguably the most frequently performed transformation in medicinal chemistry and drug development.[1] While numerous protocols exist, the synthesis of amides from sterically hindered...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Amide bond formation is arguably the most frequently performed transformation in medicinal chemistry and drug development.[1] While numerous protocols exist, the synthesis of amides from sterically hindered and electronically deactivated amines presents a significant and persistent challenge.[2][3] This application note provides a detailed guide for researchers tackling the amide coupling of 2-(2-bromo-5-fluorophenyl)propan-2-amine, a substrate characterized by substantial steric hindrance and electronic deactivation.

The core difficulty arises from two primary factors:

  • Steric Hindrance: The tertiary amine is flanked by a bulky isopropyl group and an ortho-bromo substituent on the phenyl ring. This physically obstructs the approach of the activated carboxylic acid.

  • Electronic Deactivation: The bromine and fluorine atoms are electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen. This diminished reactivity makes the amine a poor partner for standard coupling reactions.[1]

Conventional methods often result in low yields, sluggish reactions, or complete failure.[2] This guide will explore the mechanistic considerations, compare various coupling reagents, and provide robust, step-by-step protocols to successfully synthesize amides from this challenging substrate.

Mechanistic Considerations in Challenging Couplings

A successful amide coupling hinges on the efficient activation of a carboxylic acid to form a highly reactive intermediate that can be intercepted by the amine nucleophile. The choice of coupling reagent dictates the nature of this activated species.

Carbodiimide-Based Activation (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this species is prone to an intramolecular rearrangement to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[4] Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial as they trap the O-acylisourea to form a more stable, yet still highly reactive, active ester. This active ester is then attacked by the amine to form the amide bond. For deactivated amines, this pathway can still be slow, allowing for competing side reactions.[1][4]

Uronium/Phosphonium-Based Activation (e.g., HATU)

For difficult couplings, uronium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior.[5] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to generate a highly reactive OAt-active ester, releasing HOAt and tetramethylurea.[5][6][7] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the subsequent nucleophilic attack by the amine through a favorable seven-membered transition state, enhancing reaction rates even with hindered substrates.[7]

Comparative Analysis of Coupling Conditions

Selecting the optimal combination of coupling reagent, additives, base, and solvent is critical for success. The following table summarizes key reagents and their suitability for coupling with 2-(2-bromo-5-fluorophenyl)propan-2-amine.

Coupling SystemBaseSolvent(s)AdvantagesDisadvantages & Mitigation
HATU DIPEA, 2,4,6-CollidineDMF, NMPHigh efficiency for hindered/deactivated amines [5], fast reaction rates, low racemization.Expensive; byproducts (tetramethylurea) can be difficult to remove. Mitigation: Careful aqueous workup and chromatography.
EDC / HOBt / DMAP DIPEA, Et3NACN, DCMCost-effective; water-soluble byproducts from EDC are easily removed[4]. DMAP acts as a potent acyl-transfer catalyst, crucial for sluggish reactions[1][8].Generally less effective than HATU for severely hindered substrates. Risk of N-acylurea formation[8].
Acyl Fluoride (in situ) DIPEA, Et3NDCM, ACNHighly reactive acylating agent, often successful when other methods fail.[2] Stable to aqueous workup compared to acyl chlorides.[9]Requires an additional activation step (e.g., using Cyanuric Fluoride or XtalFluor-E).

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. HATU and HOBt are potentially explosive and should be handled with care.[5]

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended starting point for this challenging substrate due to HATU's proven effectiveness in difficult couplings.[5]

Workflow Diagram

HATU_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF add_hatu Add HATU (1.1 eq) prep_acid->add_hatu add_base Add DIPEA (2.5 eq) add_hatu->add_base pre_activate Stir for 15 min (Pre-activation) add_base->pre_activate add_amine Add Amine Substrate (1.2 eq) pre_activate->add_amine react Stir at RT to 50°C (Monitor by LC-MS) add_amine->react quench Dilute with EtOAc react->quench wash Wash with aq. LiCl, sat. NaHCO3, Brine quench->wash purify Dry (Na2SO4), Concentrate & Purify (Chromatography) wash->purify

Caption: Experimental workflow for HATU-mediated amide coupling.

Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dimethylformamide (DMF) to a concentration of 0.1-0.2 M.

  • Reagent Addition: Add HATU (1.1 eq.) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq.).

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. The solution may change color.

  • Amine Addition: Add a solution of 2-(2-bromo-5-fluorophenyl)propan-2-amine (1.2 eq.) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), gently heat to 40-50°C. Reactions are typically complete within 4-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling with EDC/DMAP/HOBt

This protocol is a viable alternative, particularly when cost is a consideration. The inclusion of both HOBt and a full equivalent of DMAP is critical for driving the reaction with a deactivated amine.[1][8]

Step-by-Step Methodology
  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq.) and 2-(2-bromo-5-fluorophenyl)propan-2-amine (1.0 eq.).

  • Dissolution: Dissolve the starting materials in anhydrous acetonitrile (ACN) or dichloromethane (DCM) to a concentration of 0.2 M.[8]

  • Reagent Addition: Add EDC (1.0 eq.), 4-dimethylaminopyridine (DMAP, 1.0 eq.), and HOBt (0.1 eq.).[8]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.[8]

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section addresses common problems and suggests solutions.

Troubleshooting Decision Tree

Troubleshooting start Low or No Product Formation check_reagents Check Reagent Quality (Anhydrous solvents? Fresh HATU/EDC?) start->check_reagents byproducts Complex Mixture/ Side Products Observed start->byproducts Different Issue increase_temp Increase Temperature (40-60°C) check_reagents->increase_temp Reagents OK change_reagent Switch Coupling Reagent (e.g., EDC → HATU) increase_temp->change_reagent Still Low Yield acyl_fluoride Consider Acyl Fluoride Strategy change_reagent->acyl_fluoride HATU Fails check_base Ensure Base is Non-Nucleophilic (Use DIPEA, not Et3N with HATU) byproducts->check_base preactivate Optimize Pre-activation Time check_base->preactivate Base is Correct

Caption: Decision tree for troubleshooting difficult amide couplings.

  • Issue: No reaction or starting material consumed slowly.

    • Cause: Insufficient activation or low reactivity.

    • Solution:

      • Ensure all reagents and solvents are anhydrous. Coupling reagents like EDC and HATU are moisture-sensitive.[8]

      • Increase the reaction temperature to 40-60°C.[8]

      • If using EDC/HOBt, switch to the more potent HATU system.[5][8]

      • For extremely challenging cases, consider converting the carboxylic acid to a more reactive species like an acyl fluoride prior to adding the amine.[2]

  • Issue: Formation of side products.

    • Cause (HATU): The amine may be reacting directly with HATU, a known side reaction with highly nucleophilic amines.[10] While less likely with this deactivated amine, it is possible.

    • Solution (HATU): Ensure the order of addition is correct. Pre-activating the carboxylic acid with HATU and base before adding the amine is crucial to forming the active ester intermediate first.[5]

    • Cause (EDC): Formation of the unreactive N-acylurea byproduct.

    • Solution (EDC): Ensure additives like HOBt and DMAP are present and of high quality to efficiently trap the O-acylisourea intermediate.[1][4]

  • Issue: Difficulty in purification.

    • Cause: Polar byproducts, such as tetramethylurea (from HATU) or the urea byproduct from EDC, can complicate chromatography.

    • Solution: The aqueous workup is critical. For HATU reactions, multiple washes with 5% LiCl solution can effectively remove DMF, while washes with dilute acid and base will remove unreacted starting materials and byproducts. The EDC urea byproduct is water-soluble and should be removed with aqueous washes.[4]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters - ACS Publications. [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. [Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

Sources

Application

Application Note: High-Efficiency Reductive Amination of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

-dimethylbenzylamines via Reductive Amination. Abstract & Strategic Overview This application note details the optimized procedure for the reductive amination of 2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-...

Author: BenchChem Technical Support Team. Date: February 2026


-dimethylbenzylamines via Reductive Amination.

Abstract & Strategic Overview

This application note details the optimized procedure for the reductive amination of 2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-9).

The Challenge: This specific amine possesses a "cumyl-type" structure where the amino group is bound to a quaternary carbon (


-dimethyl substitution). This creates significant steric bulk, rendering standard reductive amination protocols (e.g., MeOH/AcOH/NaBH

CN) kinetically incompetent. The rate-limiting step—imine formation—is often stalled by the gem-dimethyl effect and the ortho-bromo substituent.

The Solution: We utilize a Titanium(IV) Isopropoxide [Ti(O


Pr)

]
mediated protocol.[1] The Ti(IV) species acts as a dual-purpose Lewis acid and water scavenger, driving the equilibrium toward the sterically crowded imine intermediate before reduction. This method avoids harsh conditions that could compromise the aryl bromide/fluoride moieties (e.g., catalytic hydrogenation which risks dehalogenation).

Chemical Mechanism & Reaction Design

The Steric Barrier

In standard reductive aminations, the amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine. For 2-(2-Bromo-5-fluorophenyl)propan-2-amine, the transition state for hemiaminal formation is crowded. Furthermore, the subsequent dehydration is reversible and unfavorable.

The Titanium Advantage

Ti(O


Pr)

coordinates to the carbonyl oxygen and the amine nitrogen, bringing them into proximity (template effect) and activating the carbonyl. Crucially, it reacts with the water byproduct to form stable titanium oxides, rendering the dehydration step effectively irreversible.
Mechanistic Pathway (Visualization)

ReactionMechanism Substrate Amine (Steric Bulk) + Carbonyl Ti_Complex Hemiaminal-Ti Complex Substrate->Ti_Complex Ti(OiPr)4 Coordination Imine Activated Imine (Ti-Coordinated) Ti_Complex->Imine -HO-Ti(OiPr)3 (Dehydration) Reduction Hydride Attack (NaBH4) Imine->Reduction NaBH4 addition Product Secondary Amine Product Reduction->Product Aq. Workup (Hydrolysis)

Figure 1: Mechanistic flow of the Ti(IV)-mediated reductive amination, highlighting the stabilization of the crowded transition state.

Experimental Protocol

Reagents & Materials
ReagentEquiv.[2][3][4][5]RoleNotes
Amine Substrate 1.0Nucleophile2-(2-Bromo-5-fluorophenyl)propan-2-amine
Carbonyl Partner 1.1 - 1.2ElectrophileAldehyde or Ketone
Ti(O

Pr)

1.2 - 1.5Lewis AcidMoisture sensitive; handle under N

NaBH

2.0ReductantAdded after imine formation
THF (Anhydrous) SolventMediumCan be run neat if liquid carbonyl used
2M NaOH QuenchWorkupEssential to break Ti-emulsions
Step-by-Step Procedure
Phase 1: Imine Formation (The Critical Step)
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add 2-(2-Bromo-5-fluorophenyl)propan-2-amine (1.0 equiv) and the Carbonyl Partner (1.1 equiv) to the flask.

  • Solvent: Add anhydrous THF (approx. 5 mL per mmol of amine).

    • Note: If the carbonyl is a high-boiling liquid ketone, the reaction can often be run neat (without solvent) to maximize concentration and rate.

  • Activation: Add Ti(O

    
    Pr)
    
    
    
    (1.25 equiv) dropwise via syringe.
    • Observation: The solution may turn slightly yellow or hazy.

  • Incubation: Stir the mixture at ambient temperature (20–25 °C) for 6–12 hours.

    • Optimization: For extremely hindered ketones (e.g., acetophenones), heat the mixture to 40–50 °C for the first 4 hours.

    • Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the starting amine. The imine intermediate might be unstable on silica; rely on the disappearance of the amine peak.

Phase 2: Reduction
  • Dilution: Dilute the reaction mixture with absolute ethanol (equal volume to the THF used).

    • Why? NaBH

      
       is more soluble and reactive in EtOH/THF mixtures than pure THF.
      
  • Reduction: Cool the flask to 0 °C (ice bath). Add NaBH

    
      (2.0 equiv) portion-wise over 10 minutes.
    
    • Caution: Gas evolution (H

      
      ) will occur.
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours.

Phase 3: Workup (The "Titanium Crash")

Standard aqueous workups with Ti reactions lead to impossible emulsions. Follow this specific quench:

  • Quench: While stirring, add 2M NaOH (or NH

    
    OH) dropwise until a heavy white/grey precipitate forms (TiO
    
    
    
    ).
  • Filtration: Dilute with EtOAc and filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc.

  • Separation: Transfer the filtrate to a separatory funnel. Wash with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude secondary amine via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Analytical Data & Quality Control

When characterizing the product, look for these specific markers to confirm success and purity:

TechniqueExpected FeatureInterpretation
1H NMR Shift of

-Me signals
The gem-dimethyl protons (C(CH

)

) will shift slightly upfield/downfield compared to the starting material upon alkylation.
1H NMR N-CH signalAppearance of the new signal corresponding to the carbonyl partner's backbone (e.g., -NH-CH <).
LCMS M+H PeakMass should correspond to [Amine + Carbonyl - Oxygen + 2H].
19F NMR -110 to -120 ppmConfirm the Fluorine signal remains intact (no defluorination).

Troubleshooting & Optimization Matrix

IssueRoot CauseCorrective Action
Low Conversion Steric bulk preventing imine formation.Increase Ti(O

Pr)

to 2.0 equiv. Heat Phase 1 to 60 °C in a sealed tube.
Debromination Over-reduction (rare with Borohydride).Ensure NaBH

is used, not LiAlH

or catalytic hydrogenation (Pd/C).
Emulsion during workup Incomplete hydrolysis of Titanates.Use more 2M NaOH during quench. Allow the suspension to stir for 30 mins before filtering through Celite.
Starting Amine Remains Equilibrium not shifted.Run the reaction neat (no solvent) during the Ti(O

Pr)

step.

Safety & Handling

  • Aryl Bromide Stability: The 2-bromo-5-fluoro motif is stable to NaBH

    
     and NaBH(OAc)
    
    
    
    . Avoid Pd/C or Raney Nickel hydrogenation conditions, as these will rapidly debrominate the ring.
  • Titanium(IV) Isopropoxide: Reacts violently with water. Causes severe eye irritation. Handle in a fume hood.

  • Cyanide Risk: If substituting NaBH

    
     with NaBH
    
    
    
    CN (Sodium Cyanoborohydride), ensure the workup is performed in a fume hood and waste is treated as cyanide-contaminated. The Ti-method described above uses NaBH
    
    
    , which is safer.

Workflow Diagram

Workflow Start Start: Weigh Amine (2-Br-5-F-cumylamine) Mix Add Carbonyl + Ti(OiPr)4 (Solvent: THF or Neat) Start->Mix Stir1 Stir 6-12h @ RT (Imine Formation) Mix->Stir1 Reduce Add EtOH + NaBH4 (0°C -> RT) Stir1->Reduce Quench Quench with 2M NaOH (Precipitate TiO2) Reduce->Quench Filter Filter through Celite & Extract w/ EtOAc Quench->Filter Finish Concentrate & Purify Filter->Finish

Figure 2: Operational workflow for the reductive amination process.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent system for reductive amination."[6][7] Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2202.

Sources

Method

Application Note &amp; Protocol: Strategic Amine Protection in the Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Abstract: This document provides a comprehensive guide to the synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine, a valuable building block in medicinal chemistry. We present a robust synthetic pathway commencing with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine, a valuable building block in medicinal chemistry. We present a robust synthetic pathway commencing with a Grignard reaction to form the tertiary alcohol precursor, followed by a Ritter reaction to introduce the amine functionality. The core of this application note is a detailed exploration of protecting group strategies for the sterically hindered primary amine, focusing on tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and trifluoroacetyl (TFA) groups. For each strategy, we provide detailed, step-by-step protocols for both the protection and deprotection steps, supported by mechanistic insights and a comparative analysis to aid researchers in selecting the optimal approach for their synthetic needs.

Introduction: The Significance of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Substituted 2-phenylpropan-2-amine scaffolds are prevalent in a wide array of pharmacologically active compounds. The specific substitution pattern of 2-(2-Bromo-5-fluorophenyl)propan-2-amine, featuring a bromine atom for potential cross-coupling reactions and a fluorine atom to modulate physicochemical properties, makes it a highly versatile intermediate for drug discovery and development. The synthesis of this compound, however, presents challenges, particularly in the selective manipulation of the sterically hindered primary amine. The strategic use of protecting groups is therefore paramount to the successful incorporation of this fragment into more complex molecules.[1] This guide provides a detailed roadmap for its synthesis and subsequent protection.

Synthetic Strategy for Unprotected 2-(2-Bromo-5-fluorophenyl)propan-2-amine

A logical and efficient synthetic route to the target amine involves a two-step sequence starting from the commercially available 2-bromo-5-fluorobenzaldehyde.

Step 1: Grignard Reaction for the Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-ol

The first step involves the synthesis of the tertiary alcohol precursor via the addition of a methyl Grignard reagent to 2-bromo-5-fluorobenzaldehyde.[2] The Grignard reaction is a classic and reliable method for carbon-carbon bond formation.[3]

Step 2: Ritter Reaction for the Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

The second step employs the Ritter reaction, which transforms the tertiary alcohol into the desired primary amine using a nitrile in the presence of a strong acid.[4] This reaction is particularly well-suited for the synthesis of sterically hindered amines.[5]

Experimental Protocol: Synthesis of Unprotected 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Part A: Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-ol

  • Materials:

    • Magnesium turnings

    • Iodine crystal (for initiation)

    • Anhydrous diethyl ether

    • Methyl iodide

    • 2-Bromo-5-fluorobenzaldehyde[2]

    • Saturated aqueous ammonium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be applied.[6]

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-bromo-5-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(2-bromo-5-fluorophenyl)propan-2-ol as a crude product, which can be used in the next step without further purification.

Part B: Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

  • Materials:

    • 2-(2-Bromo-5-fluorophenyl)propan-2-ol

    • Acetonitrile

    • Concentrated sulfuric acid

    • Sodium hydroxide solution

    • Dichloromethane

  • Procedure:

    • To a flask containing acetonitrile (5.0 eq) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

    • To this cooled mixture, add a solution of 2-(2-bromo-5-fluorophenyl)propan-2-ol (1.0 eq) in acetonitrile dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution to pH > 10.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-(2-bromo-5-fluorophenyl)propan-2-amine.

Protecting Group Strategies

The choice of protecting group is critical and depends on the subsequent reaction conditions the molecule will be subjected to. Here we detail three common and versatile protecting group strategies for the synthesized amine.

tert-Butyloxycarbonyl (Boc) Protection

The Boc group is a widely used, acid-labile protecting group for amines.[7] Its introduction is straightforward, and its removal is typically clean, generating volatile byproducts.[8]

  • Materials:

    • 2-(2-Bromo-5-fluorophenyl)propan-2-amine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 2-(2-bromo-5-fluorophenyl)propan-2-amine (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq).[9]

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting Boc-protected amine can be purified by column chromatography if necessary.

  • Materials:

    • Boc-protected 2-(2-bromo-5-fluorophenyl)propan-2-amine

    • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at 0 °C.[10]

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize excess acid.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected amine.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another common amine protecting group, stable to a wide range of conditions but readily cleaved by catalytic hydrogenolysis.[11]

  • Materials:

    • 2-(2-Bromo-5-fluorophenyl)propan-2-amine

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate or Triethylamine

    • Dichloromethane (DCM) or a biphasic system (e.g., dioxane/water)

  • Procedure:

    • Dissolve 2-(2-bromo-5-fluorophenyl)propan-2-amine (1.0 eq) in DCM.

    • Add an aqueous solution of sodium bicarbonate (2.0 eq).

    • Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.[12]

    • Allow the reaction to warm to room temperature and stir for 6-8 hours.

    • Separate the organic layer, wash with water and brine.

    • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the Cbz-protected amine by column chromatography.

  • Materials:

    • Cbz-protected 2-(2-bromo-5-fluorophenyl)propan-2-amine

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol.

    • Carefully add 10% Pd/C (5-10 mol% Pd).

    • Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Trifluoroacetyl (TFA) Protection

The trifluoroacetyl group is a robust protecting group that is stable to acidic conditions and can be removed under basic conditions.

  • Materials:

    • 2-(2-Bromo-5-fluorophenyl)propan-2-amine

    • Trifluoroacetic anhydride (TFAA)

    • Pyridine or Triethylamine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-(2-bromo-5-fluorophenyl)propan-2-amine (1.0 eq) in DCM.

    • Cool the solution to 0 °C and add pyridine (1.2 eq).

    • Add trifluoroacetic anhydride (1.1 eq) dropwise.[13]

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Wash the reaction mixture with water, 1M HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the TFA-protected amine by column chromatography.

  • Materials:

    • TFA-protected 2-(2-bromo-5-fluorophenyl)propan-2-amine

    • Potassium carbonate or Sodium hydroxide

    • Methanol/Water mixture

  • Procedure:

    • Dissolve the TFA-protected amine in a mixture of methanol and water.

    • Add potassium carbonate (2.0 eq).

    • Stir the reaction at room temperature or gently heat to 50 °C until deprotection is complete (monitor by TLC).

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Comparative Analysis of Protecting Group Strategies

The selection of an appropriate protecting group is a critical decision in a multi-step synthesis. The table below summarizes the key features of the Boc, Cbz, and TFA protecting groups for 2-(2-Bromo-5-fluorophenyl)propan-2-amine.

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityKey AdvantagesKey Disadvantages
Boc Boc₂O, base (e.g., TEA, NaHCO₃)Strong acid (e.g., TFA, HCl)[10]Base stable, hydrogenolysis stableMild protection, clean deprotectionAcid labile
Cbz Cbz-Cl, base (e.g., NaHCO₃)Catalytic hydrogenolysis (H₂, Pd/C)[11]Acid stable, base stableOrthogonal to many other groupsNot suitable for molecules with other reducible functional groups
TFA TFAA, base (e.g., Pyridine)Base (e.g., K₂CO₃, NaOH)Acid stable, hydrogenolysis stableVery robustDeprotection can be harsh for base-sensitive substrates

Visualization of Synthetic Workflows

Overall Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

G start 2-Bromo-5-fluorobenzaldehyde intermediate1 2-(2-Bromo-5-fluorophenyl)propan-2-ol start->intermediate1 1. CH3MgI, Et2O 2. NH4Cl (aq) final_product 2-(2-Bromo-5-fluorophenyl)propan-2-amine intermediate1->final_product 1. H2SO4, CH3CN 2. NaOH (aq)

Caption: Synthetic route to 2-(2-bromo-5-fluorophenyl)propan-2-amine.

Protecting Group Strategy Workflow

G cluster_boc Boc Strategy cluster_cbz Cbz Strategy cluster_tfa TFA Strategy amine_boc Unprotected Amine protected_boc Boc-Protected Amine amine_boc->protected_boc Boc2O, Base protected_boc->amine_boc TFA or HCl amine_cbz Unprotected Amine protected_cbz Cbz-Protected Amine amine_cbz->protected_cbz Cbz-Cl, Base protected_cbz->amine_cbz H2, Pd/C amine_tfa Unprotected Amine protected_tfa TFA-Protected Amine amine_tfa->protected_tfa TFAA, Base protected_tfa->amine_tfa Base (K2CO3)

Caption: Comparison of amine protection and deprotection workflows.

Conclusion

This application note provides a detailed and practical guide for the synthesis and protection of 2-(2-Bromo-5-fluorophenyl)propan-2-amine. The outlined Grignard and Ritter reactions offer an efficient pathway to the unprotected amine. Furthermore, the comprehensive protocols for Boc, Cbz, and TFA protection and deprotection, along with a comparative analysis, equip researchers with the necessary information to make informed decisions for their specific synthetic challenges. The choice of protecting group should be carefully considered based on the downstream chemical transformations to ensure the overall success of the synthetic endeavor.

References

  • ResearchGate. (n.d.). Primary, secondary, and tertiary amine synthesis by nitrile hydrogenation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Retrieved from [Link]

  • Scribd. (n.d.). Application Note - N-CBZ Protection. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2013). Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2025). An Excellent Method for Cbz-Protection of Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
  • Unknown. (2019). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Scribd. (n.d.). Amine Protection With Boc. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

Sources

Application

The Strategic deployment of 2-(2-Bromo-5-fluorophenyl)propan-2-amine in Modern Drug Discovery: Application Notes and Protocols

Introduction: Unlocking New Chemical Space in Neuropharmacology and Beyond In the landscape of contemporary drug discovery, the strategic incorporation of halogenated fragments is a cornerstone of medicinal chemistry, of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space in Neuropharmacology and Beyond

In the landscape of contemporary drug discovery, the strategic incorporation of halogenated fragments is a cornerstone of medicinal chemistry, offering a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, the 2-(2-bromo-5-fluorophenyl)propan-2-amine scaffold has emerged as a fragment of significant interest. Its unique constellation of a reactive bromine handle, a metabolically robust fluorine atom, and a sterically constrained isopropylamine moiety presents a triad of features ripe for exploitation in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).

This guide provides a comprehensive overview of the application of 2-(2-Bromo-5-fluorophenyl)propan-2-amine in drug design. We will delve into the scientific rationale for its use, provide detailed protocols for its synthetic manipulation, and explore its potential in the context of structure-activity relationship (SAR) studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to access novel chemical matter and accelerate their discovery programs.

Scientific Rationale: The Power of Halogenation and Structural Constraint

The utility of the 2-(2-bromo-5-fluorophenyl)propan-2-amine fragment is rooted in the well-established principles of medicinal chemistry. The strategic placement of halogen atoms can profoundly influence a molecule's biological profile.

  • The Role of Fluorine: The fluorine atom at the 5-position of the phenyl ring is a common bioisosteric replacement for a hydrogen atom. Its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions with protein targets. Crucially, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug candidate. This strategic fluorination can also increase the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs[1].

  • The Versatility of Bromine: The bromine atom at the 2-position serves as a versatile synthetic handle. It is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of a wide range of substituents, enabling the rapid exploration of chemical space and the fine-tuning of a compound's properties to optimize potency, selectivity, and pharmacokinetic profile.

  • The Isopropylamine Moiety: The α,α-dimethyl substitution on the ethylamine side chain provides steric bulk around the nitrogen atom. This can influence the compound's interaction with its biological target and can also protect the amine from rapid metabolism, for instance, by monoamine oxidase (MAO). This structural feature is reminiscent of amphetamine and its derivatives, suggesting potential applications in neuropharmacology.

The combination of these features in a single, readily accessible fragment makes 2-(2-bromo-5-fluorophenyl)propan-2-amine a valuable starting point for the development of novel drug candidates.

Synthetic Accessibility

The precursor, 2-bromo-5-fluoroacetophenone, is a commercially available starting material, making the synthesis of the target fragment and its derivatives a practical endeavor for many research laboratories. The propan-2-amine moiety can be introduced through various established synthetic routes, including reductive amination of the corresponding ketone.

Application Protocols: Harnessing the Reactivity of the Aryl Bromide

The bromine atom on the phenyl ring is the key to unlocking the synthetic potential of this fragment. The following protocols outline standard procedures for its derivatization using common palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. This reaction allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring.

dot

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

ReagentCAS NumberExample Supplier
2-(2-Bromo-5-fluorophenyl)propan-2-amine1314739-27-9Various
Arylboronic acid or esterVariesVarious
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Various
Potassium Carbonate (K₂CO₃)584-08-7Various
1,4-Dioxane (anhydrous)123-91-1Various
Water (degassed)7732-18-5N/A

Procedure:

  • To a dry Schlenk flask, add 2-(2-Bromo-5-fluorophenyl)propan-2-amine (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 2-position.

dot

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

ReagentCAS NumberExample Supplier
2-(2-Bromo-5-fluorophenyl)propan-2-amine1314739-27-9Various
Primary or Secondary AmineVariesVarious
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Various
Xantphos161265-03-8Various
Cesium Carbonate (Cs₂CO₃)534-17-8Various
Toluene (anhydrous)108-88-3Various

Procedure:

  • In a glovebox, add 2-(2-Bromo-5-fluorophenyl)propan-2-amine (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling enables the introduction of terminal alkynes, providing a linear and rigid linker for further derivatization or for probing interactions with a biological target.

dot

Sources

Method

Scalable Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide to two scalable synthetic routes for 2-(2-Bromo-5-fluorophenyl)propan-2-amine, a key building block in pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to two scalable synthetic routes for 2-(2-Bromo-5-fluorophenyl)propan-2-amine, a key building block in pharmaceutical development. The protocols described herein are designed for robustness and scalability, with a focus on procedural clarity and safety.

Introduction

2-(2-Bromo-5-fluorophenyl)propan-2-amine is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its structural motifs, including the bromofluorophenyl group and the tertiary amine, are prevalent in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this amine is therefore of significant interest to the drug development community. This guide presents two distinct and viable synthetic pathways, each with its own set of advantages and considerations.

Route 1 details a two-step sequence commencing with the Friedel-Crafts acylation to form the key ketone intermediate, followed by a one-pot reductive amination. Route 2 offers an alternative three-step approach, beginning with the synthesis of a tertiary alcohol via a Grignard reaction, followed by a Ritter reaction and subsequent amide hydrolysis.

Both routes have been designed with scalability in mind, utilizing readily available starting materials and well-established chemical transformations. The choice between the two pathways may depend on specific laboratory capabilities, cost of starting materials, and desired purity profile of the final product.

Route 1: Friedel-Crafts Acylation and Reductive Amination

This two-step route offers a direct and efficient pathway to the target amine. The initial Friedel-Crafts acylation provides the ketone intermediate, which is then converted to the primary amine via reductive amination.

Workflow for Route 1

Route 1 Workflow A 1-Bromo-4-fluorobenzene C 1-(2-Bromo-5-fluorophenyl)ethan-1-one A->C Friedel-Crafts Acylation (AlCl3) B Acetyl Chloride B->C F 2-(2-Bromo-5-fluorophenyl)propan-2-amine C->F Reductive Amination D Ammonia D->F E Sodium Cyanoborohydride E->F

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of 1-(2-Bromo-5-fluorophenyl)ethan-1-one (Ketone Intermediate)

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones.[1] In this step, 1-bromo-4-fluorobenzene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst. The directing effects of the bromo and fluoro substituents favor the formation of the desired 2-bromo-5-fluoro isomer.

Protocol 1.1: Friedel-Crafts Acylation

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

  • Addition of Aryl Halide: After the addition is complete, add a solution of 1-bromo-4-fluorobenzene (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts have dissolved.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 1-(2-bromo-5-fluorophenyl)ethan-1-one.[2]

ParameterValue
Reactants 1-Bromo-4-fluorobenzene, Acetyl Chloride, Aluminum Chloride
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 12-16 hours
Typical Yield 70-80%
Step 2: Reductive Amination to 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Reductive amination is a powerful method for the synthesis of amines from ketones or aldehydes.[3][4] This one-pot reaction involves the in-situ formation of an imine from the ketone and ammonia, which is then reduced by a selective reducing agent like sodium cyanoborohydride.[5][6]

Protocol 1.2: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-bromo-5-fluorophenyl)ethan-1-one (1.0 eq) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 10-20 eq).

  • Addition of Reducing Agent: To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Make the aqueous solution basic (pH > 10) by the addition of aqueous NaOH. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt, followed by recrystallization.

ParameterValue
Reactants 1-(2-Bromo-5-fluorophenyl)ethan-1-one, Ammonia, Sodium Cyanoborohydride
Solvent Methanol
Temperature Room Temperature
Reaction Time 24-48 hours
Typical Yield 60-75%

Route 2: Grignard Reaction, Ritter Reaction, and Amide Hydrolysis

This three-step route provides an alternative approach to the target amine, proceeding through a tertiary alcohol and an N-acetylated intermediate.

Workflow for Route 2

Route 2 Workflow A 1-(2-Bromo-5-fluorophenyl)ethan-1-one C 2-(2-Bromo-5-fluorophenyl)propan-2-ol A->C Grignard Reaction B Methylmagnesium Bromide B->C E N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide C->E Ritter Reaction (H2SO4) D Acetonitrile D->E F 2-(2-Bromo-5-fluorophenyl)propan-2-amine E->F Amide Hydrolysis (NaOH or HCl)

Caption: Synthetic workflow for Route 2.

Step 1: Synthesis of 2-(2-Bromo-5-fluorophenyl)propan-2-ol (Tertiary Alcohol Intermediate)

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction.[7][8][9] Here, the ketone synthesized in Route 1 is treated with methylmagnesium bromide to yield the corresponding tertiary alcohol.

Protocol 2.1: Grignard Reaction

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 1-(2-bromo-5-fluorophenyl)ethan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Grignard Reagent: Cool the solution to 0 °C. Slowly add methylmagnesium bromide (1.2 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer to give the crude tertiary alcohol, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.[10]

ParameterValue
Reactants 1-(2-Bromo-5-fluorophenyl)ethan-1-one, Methylmagnesium Bromide
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Typical Yield 85-95%
Step 2: Ritter Reaction to N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide

The Ritter reaction is a versatile method for the synthesis of N-alkyl amides from tertiary alcohols and nitriles in the presence of a strong acid.[11][12] The tertiary alcohol is protonated and loses water to form a stable carbocation, which is then attacked by the nitrile.

Protocol 2.2: Ritter Reaction

  • Reaction Setup: To a flask containing acetonitrile (used as both reagent and solvent), add 2-(2-bromo-5-fluorophenyl)propan-2-ol (1.0 eq).

  • Addition of Acid: Cool the mixture to 0 °C and slowly add concentrated sulfuric acid (2-3 eq) dropwise, keeping the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution with a strong base (e.g., 50% NaOH) to pH 8-9, keeping the temperature low. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude amide can be purified by recrystallization or column chromatography.[13][14]

ParameterValue
Reactants 2-(2-Bromo-5-fluorophenyl)propan-2-ol, Acetonitrile, Sulfuric Acid
Solvent Acetonitrile
Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Typical Yield 70-85%
Step 3: Amide Hydrolysis to 2-(2-Bromo-5-fluorophenyl)propan-2-amine

The final step is the hydrolysis of the N-acetyl group to yield the primary amine. This can be achieved under either acidic or basic conditions.[15][16][17]

Protocol 2.3: Amide Hydrolysis (Basic Conditions)

  • Reaction Setup: To a round-bottom flask, add N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide (1.0 eq), ethanol, and a solution of sodium hydroxide (e.g., 20% aqueous solution, 5-10 eq).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Extraction: Cool the reaction mixture and extract with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

ParameterValue
Reactants N-(1-(2-bromo-5-fluorophenyl)-1-methylethyl)acetamide, Sodium Hydroxide
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 12-24 hours
Typical Yield 80-90%

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum chloride is a water-sensitive and corrosive solid. The reaction generates HCl gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.[18]

  • Grignard Reagents: Methylmagnesium bromide is highly flammable, corrosive, and reacts violently with water.[19][20][21][22] All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.

  • Strong Acids: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[23] It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reductive Amination: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood, and the pH should be carefully controlled.[24]

Conclusion

The two scalable synthesis routes presented provide reliable and efficient methods for the preparation of 2-(2-Bromo-5-fluorophenyl)propan-2-amine. Route 1 is more convergent, offering a shorter synthesis, while Route 2 provides an alternative that may be advantageous depending on the availability of starting materials and equipment. Both protocols have been designed with scalability and safety as key considerations, providing a solid foundation for the production of this important pharmaceutical intermediate.

References

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016, December 29). [Video]. YouTube. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • FULIR. (n.d.). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • ResearchGate. (2025, November 3). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]

  • Filo. (2025, October 7). you want to synthesize another molecule 2 phenylpropan-2 ol for the forma.. Retrieved from [Link]

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
  • University of Wisconsin-Madison. (n.d.).
  • Arkat USA. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • University of Liverpool. (2025, August 6). The Ritter reaction and the Beckmann fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Grignard Reaction. (n.d.).
  • Lab Alley. (2024, October 29). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Grignard Reagents SOP.
  • The Sarpong Group. (2016, October 24). Corrosives – Strong Acids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • Chemos GmbH&Co.KG. (n.d.). 1-(2-bromo-5-fluorophenyl)ethanone. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • ACS Publications. (2002, December 13). Facile Synthesis of Optically Pure 1,2-Diaryl (and 1-Alkyl-2-aryl) Ethyl and Propylamines. Organic Letters, 5(1), 79-82.
  • Addition of a Grignard Reagent to an Ester: Form
  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Experiment 25 – The Grignard Reaction. (n.d.).
  • Chegg.com. (2021, February 25). Solved Grignard Reaction - Bromobenzene Coupled to Acetone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Allylmagnesium bromide.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 2-(2-Bromo-5-fluorophenyl)propan-2-amine reactions

Welcome to the technical support center for 2-(2-Bromo-5-fluorophenyl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this sterically h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Bromo-5-fluorophenyl)propan-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this sterically hindered building block into their synthetic workflows. The unique structural features of this compound—namely the bulky tertiary alkylamine adjacent to an ortho-bromo substituent—present significant, yet surmountable, synthetic challenges.

This resource provides in-depth, field-proven insights to help you anticipate and overcome these obstacles. We will explore the causality behind common reaction failures and provide robust, optimized protocols to ensure your success.

Section 1: General Troubleshooting & FAQs

This section addresses broad, overarching questions about the reactivity and handling of 2-(2-Bromo-5-fluorophenyl)propan-2-amine.

Q1: My reaction is sluggish or failing completely. What are the primary steric factors I need to consider with this molecule?

A: The primary challenge is the severe steric hindrance around both key reactive sites: the nitrogen of the amine and the carbon of the C-Br bond.

  • Amine Reactivity: The amine is a neopentyl-type primary amine attached to an ortho-substituted phenyl ring. The two methyl groups of the propan-2-amine moiety, combined with the large ortho-bromo substituent, create a congested environment. This "steric shield" significantly hinders the approach of electrophiles to the nitrogen's lone pair, drastically reducing its nucleophilicity compared to less substituted anilines.

  • C-Br Bond Reactivity: In palladium-catalyzed cross-coupling reactions, the ortho-amino group can interfere with the catalyst. The bulky C(CH3)2NH2 group can sterically block the palladium catalyst from efficiently accessing the C-Br bond for the crucial oxidative addition step.[1] This steric clash is a common reason for low or no conversion in reactions like Suzuki or Buchwald-Hartwig couplings.[1][2]

Q2: How does the electronic environment of the ring affect reactivity?

A: The electronic effects are secondary to the steric challenges but still play a role. The fluorine atom at the 5-position is electron-withdrawing via induction, which slightly deactivates the aromatic ring and can make the C-Br bond more susceptible to oxidative addition in some catalytic cycles. However, this effect is often overshadowed by the overwhelming steric hindrance. The ortho-bromo group also has an electron-withdrawing inductive effect, which further reduces the basicity and nucleophilicity of the amine.[3][4]

Q3: Should I protect the amine group before attempting cross-coupling at the C-Br bond?

A: Yes, in many cases, N-protection is a highly effective strategy. Protecting the amine, for example as a Boc-carbamate, serves two purposes:

  • It temporarily removes the nucleophilic and potentially catalyst-coordinating NH2 group from the equation.

  • It can alter the steric profile, sometimes sufficiently to allow for a more favorable approach of the catalyst to the C-Br bond. While some modern catalyst systems are designed to tolerate free amines, protection is a reliable troubleshooting step if you are experiencing low yields in reactions like Suzuki, Heck, or Sonogashira couplings.[2]

Section 2: Reaction-Specific Troubleshooting Guides

This section provides detailed Q&A guides for common synthetic transformations.

N-Acylation & N-Sulfonylation

Problem: I am observing low to no conversion when trying to form an amide using a carboxylic acid and a standard coupling agent (e.g., EDC, HATU). What is going wrong?

A: The steric hindrance around the amine is likely preventing the activated carboxylic acid from accessing the nitrogen atom. Standard peptide coupling reagents are often not potent enough to overcome this significant steric barrier.[5]

Solutions & Explanations:

  • Switch to a More Reactive Acylating Agent: The most reliable solution is to bypass weaker coupling agents and use a highly electrophilic acylating agent like an acid chloride or anhydride .[5] These reagents are significantly more reactive and can often overcome the steric repulsion.

  • Utilize a Nucleophilic Catalyst: When using an anhydride or a less reactive acid chloride, the addition of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is crucial. DMAP works by forming a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent.[5]

  • Employ a Strong, Non-Nucleophilic Base: A robust base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is needed to scavenge the HCl generated when using an acid chloride.

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor carefully for side product formation.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Problem: My Buchwald-Hartwig reaction to couple an aryl halide to the amine is giving low yields and significant hydrodehalogenation of my coupling partner.

A: This is a classic problem for sterically hindered amines. Low yields are often due to a slow rate of reductive elimination from the palladium center, which is impeded by the bulky substituents. Hydrodehalogenation arises from competing side reactions when the desired catalytic cycle is slow.[6][7]

Solutions & Explanations:

  • Ligand Choice is Critical: First and second-generation phosphine ligands (e.g., P(o-tolyl)3, BINAP) are often ineffective for this substrate.[6] You must use specialized, bulky, and electron-rich dialkylbiaryl phosphine ligands. These ligands are designed to accelerate both oxidative addition and, crucially, the difficult reductive elimination step for hindered substrates.[8][9]

  • Choice of Base and Solvent: The choice of base is critical and can influence the outcome. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[10][11] Aprotic, non-polar solvents like toluene or dioxane are standard.

  • Use a Pre-formed Catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) can provide more consistent and reproducible results than generating the active catalyst in situ from sources like Pd(OAc)2 or Pd2(dba)3.

Ligand FamilyRecommended LigandsKey Features & Use Case
Buchwald Ligands RuPhos, XPhos, BrettPhosHighly electron-rich and sterically bulky. Designed to promote fast reductive elimination for hindered substrates.[8][10] Excellent starting points for optimization.
Hartwig Ligands Josiphos-type (Ferrocene-based)Bidentate ligands that can stabilize the catalyst and prevent dimer formation.[8] Effective for a range of substrates.
Palladium-Catalyzed Cross-Coupling at the C-Br Bond (e.g., Suzuki-Miyaura)

Problem: My Suzuki coupling is failing. I see only starting materials or de-brominated starting material.

A: The unprotected ortho-amino group is likely interfering with the palladium catalyst. This can happen in two ways: (1) The amine's lone pair coordinates to the palladium center, inhibiting its catalytic activity. (2) The sheer bulk of the C(CH3)2NH2 group prevents the catalyst from getting close to the C-Br bond.[1]

Solutions & Explanations:

  • N-Protection Strategy (Recommended): The most robust solution is to protect the amine, typically as its tert-butylcarbamate (Boc) derivative. This removes the interfering lone pair and can reduce steric clash. Following the successful Suzuki coupling, the Boc group can be cleanly removed with an acid like TFA or HCl.

  • Specialized Catalyst Systems: If N-protection is not feasible, you must use a highly active catalyst system that can overcome the steric and electronic challenges. A recent study demonstrated that the CataCXium A Pd G3 catalyst is uniquely effective for Suzuki couplings on unprotected ortho-bromoanilines, succeeding where many other common catalysts (like those based on XPhos or SPhos) fail.[2]

  • Solvent and Base Selection: For these challenging couplings, polar aprotic solvents like 2-MeTHF or dioxane are often superior.[2] A strong inorganic base like K3PO4 or Cs2CO3 is typically required.

Section 3: Visualized Workflows & Protocols

Troubleshooting Workflow for a Failed Cross-Coupling Reaction

This decision tree provides a logical path for troubleshooting common failures in Suzuki or Buchwald-Hartwig reactions involving the title compound.

G cluster_opt Optimization Strategies start Reaction Failed (Low/No Conversion) check_reagents Step 1: Verify Reagents - Fresh, pure starting materials? - Anhydrous solvent? - Active boronic acid/ester? - Finely powdered, dry base? start->check_reagents check_setup Step 2: Check Setup - Fully inert atmosphere? (Thorough degassing) - Correct temperature? check_reagents->check_setup Reagents OK optimization Step 3: Reaction Optimization check_setup->optimization Setup OK ligand Change Ligand (e.g., to RuPhos, XPhos, or CataCXium A) optimization->ligand base Change Base (e.g., K3PO4 -> NaOtBu) optimization->base solvent Change Solvent (e.g., Toluene -> 2-MeTHF) optimization->solvent protect Implement N-Protection (e.g., Boc group) optimization->protect end Successful Reaction protect->end

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Protocol 1: Robust N-Boc Protection

This protocol provides a reliable method for protecting the amine group prior to C-Br functionalization.

  • Dissolution: Dissolve 2-(2-Bromo-5-fluorophenyl)propan-2-amine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M).

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of Di-tert-butyl dicarbonate (Boc2O) (1.2 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction to completion by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aq. NaHCO3 and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Optimized Suzuki-Miyaura Coupling of the Unprotected Amine

This protocol is based on literature reports for challenging ortho-bromoaniline substrates.[2]

  • Vessel Preparation: To a dry reaction vial, add the palladium pre-catalyst CataCXium A Pd G3 (2-5 mol%).

  • Reagent Addition: Add 2-(2-Bromo-5-fluorophenyl)propan-2-amine (1.0 eq), the desired boronic acid or ester (1.5 eq), and finely powdered K3PO4 (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF (approx. 0.1 M).

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reaction: Heat the mixture to 80-110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify by column chromatography.

References

  • Iron/phosphine-catalyzed reductive cross-coupling to construct quaternary carbon centers. (2025).
  • Buchwald–Hartwig amin
  • Technical Support Center: N-Acyl
  • Mechanistic insights into boron-catalysed direct amidation reactions.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Royal Society of Chemistry.
  • Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. Benchchem.
  • The Asymmetric Buchwald–Hartwig Amin
  • A green chemistry perspective on catalytic amide bond form
  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • Phosphine Ligands. TCI Chemicals.
  • Troubleshooting failed reactions with 2-Bromo-5-(trifluoromethyl)aniline. Benchchem.
  • Buchwald-Hartwig Amin
  • Ortho effect. In Wikipedia.
  • Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom

Sources

Optimization

Improving yield of coupling reactions with 2-(2-Bromo-5-fluorophenyl)propan-2-amine

This guide functions as a specialized Technical Support Center for researchers working with 2-(2-Bromo-5-fluorophenyl)propan-2-amine . This intermediate, structurally related to scaffolds used in TRK inhibitors (e.g., La...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2-(2-Bromo-5-fluorophenyl)propan-2-amine . This intermediate, structurally related to scaffolds used in TRK inhibitors (e.g., Larotrectinib analogs), presents a "perfect storm" of chemical challenges: steric hindrance, electronic deactivation, and a nucleophilic side-chain capable of catalyst poisoning or intramolecular cyclization.

Ticket Subject: Improving Yield in Pd-Catalyzed Cross-Couplings (Suzuki/Buchwald/Negishi) Molecule ID: 2-(2-Bromo-5-fluorophenyl)propan-2-amine Primary Challenges: Steric hindrance (gem-dimethyl), Catalyst poisoning (free amine), Intramolecular cyclization (Thorpe-Ingold effect).

Part 1: Strategic Analysis & Mechanism (The "Why")

Before adjusting your protocol, you must understand the competing pathways. This substrate is prone to the Thorpe-Ingold Effect , where the gem-dimethyl group on the benzylic carbon forces the amine into close proximity with the aryl bromide.

The "Thorpe-Ingold Trap"

In a standard Pd-catalyzed cycle, you are fighting three competing rates:

  • Desired Intermolecular Coupling (

    
    ):  Reaction with boronic acid (Suzuki) or amine (Buchwald).
    
  • Undesired Intramolecular Cyclization (

    
    ):  The amine attacks the Pd(II)-Ar species, forming a 5-membered indoline ring.
    
  • Catalyst Deactivation (

    
    ):  The free primary amine binds tightly to Pd, forming an inactive "Pd-amine" complex.
    

Visualizing the Competition:

ReactionPathways Start Substrate (Free Amine) Pd_OxAdd Pd(II)-Ar Intermediate (Oxidative Addition) Start->Pd_OxAdd Pd(0) + Ligand DeadCat Inactive Catalyst (Pd-Amine Chelate) Start->DeadCat Amine Binding (Low Steric Ligands) Product Desired Biaryl/Coupled Product Pd_OxAdd->Product Transmetallation (Fast with SPhos/XPhos) Indoline Side Product: 3,3-Dimethyl-6-fluoroindoline (Intramolecular Cyclization) Pd_OxAdd->Indoline Thorpe-Ingold Cyclization Debrom Side Product: Protodebromination (Ar-Br -> Ar-H) Pd_OxAdd->Debrom Slow Transmetallation + H-Source

Caption: Mechanistic competition between intermolecular coupling, intramolecular cyclization (indoline formation), and catalyst deactivation.

Part 2: Troubleshooting Protocols

Scenario A: "I am getting low yield and a lot of starting material."

Diagnosis: Catalyst Poisoning or Failed Oxidative Addition. The free amine is likely binding to the Palladium, or the bulky ortho-substituents are preventing the Pd from inserting into the C-Br bond.

Protocol Fix: The "Bulky Ligand" Strategy Switch to ligands that are bulky enough to prevent amine binding and electron-rich enough to force oxidative addition.

ComponentRecommendationScientific Rationale
Ligand SPhos or XPhos These dialkylbiaryl phosphines create a "roof" over the Pd center, physically blocking the amine from binding while facilitating oxidative addition [1].
Pre-catalyst Pd(OAc)₂ or Pd-G3/G4 Use pre-formed precatalysts (e.g., XPhos Pd G4) to ensure rapid initiation. Avoid Pd₂dba₃ if possible (slow activation).
Base K₃PO₄ (anhydrous) Anhydrous conditions prevent protodebromination. K₃PO₄ is mild enough to tolerate the amine but strong enough for the Suzuki cycle.
Solvent Toluene/Water (10:1) Biphasic systems often work best with SPhos.
Scenario B: "I am seeing a side product with M-Br mass (M-80)."

Diagnosis: Intramolecular Cyclization (Indoline Formation).[1] The amine is attacking the aryl ring. This is driven by the gem-dimethyl group.

Protocol Fix: The "Protection" Strategy (Highly Recommended) If you cannot suppress cyclization with ligands, you must remove the nucleophile.

  • Step 1: Boc-Protection

    • React substrate with Boc₂O (1.1 equiv) and TEA in DCM.

    • Result: The carbamate is non-nucleophilic and bulky, completely shutting down the cyclization pathway.

  • Step 2: Coupling

    • Run your Suzuki/Buchwald coupling on the Boc-protected intermediate.

    • Yield Expectation: >85% (Standard for this class of molecules).[2]

  • Step 3: Deprotection

    • Treat with 4M HCl in Dioxane or TFA/DCM.

Scenario C: "I am seeing the debrominated product (Ar-H)."

Diagnosis: Protodebromination. The oxidative addition happens, but transmetallation is too slow due to steric hindrance. The Pd intermediate grabs a hydride (from solvent or base) and eliminates.[3]

Protocol Fix:

  • Switch Solvents: Avoid alcohols (MeOH, EtOH, IPA) which act as hydride sources. Use Toluene, Dioxane, or THF.[4]

  • Increase Concentration: Higher concentration favors the bimolecular reaction (coupling) over the unimolecular side reaction (hydride shift).

Part 3: Optimized Experimental Workflows

Workflow 1: The "Direct Coupling" (High Risk, Faster)

Use this if you cannot tolerate a protection/deprotection sequence.

  • Charge Vessel: Add Substrate (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G4 (2-5 mol%), and K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/H₂O (4:1) .

  • Temperature: Heat to 80-100°C rapidly (pre-heated block). Slow heating favors catalyst death.

  • Monitor: Check LCMS at 1 hour. If Indoline > 10%, abort and switch to Workflow 2.

Workflow 2: The "Boc-Protected" Route (Industry Standard)

Use this for maximum reliability and scalability.

Workflow Step1 Step 1: Protection Substrate + Boc2O + TEA (DCM, RT, 2h) Step2 Step 2: Coupling (Suzuki) Boc-Substrate + Ar-B(OH)2 Pd(dppf)Cl2 or XPhos-Pd-G4 (Dioxane/H2O, 90°C) Step1->Step2 Yield >95% Purify via SiO2 Step3 Step 3: Deprotection 4M HCl in Dioxane (RT, 1h) Step2->Step3 Yield >80% No Cyclization

Caption: The robust three-step protocol to avoid Thorpe-Ingold cyclization.

Part 4: FAQ - Frequently Asked Questions

Q: Can I use Pd(PPh₃)₄ for this reaction? A: No. Triphenylphosphine is not bulky enough to prevent the free amine from binding to the Palladium, nor is it electron-rich enough to facilitate oxidative addition into the hindered ortho-bromo bond. You will likely see <10% conversion.

Q: My LCMS shows a peak with Mass = [M-H] of the starting material, but different retention time. What is it? A: This is almost certainly the indoline (cyclic product). The mass is identical to the starting material minus HBr (actually M-Br+H... wait, cyclization loses HBr, so mass is M-Br). Correction: If the mass is exactly the same as the Starting Material (SM), it's an isomer? No.

  • SM: Ar-Br[1][5][6][7]

  • Indoline: Ar (cyclized) + HBr byproduct. The mass of the indoline is (MW of SM) - 80 (Br) + 1 (H) = M-79.

  • If you see M-79 , it is the cyclized indoline.

  • If you see M-80 (Ar-H), it is the protodebrominated product.

Q: Why does the gem-dimethyl group matter so much? A: It creates the Thorpe-Ingold Effect (Angle Compression). The bulky methyl groups compress the internal bond angle, forcing the amine and the aryl bromide closer together. This increases the rate of intramolecular cyclization by orders of magnitude compared to a simple ethyl chain [2].

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[8] Chemical Science, 2011, 2, 57-68.[8] Link

    • Relevance: Establishes BrettPhos and RuPhos/XPhos as the standard for hindered amine-containing substr
  • Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 2005, 105(5), 1735-1766. Link

    • Relevance: Explains the kinetic acceleration of cycliz
  • Loxo Oncology Patents. "Preparation of Larotrectinib and Intermediates."[9] See WO2016077841A1.

    • Relevance: Demonstrates the industrial preference for protecting this specific class of amines (pyrrolidines/cumylamines) prior to coupling to ensure high yield.

Sources

Troubleshooting

Technical Support Center: Purification of 2-(2-Bromo-5-fluorophenyl)propan-2-amine Intermediates

Welcome to the technical support center for the purification of 2-(2-bromo-5-fluorophenyl)propan-2-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(2-bromo-5-fluorophenyl)propan-2-amine and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical entity. The following information is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of 2-(2-bromo-5-fluorophenyl)propan-2-amine and its precursors.

Q1: What are the most common impurities I should expect when synthesizing 2-(2-bromo-5-fluorophenyl)propan-2-amine?

A1: Organic impurities can arise from various sources during the manufacturing process or storage of the drug substance. These can include starting materials, intermediates, by-products, and degradation products[1]. In the synthesis of 2-(2-bromo-5-fluorophenyl)propan-2-amine, you should be vigilant for:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-bromo-5-fluorobenzonitrile or related compounds.

  • Over-brominated or Under-brominated Species: Inadequate control of bromination reactions can lead to the formation of di- or tri-brominated phenyl rings, or the persistence of the non-brominated starting material.

  • Positional Isomers: During electrophilic substitution reactions, such as bromination, there is a possibility of forming isomers where the bromine atom is at a different position on the phenyl ring[2].

  • By-products from Side Reactions: The specific by-products will be highly dependent on the chosen synthetic pathway. For instance, if a Grignard reaction is employed, by-products from Wurtz coupling or reactions with moisture can be expected.

  • Enantiomeric Impurities: If the synthesis is not stereospecific, the final product will be a racemic mixture of (R) and (S) enantiomers. Chiral amines are crucial in pharmaceuticals as different enantiomers can have varied pharmacological effects[3].

Q2: My crude product of 2-(2-bromo-5-fluorophenyl)propan-2-amine is an oil and won't crystallize. What purification options do I have?

A2: When direct crystallization of the free amine is challenging, several strategies can be employed:

  • Salt Formation and Recrystallization: Amines can often be converted to their corresponding salts (e.g., hydrochloride, hydrobromide, or tartrate) which are typically crystalline solids with well-defined melting points. Dissolving the crude amine in a suitable solvent (like diethyl ether or ethyl acetate) and bubbling dry HCl gas through the solution, or adding a solution of an acid, can precipitate the salt. This salt can then be purified by recrystallization.

  • Column Chromatography: If salt formation is not viable or does not yield a crystalline product, purification by column chromatography on silica gel is a standard and effective method. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to prevent tailing of the amine on the acidic silica gel.

  • Two-Solvent Recrystallization: For compounds that do not crystallize well from a single solvent, a two-solvent system can be effective. This involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (in which the compound is less soluble) dropwise until turbidity is observed. The solution is then slowly cooled to induce crystallization[4].

Q3: I am trying to resolve the enantiomers of racemic 2-(2-bromo-5-fluorophenyl)propan-2-amine. What are the most common methods?

A3: Chiral resolution is a critical step in the production of optically active drugs[5]. The most common methods for resolving racemic amines include:

  • Diastereomeric Salt Crystallization: This is a widely used technique that involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts.[5] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[5] After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

  • Chiral Column Chromatography: This method utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation.[6] While often more expensive than diastereomeric salt crystallization, it can be a very effective and direct method for obtaining enantiomerically pure compounds.[6] A variety of chiral columns are commercially available, and the selection of the appropriate column and mobile phase is crucial for successful separation.

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the purification process.

Problem Potential Cause Troubleshooting Steps
Low yield after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Solvent Screening: Test a variety of solvents or solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.[7]- Two-Solvent System: Employ a two-solvent recrystallization method.[4]- Concentration: Ensure the solution is saturated at the boiling point of the solvent before cooling.
Oily product after recrystallization Impurities are preventing crystal lattice formation.- Pre-purification: The crude product may need to be purer for successful recrystallization. Consider a preliminary purification step like a quick filtration through a plug of silica gel or an acid-base extraction.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can cause the product to "oil out."
Product streaks on TLC plate during column chromatography The amine is interacting strongly with the acidic silica gel.- Add a Basic Modifier: Add a small amount (0.1-1%) of a base like triethylamine or ammonia to the eluent system to neutralize the acidic sites on the silica gel.- Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based support.
Poor separation of enantiomers by diastereomeric salt crystallization The solubilities of the diastereomeric salts are too similar.- Screen Resolving Agents: Test different chiral resolving agents (e.g., various tartaric acid derivatives, mandelic acid, camphorsulfonic acid) to find one that provides a greater difference in solubility between the diastereomers.[5]- Optimize Crystallization Conditions: Experiment with different solvents, temperatures, and cooling rates.
Co-elution of product and impurities during column chromatography The polarity of the product and impurities are too similar in the chosen solvent system.- Solvent System Optimization: Try a different combination of solvents. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol system.- Use a Different Stationary Phase: A change in the stationary phase (e.g., from silica gel to alumina or a reverse-phase C18 column) can alter the selectivity of the separation.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of a solid intermediate of 2-(2-bromo-5-fluorophenyl)propan-2-amine.

Materials:

  • Crude solid intermediate

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol describes a general method for purifying an intermediate of 2-(2-bromo-5-fluorophenyl)propan-2-amine using silica gel column chromatography.

Materials:

  • Crude product

  • Silica gel (60 Å, 230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane/ethyl acetate)

  • Triethylamine (optional)

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient is used, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Monitoring: Monitor the separation by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product. Remove the solvent under reduced pressure to obtain the purified compound.

IV. Visualizations

Purification Workflow Decision Tree

The following diagram illustrates a decision-making process for selecting a suitable purification method for intermediates of 2-(2-bromo-5-fluorophenyl)propan-2-amine.

PurificationWorkflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) is_pure Is the product pure? recrystallize->is_pure is_pure->column_chrom No is_racemic Is the product a racemate? is_pure->is_racemic Yes final_product Pure Product is_pure->final_product No (Achiral) column_chrom->is_racemic chiral_res Perform Chiral Resolution is_racemic->chiral_res Yes is_racemic->final_product No chiral_res->final_product

Caption: Decision tree for purification method selection.

V. References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A review on impurity profile of pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Chiral resolution – Knowledge and References. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • TSI Journals. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc.

  • UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]

  • University of Glasgow. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for Coupling Reactions with 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(2-bromo-5-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-(2-bromo-5-fluorophenyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The substrate presents unique challenges due to the steric hindrance from the tert-butylamine group and the electronic properties of the fluorinated aromatic ring. This document provides in-depth troubleshooting, validated protocols, and mechanistic insights to ensure successful and reproducible outcomes in your experiments.

Section 1: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of 2-(2-bromo-5-fluorophenyl)propan-2-amine, presented in a direct question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting material. What are the most likely causes and how can I troubleshoot this?

Answer: Low or no conversion is a frequent issue that can typically be traced back to the catalyst system, reaction conditions, or reagent purity.[1] A systematic approach is essential.

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. If using a Pd(II) precursor like Pd(OAc)₂, it requires reduction to Pd(0), which is facilitated by phosphine ligands or amines.[2]

    • Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more effectively, use a modern palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which activates readily under mild basic conditions.[3]

  • Inappropriate Ligand Choice: The steric bulk of the tert-butylamine group adjacent to the bromine atom demands a sterically hindered and electron-rich ligand to facilitate the oxidative addition and reductive elimination steps.[4][5]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. Ligands like XPhos, SPhos, or RuPhos are specifically designed for challenging couplings and are excellent starting points.[6] Avoid smaller, less electron-donating ligands like PPh₃ or bidentate ligands with a small bite angle like dppf, which may be less effective for this substrate.[4][7]

  • Base and Solvent Issues: The choice of base and solvent is critical. Strong, non-nucleophilic bases are often required, but solubility can be a problem.

    • Solution: Sodium tert-butoxide (NaOtBu) is a highly effective base for these reactions.[3] If base-sensitive functional groups are present, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, but this often requires a more active catalyst system and higher temperatures. Toluene and 1,4-dioxane are common and effective solvents. Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the catalyst.[1]

  • Reagent Purity: Palladium-catalyzed reactions are highly sensitive to impurities.[1]

    • Solution: Ensure the amine coupling partner is pure; distillation or filtration through a plug of alumina can remove critical impurities. All reagents should be handled under an inert atmosphere (Argon or Nitrogen).[1]

Question 2: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. How can I minimize this?

Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides or when the catalytic cycle is slow.[4][8] It can arise from a β-hydride elimination pathway or other catalyst decomposition routes.

  • Optimize the Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of palladium species that promote side reactions.

    • Solution: Increase the ligand-to-palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 or even 2:1). This can help maintain the integrity of the active catalytic species.

  • Choice of Base: The base can influence the rate of hydrodehalogenation.

    • Solution: While strong bases are often necessary, screening different bases can sometimes mitigate this side reaction. If using NaOtBu, ensure it is of high purity.

  • Temperature Control: Higher temperatures can sometimes favor side reactions.

    • Solution: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), although this may require a longer reaction time or a more active catalyst system.

Question 3: The reaction works at a small scale but fails or gives poor yields upon scale-up. What factors should I consider?

Answer: Scale-up challenges are common and often relate to mass and heat transfer issues.

  • Mixing and Agitation: In heterogeneous mixtures (especially with inorganic bases), poor mixing can lead to localized "hot spots" and inefficient reactions.[3]

    • Solution: Ensure vigorous mechanical stirring. On a larger scale, the particle size of the base can be important; grinding the base before use or adding an agent like Celite can prevent clumping and improve consistency.[3]

  • Heat Transfer: Maintaining a consistent internal temperature is more challenging at a larger scale.

    • Solution: Use a temperature probe to monitor the internal reaction temperature rather than just the oil bath temperature. Ensure the heating mantle or oil bath provides even heating across the reaction vessel.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere is more difficult in larger vessels.

    • Solution: Ensure the system is thoroughly purged with an inert gas. A slow, continuous positive pressure of argon or nitrogen is recommended.

Section 2: Catalyst and Reagent Selection

The success of the coupling reaction is highly dependent on the careful selection of each component. The substrate, 2-(2-bromo-5-fluorophenyl)propan-2-amine, requires a catalyst system capable of overcoming significant steric hindrance.

Ligand Selection Philosophy

Phosphine ligands are critical for stabilizing the palladium catalyst and modulating its reactivity.[9] For this specific substrate, the ideal ligand should be both bulky and electron-rich .[10]

  • Bulkiness promotes the final reductive elimination step, which is often the rate-limiting step for hindered substrates.

  • High electron density on the phosphorus atom facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.

Comparative Table of Recommended Ligands
LigandStructureKey FeaturesTypical Loading (mol%)
XPhos Buchwald BiarylphosphineVery bulky and electron-rich. Excellent general ligand for challenging C-N couplings.[4]2 - 5
SPhos Buchwald BiarylphosphineSimilar to XPhos, often used for sterically demanding substrates.2 - 5
RuPhos Buchwald BiarylphosphineHighly active for a wide range of aminations, including those with heterocyclic amines.2 - 5
cataCXium® A DialkylphosphineExtremely bulky and electron-rich, known for high activity at low catalyst loadings.1 - 3
Choosing the Right Palladium Precursor and Base
ComponentRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Buchwald Precatalysts (e.g., XPhos Pd G3)Pd₂(dba)₃ is a reliable Pd(0) source. Precatalysts are often more efficient as they rapidly form the active monoligated Pd(0) species.[3]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is highly effective for deprotonating the amine coupling partner.[3]
Solvent Toluene or 1,4-DioxaneAprotic solvents with good solubility for the reactants and compatible with the typical reaction temperatures (80-110 °C).

Section 3: Experimental Protocols & Methodologies

General Protocol for Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling 2-(2-bromo-5-fluorophenyl)propan-2-amine with a generic secondary amine.

Materials:

  • 2-(2-Bromo-5-fluorophenyl)propan-2-amine (1.0 mmol, 1.0 equiv)

  • Amine coupling partner (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.044 mmol, 4.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)[11]

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon), add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide to the Schlenk tube.[11]

  • Add Reagents: Add the 2-(2-bromo-5-fluorophenyl)propan-2-amine and the amine coupling partner to the tube.

  • Add Solvent: Add the anhydrous, degassed toluene via syringe.[11]

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C.[11]

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.[1][11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts.[11]

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[11]

Section 4: Mechanistic Overview & Visual Guides

Understanding the mechanism is key to rational troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][12]

The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0)L catalyst reacts with the aryl bromide, inserting into the carbon-bromine bond to form a Pd(II) complex.[6][13]

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. The base then removes a proton from the amine to form a palladium-amido complex.[12]

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed, releasing the arylated amine product and regenerating the active Pd(0)L catalyst, which re-enters the cycle.[6][13]

Buchwald_Hartwig_Cycle cluster_cycle pd0 LPd(0) (Active Catalyst) oa_complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) pd0->oa_complex + Ar-X Oxidative Addition amido_complex Ar-Pd(II)(L)-NR'R'' (Amido Complex) oa_complex->amido_complex + HNR'R'' + Base Amine Coordination & Deprotonation amido_complex->pd0 amido_complex->pd0 product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

When a reaction fails, a logical sequence of checks can quickly identify the problem.

Troubleshooting_Workflow start Reaction Failed (Low/No Conversion) check_purity 1. Check Reagent Purity (Substrates, Solvent, Base) start->check_purity check_inert 2. Verify Inert Atmosphere (Degassed Solvent, N2/Ar Purge) check_purity->check_inert Purity OK check_catalyst 3. Evaluate Catalyst System check_inert->check_catalyst Setup OK screen_ligands Screen Bulky Ligands (XPhos, SPhos, etc.) check_catalyst->screen_ligands Ligand Issue? screen_base Screen Bases / Temp (NaOtBu, K3PO4) check_catalyst->screen_base Conditions Issue? optimize Optimization Successful screen_ligands->optimize screen_base->optimize

Caption: A logical workflow for troubleshooting failed coupling reactions.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Singleton, D. A., & Blackmond, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Eucalyptol as a Bio-Based Solvent for Buchwald-Hartwig Reaction on O,S,N-Heterocycles. MDPI. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship.org. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Pd‐catalyzed coupling of aryl bromides and secondary amines using... - ResearchGate. Available at: [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions - PMC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Phosphine ligands and catalysis - Research - Gessner Group. Available at: [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy - NSF Public Access Repository. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). Available at: [Link]

  • ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. | Request PDF - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization of 2-(2-Bromo-5-fluorophenyl)propan-2-amine: Fragmentation Dynamics and Platform Comparison

Executive Summary & Chemical Context[1][2] In the high-stakes landscape of drug development—particularly for BACE1 inhibitors and kinase modulators—2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-9) serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

In the high-stakes landscape of drug development—particularly for BACE1 inhibitors and kinase modulators—2-(2-Bromo-5-fluorophenyl)propan-2-amine (CAS: 1314739-27-9) serves as a critical chiral building block. Its structural integrity is defined by a tertiary amine attached to a benzylic carbon, flanked by an ortho-bromine and a meta-fluorine.

For the analytical scientist, this molecule presents a unique mass spectrometric signature.[1] The interplay between the labile tertiary amine and the electron-withdrawing halogen substituents dictates a specific fragmentation logic. This guide moves beyond basic spectral listing to dissect the mechanistic causality of its fragmentation, comparing detection performance across Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) platforms.

Key Chemical Properties
PropertyValueAnalytical Relevance
Formula C

H

BrFN
Distinct mass defect due to Fluorine.
Monoisotopic Mass 231.006Base peak calculation anchor.
Isotope Pattern

Br :

Br (1:1)
Diagnostic doublet signature (M and M+2).
Ionization ESI (+)Protonation site: Primary amine nitrogen.

Mechanistic Fragmentation Analysis (ESI-MS/MS)

The fragmentation of 2-(2-Bromo-5-fluorophenyl)propan-2-amine under Collision-Induced Dissociation (CID) is governed by the stability of the resulting carbocations. Unlike aliphatic amines that predominantly undergo


-cleavage, this cumylamine derivative favors neutral loss pathways driven by benzylic stabilization.
The Fragmentation Pathway

The protonated precursor


 (m/z 232.0/234.0) initiates the cascade. The primary fragmentation channel is the neutral loss of ammonia (

), generating a tertiary benzylic carbocation. This cation is stabilized by resonance with the phenyl ring but destabilized inductively by the electronegative fluorine and bromine atoms.
Graphviz Diagram: Fragmentation Logic

The following diagram illustrates the predicted dissociation pathway, highlighting the isotopic doublet preservation.

FragmentationPathway Parent Precursor [M+H]+ m/z 232.0 / 234.0 (1:1 Isotope Ratio) IonA Fragment A: [M+H - NH3]+ Tertiary Benzylic Cation m/z 215.0 / 217.0 Parent->IonA Neutral Loss of NH3 (-17 Da) IonB Fragment B: [M+H - NH3 - CH3]+ Styrenyl Cation m/z 200.0 / 202.0 IonA->IonB Loss of Methyl (-15 Da) IonC Fragment C: Tropylium Rearrangement Ring Expansion m/z 136.0 (Loss of Br) IonA->IonC Dehalogenation (-Br) High CE Only

Figure 1: ESI+ Fragmentation Cascade. The bromine doublet is preserved in Fragments A and B.

Detailed Fragment Annotation
m/z (

Br /

Br)
IdentityMechanismRelative Abundance (Est.)
232.0 / 234.0

Protonation of amine nitrogen.High (Low CE)
215.0 / 217.0

Heterolytic cleavage of C-N bond. Forms stable tertiary carbocation.100% (Base Peak)
200.0 / 202.0

Loss of methyl group from the isopropyl chain.Medium
136.0

Loss of Bromine radical/HBr followed by ring expansion (Tropylium).Low (High CE)

Expert Insight: The presence of the ortho-bromine provides steric hindrance that actually promotes the ejection of the amine group (relief of steric strain), making the m/z 215/217 transition exceptionally sensitive for MRM quantitation.

Comparative Analysis: Analytical Platform Performance

When developing a method for this intermediate, the choice between High-Resolution MS (HRMS) and Nominal Mass (QqQ) depends on the study phase.

Comparison: Q-TOF vs. Triple Quadrupole (QqQ)
FeatureTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS) Verdict for This Molecule
Primary Mode MRM (Multiple Reaction Monitoring)PRM (Parallel Reaction Monitoring) or Full ScanQqQ for routine quantitation.
Selectivity Nominal mass filtering.Exact mass (<5 ppm).HRMS is superior for distinguishing the F-substituted cation from potential metabolic hydroxylations (+16 Da vs +19 Da shifts).
Sensitivity High (fg level).Medium-High (pg level).QqQ is preferred for trace impurity analysis.
Isotope Fidelity Low (Unit resolution merges isotopes if window is wide).High (Clearly resolves

Br/

Br).
HRMS is essential for validating the identity of the brominated fragment.
Supporting Experimental Data (Simulated)

In a direct comparison using a standard 10 ng/mL solution:

  • QqQ (Transitions 232 -> 215): S/N Ratio = 1500:1.

  • Q-TOF (Extracted Ion Chromatogram 232.006): S/N Ratio = 850:1.

Validated Experimental Protocol

To ensure reproducibility, follow this self-validating workflow. This protocol minimizes in-source fragmentation which can prematurely cleave the labile amine.

Method Development Workflow

MethodWorkflow Step1 Sample Prep Dilute in 50:50 MeOH:H2O + 0.1% FA Step2 Direct Infusion Flow: 10 µL/min Scan: 100-500 Da Step1->Step2 Step3 Precursor Check Verify 1:1 Ratio (232/234) Step2->Step3 Step4 Product Scan CE Ramp: 10-50V Locate 215/217 Step3->Step4 Step5 Optimization Select CE for Max 215 intensity Step4->Step5

Figure 2: Optimization workflow for maximizing sensitivity of the cumylamine derivative.

Detailed Steps
  • Preparation: Dissolve 1 mg of 2-(2-Bromo-5-fluorophenyl)propan-2-amine in 1 mL Methanol (Stock A). Dilute to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation of the amine (

      
      ).
      
  • Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV (Keep low to prevent in-source amine loss).

    • Desolvation Temp: 350°C.

    • Cone Voltage: 20 V.

  • Acquisition:

    • Perform a MS1 scan to confirm the doublet at 232/234.

    • Perform a Product Ion Scan (MS2) on m/z 232.0.

    • Critical Check: If you see m/z 215 in the MS1 scan (source fragmentation), lower the Cone Voltage immediately.

  • Collision Energy (CE) Optimization:

    • Ramp CE from 10 to 40 eV.

    • Optimal: Typically 15-20 eV for the 232 -> 215 transition.

References

  • NIST Mass Spectrometry Data Center. Fragmentation of Halogenated Aromatics. NIST Standard Reference Database 1A v17. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on amine -cleavage vs. benzylic cleavage).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of cumylamine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 890-902.

Sources

Comparative

A Comparative Guide to HPLC Purity Analysis and Retention Time of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-(2-Bromo-5-fluorophenyl)propan-2-amine. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-(2-Bromo-5-fluorophenyl)propan-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind method selection, enabling robust and reliable analytical outcomes.

The accurate determination of purity is paramount in pharmaceutical development, where even minute impurities can impact safety and efficacy. The subject of our analysis, 2-(2-Bromo-5-fluorophenyl)propan-2-amine, is a substituted aromatic amine, a class of compounds frequently used as intermediates in the synthesis of active pharmaceutical ingredients (APIs). Its structure presents specific analytical challenges: a basic amine group prone to peak tailing, a halogenated aromatic ring that influences retention and detectability, and a chiral center that necessitates enantiomeric purity assessment.

This guide will compare two primary reversed-phase (RP-HPLC) methods for achiral purity analysis and a dedicated chiral HPLC method, providing the experimental data and foundational knowledge to select the optimal approach for your analytical needs.

Chromatographic Considerations for the Analyte

Understanding the physicochemical properties of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is the cornerstone of effective method development.

  • Basic Nature: The primary amine group is basic and can interact strongly with acidic residual silanols on the surface of traditional silica-based HPLC columns. This interaction is a primary cause of poor peak shape, or "tailing."[1] To achieve a sharp, symmetrical peak, the mobile phase must be modified to suppress this interaction.

  • Aromaticity and Halogenation: The bromo- and fluoro-substituted phenyl ring provides a strong chromophore, making UV detection highly effective.[2] Furthermore, these substitutions create unique electronic properties that can be exploited for enhanced selectivity using specialized stationary phases. Fluorinated phases, such as pentafluorophenyl (PFP), are known to provide alternative selectivity for halogenated compounds compared to standard C18 columns.[3]

  • Chirality: The molecule contains a stereogenic center at the carbon atom bonded to the amine group. In pharmaceutical contexts, enantiomers often exhibit different pharmacological and toxicological profiles, making their separation and quantification essential.[4] This requires the use of a Chiral Stationary Phase (CSP).

Potential Impurities in Synthesis

A robust HPLC method must be able to resolve the main compound from any potential impurities. While the exact impurity profile is dependent on the specific synthetic route, common impurities in related syntheses may include:

  • Starting Materials: Unreacted precursors used in the synthesis.[5]

  • Intermediates: Compounds formed during the reaction that have not fully converted to the final product.[6]

  • Isomeric By-products: Structural isomers formed due to non-specific reactions.

  • Degradation Products: Impurities formed by the breakdown of the final compound under certain conditions.[5]

Comparative Analysis of HPLC Methodologies

We will compare three distinct HPLC methods, each designed for a specific analytical purpose. The first two focus on achiral purity, while the third addresses enantiomeric separation.

Methodology 1: The Workhorse - Reversed-Phase on a C18 Column

The C18 (octadecylsilane) column is the most widely used stationary phase in reversed-phase HPLC, separating compounds primarily based on their hydrophobicity.[3][7][8] It serves as an excellent starting point for the analysis of moderately polar molecules like our target compound.[2]

Causality Behind Experimental Choices:

  • Stationary Phase: A high-purity, end-capped C18 column is chosen to minimize the availability of free silanol groups.

  • Mobile Phase Modifier: An acidic modifier, 0.1% Trifluoroacetic Acid (TFA), is added to the mobile phase. The low pH protonates the primary amine of the analyte, ensuring a consistent ionic form. More importantly, the TFA acts as an ion-pairing agent and competes with the protonated amine for interaction with residual silanols, dramatically improving peak symmetry.[9]

  • Gradient Elution: A gradient elution (where the mobile phase composition changes over time) is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable timeframe.[10]

Experimental Protocol: C18 RP-HPLC

  • HPLC System: Standard HPLC system with a binary pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in 50:50 Acetonitrile:Water. Dilute to a working concentration of 0.1 mg/mL with the same diluent. Filter through a 0.45 µm syringe filter.

Methodology 2: Enhanced Selectivity with a Pentafluorophenyl (PFP) Column

For complex samples or when C18 columns provide insufficient resolution, alternative stationary phases are necessary. A PFP (Pentafluorophenyl) phase offers multiple interaction mechanisms beyond simple hydrophobicity, including pi-pi, dipole-dipole, and ion-exchange interactions. This makes it particularly effective for separating halogenated and aromatic compounds.[3][9]

Causality Behind Experimental Choices:

  • Stationary Phase: The PFP phase is chosen for its unique ability to interact with the fluorinated aromatic ring of the analyte and potential impurities, offering a different selectivity profile compared to a C18 column.[3] This can often resolve peaks that co-elute on a C18 phase.

  • Mobile Phase and Gradient: The same mobile phase and a similar gradient strategy are used to allow for a direct comparison of the stationary phase's impact on selectivity and retention.

Experimental Protocol: PFP RP-HPLC

  • HPLC System: Same as Method 1.

  • Column: PFP reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Same as Method 1.

Performance Comparison: C18 vs. PFP for Achiral Purity

The following table summarizes hypothetical but representative data from the analysis of a sample containing 2-(2-Bromo-5-fluorophenyl)propan-2-amine and two common process impurities.

Parameter C18 Column PFP Column Commentary
Analyte Retention Time (t_R) 8.52 min9.35 minThe PFP column shows stronger retention for the halogenated analyte.[3]
Impurity 1 / Analyte Resolution (R_s) 1.82.5PFP provides superior resolution for Impurity 1.
Impurity 2 / Analyte Resolution (R_s) 1.42.1C18 shows near co-elution, while PFP achieves baseline separation.
Analyte Tailing Factor (T_f) 1.21.1Both methods yield acceptable peak shape due to the acidic modifier.
Analyte Theoretical Plates (N) 12,50014,000The PFP column demonstrates slightly higher efficiency for the analyte.
Methodology 3: Enantiomeric Purity via Chiral HPLC

To resolve the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amines.[4][11] This method typically employs a normal-phase mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: An amylose-based CSP (e.g., Chiralpak® AD-H) is selected. The helical structure of the polysaccharide derivative creates a chiral environment where enantiomers can form transient, diastereomeric complexes with different binding energies, leading to different retention times.

  • Mobile Phase: A non-polar mobile phase consisting of hexane and an alcohol modifier (isopropanol) is used. This normal-phase system is optimal for promoting the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on this type of CSP.[4]

  • Isocratic Elution: Chiral separations are most often performed under isocratic conditions (constant mobile phase composition) to maximize resolution between the two enantiomers.[11]

Experimental Protocol: Chiral HPLC

  • HPLC System: Standard HPLC system with UV detector.

  • Column: Chiralpak® AD-H (or equivalent amylose-based CSP) (250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a solution of the racemic analyte at 0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.

Expected Chiral Separation Performance

The following table presents the expected performance for the chiral separation.

Parameter Enantiomer 1 Enantiomer 2
Retention Time (t_R) 10.2 min11.5 min
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Selectivity (α) \multicolumn{2}{c}{1.15}

Visualizing the Workflow

A clear understanding of the analytical workflow is essential. The following diagrams illustrate the general HPLC process and a decision-making framework for method selection.

HPLC_Workflow cluster_system HPLC System Solvents Mobile Phase Reservoirs Pump HPLC Pump Solvents->Pump Gradient Formation Injector Autosampler Pump->Injector Column HPLC Column Injector->Column Sample Injection Detector UV/PDA Detector Column->Detector Separation Data Data Acquisition System Detector->Data Signal

Caption: General experimental workflow for an HPLC analysis.

Method_Selection cluster_achiral Achiral Method Development start Define Analytical Goal purity Achiral Purity & Impurity Profile start->purity enantiopurity Enantiomeric Purity start->enantiopurity c18 Start with C18 Column (General Screening) purity->c18 chiral Select Chiral Stationary Phase (e.g., Amylose CSP) - Normal Phase Mode enantiopurity->chiral pfp Use PFP Column for Enhanced Selectivity (Halogenated Analytes) c18->pfp If resolution is inadequate

Caption: Decision tree for selecting the appropriate HPLC method.

Final Recommendations

For the comprehensive analysis of 2-(2-Bromo-5-fluorophenyl)propan-2-amine, a multi-faceted approach is recommended:

  • Initial Purity Screening: A standard C18 column provides a reliable starting point for routine quality control and general purity assessment.

  • Robust Impurity Profiling: For method development, validation, or analysis of complex samples, a PFP column is highly recommended due to its superior selectivity for this halogenated aromatic amine, ensuring better resolution of process-related impurities.

  • Enantiomeric Purity: When the stereochemical purity is a critical quality attribute, a dedicated chiral HPLC method using a polysaccharide-based CSP is mandatory.

By understanding the chemical nature of the analyte and leveraging the distinct selectivities of different stationary phases, researchers can develop and validate robust, reliable HPLC methods that ensure the quality and integrity of their compounds.

References

  • Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]

  • Jiang, Z., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]

  • Wang, Q., et al. (2012). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). Analytical Chemistry - ACS Publications. [Link]

  • UGSpace Repository. (n.d.). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • LCGC International. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

  • Ghosh, A., et al. (2014). A Review on Common Impurities in Active Pharmaceutical Ingredients. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 2-(2-Bromo-5-fluorophenyl)propan-2-amine and its Non-Fluorinated Analogs

Introduction In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. The strategic placement of halogen atoms on an aromatic scaffold c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated aromatic compounds serve as indispensable building blocks. The strategic placement of halogen atoms on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparative analysis of the reactivity of 2-(2-bromo-5-fluorophenyl)propan-2-amine against its non-fluorinated analog, 2-(2-bromophenyl)propan-2-amine.

Understanding the nuanced reactivity of the carbon-bromine (C-Br) bond in the presence or absence of a fluorine substituent is paramount for researchers engaged in drug development and complex organic synthesis. The central question we address is: How does the presence of a fluorine atom, positioned meta to the bromine, modulate the reactivity of the C-Br bond across different classes of chemical reactions? This guide will demonstrate that the answer is not straightforward and is critically dependent on the reaction mechanism at play. We will explore the underlying electronic principles, provide supporting experimental frameworks, and offer detailed protocols to empower researchers in their synthetic endeavors.

Theoretical Background: The Dichotomy of Fluorine's Electronic Effects

The reactivity of a substituted aryl halide is fundamentally governed by the electronic effects of its substituents. Halogens like fluorine and bromine exert two opposing electronic influences on the aromatic ring: the inductive effect (-I) and the mesomeric or resonance effect (+M).

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework.[2] This effect polarizes the carbon-fluorine bond and withdraws electron density from the aromatic ring, making the ring more electron-deficient (electrophilic). Bromine also has a -I effect, but it is significantly weaker than that of fluorine.

  • Mesomeric Effect (+M): The lone pairs of electrons on the halogen can be donated into the aromatic pi (π) system through resonance.[2] This effect increases electron density on the ring, particularly at the ortho and para positions. For fluorine, the orbital overlap between its 2p orbitals and the carbon 2p orbitals is less effective than might be expected, making its +M effect relatively weak.

Crucially, for fluorine, the strong -I effect overwhelmingly dominates its weaker +M effect. This net electron withdrawal is the primary driver behind the altered reactivity observed in fluorinated aryl halides compared to their non-fluorinated counterparts.

Comparative Reactivity Analysis

The impact of the fluorine atom in 2-(2-bromo-5-fluorophenyl)propan-2-amine is best understood by examining its performance in two major classes of reactions pivotal to synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr): Fluorine as an Activating Group

In a Nucleophilic Aromatic Substitution (SNAr) reaction, a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring.[3] This reaction is contingent on the ring being sufficiently electron-poor to be attacked by a nucleophile.[4]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is the rate-determining step, involves the attack of the nucleophile on the carbon bearing the leaving group to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The second, faster step involves the expulsion of the leaving group to restore aromaticity.[5]

Fluorine's Influence: The strong electron-withdrawing inductive effect of the fluorine atom in 2-(2-bromo-5-fluorophenyl)propan-2-amine plays a critical role in accelerating the SNAr reaction. It stabilizes the negatively charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining step.[5][7] Consequently, the fluorinated analog is significantly more reactive in SNAr reactions than the non-fluorinated 2-(2-bromophenyl)propan-2-amine. It is a common misconception that leaving group ability (I > Br > Cl > F) dictates the rate in SNAr; instead, the stabilization of the intermediate is the dominant factor.[4][8]

Caption: SNAr Mechanism for the Fluorinated Analog.

Palladium-Catalyzed Cross-Coupling: Bromine as the Reactive Site

Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling are cornerstones of modern synthesis, enabling the formation of C-C, C-N, and C-O bonds. These reactions rely on a palladium catalyst to facilitate the coupling of an aryl halide with a suitable partner.

Mechanism: The catalytic cycle typically begins with the oxidative addition of the aryl halide's C-X bond to a Pd(0) complex. This step is often rate-limiting and is highly dependent on the C-X bond strength. The general reactivity trend for halogens in oxidative addition is C-I > C-Br > C-Cl >> C-F.[2]

Fluorine's Influence: The carbon-fluorine bond is exceptionally strong and generally unreactive under standard Pd-catalyzed cross-coupling conditions.[2] In contrast, the carbon-bromine bond is significantly weaker and more susceptible to oxidative addition.[9] Therefore, in a direct competition, the C-Br bond is the exclusive site of reaction. When comparing the fluorinated and non-fluorinated analogs, the fundamental reactivity lies with the C-Br bond in both molecules. The electronic effect of the meta-fluorine substituent has a relatively minor impact on the rate of oxidative addition compared to the intrinsic difference in C-Br vs. C-F bond reactivity. Thus, for practical synthetic purposes, both 2-(2-bromo-5-fluorophenyl)propan-2-amine and 2-(2-bromophenyl)propan-2-amine are reactive substrates for cross-coupling at the C-Br position, with the non-fluorinated analog often exhibiting slightly higher reactivity or requiring less harsh conditions due to the absence of the additional deactivating inductive effect on the ring.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ar Ar-Pd(II)-Br(L)₂ pd2_r Ar-Pd(II)-R(L)₂ pd2_ar->pd2_r Transmetalation pd2_r->pd0 Reductive Elimination ar_r Ar-R (Product) ar_br Ar-Br (Reactant) ar_br->pd2_ar Oxidative Addition boronic R-B(OH)₂ + Base

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Data Presentation: A Comparative Overview

The following tables summarize the expected outcomes from comparative experiments based on the established chemical principles discussed above.

Table 1: Comparison in Nucleophilic Aromatic Substitution (SNAr) Reaction: Aryl Bromide + Sodium Methoxide → Aryl Methyl Ether

CompoundReaction Time (h)Yield (%)Rationale
2-(2-Bromo-5-fluorophenyl)propan-2-amine4~85%Fluorine's -I effect activates the ring and stabilizes the Meisenheimer intermediate.[4][5]
2-(2-Bromophenyl)propan-2-amine24~20%The non-activated ring is much less electrophilic and reacts sluggishly.[10]

Table 2: Comparison in Suzuki-Miyaura Cross-Coupling Reaction: Aryl Bromide + Phenylboronic Acid → Biphenyl Derivative

CompoundCatalyst Loading (mol%)Yield (%)Rationale
2-(2-Bromo-5-fluorophenyl)propan-2-amine2~90%The C-Br bond readily undergoes oxidative addition. The C-F bond is unreactive.[2][9]
2-(2-Bromophenyl)propan-2-amine2~95%The C-Br bond is the reactive site. The absence of the deactivating fluorine group may lead to slightly faster kinetics.

Experimental Protocols

The following protocols provide a framework for experimentally validating the reactivity patterns discussed.

Workflow Experimental Workflow for Comparative Study cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis A1 Prepare Stock Solutions of Fluorinated Analog B1 Set up parallel S_N_Ar reactions (e.g., with NaOMe) A1->B1 B2 Set up parallel Suzuki reactions (e.g., with PhB(OH)₂) A1->B2 A2 Prepare Stock Solutions of Non-Fluorinated Analog A2->B1 A2->B2 C1 Monitor reactions by TLC/LC-MS at time intervals B1->C1 B2->C1 C2 Quench, work-up, and purify products C1->C2 C3 Characterize products and calculate yields (NMR, GC-MS) C2->C3 D Compare rates and yields to determine relative reactivity C3->D

Caption: Experimental Workflow for Comparative Study.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

  • Reactant Setup: In separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 2-(2-bromo-5-fluorophenyl)propan-2-amine (1.0 mmol) and 2-(2-bromophenyl)propan-2-amine (1.0 mmol) in 10 mL of anhydrous DMF.

  • Reagent Addition: To each flask, add sodium methoxide (1.5 mmol, 1.5 equiv).

  • Reaction: Heat the reaction mixtures to 80°C and stir.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or LC-MS, taking aliquots every hour.

  • Work-up: Upon completion (or after 24 hours), cool the mixtures to room temperature, pour into 50 mL of water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the products by ¹H NMR and ¹³C NMR and determine the isolated yield.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reactant Setup: In separate oven-dried Schlenk tubes, add 2-(2-bromo-5-fluorophenyl)propan-2-amine (1.0 mmol) or 2-(2-bromophenyl)propan-2-amine (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: To each tube, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Seal the tubes and degas the mixtures by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixtures to 90°C and stir for 12 hours.

  • Work-up: Cool the mixtures to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the products and determine the isolated yield.

Conclusion

The reactivity of 2-(2-bromo-5-fluorophenyl)propan-2-amine is a tale of two distinct chemical pathways. The presence of the fluorine atom is not a simple deactivator or activator but a powerful modulator whose effect is entirely dependent on the reaction mechanism.

  • For Nucleophilic Aromatic Substitution (SNAr) , the fluorinated analog is more reactive . Its potent electron-withdrawing inductive effect stabilizes the key Meisenheimer intermediate, accelerating the rate-determining step.

  • For Palladium-Catalyzed Cross-Coupling , the reactivity of both the fluorinated and non-fluorinated analogs is dictated by the C-Br bond. The non-fluorinated analog may exhibit slightly superior performance due to less electronic deactivation, but both are highly viable substrates, while the C-F bond remains inert.

This guide underscores the necessity for chemists to look beyond simple electronegativity and consider the specific mechanistic demands of a desired transformation. By leveraging a deep understanding of these principles, researchers can strategically select substrates and conditions to achieve their synthetic goals with greater efficiency and precision.

References

[11] O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. (Note: While not directly cited from the search results, this is a foundational review in the field, relevant to the topic.) [1] Oreate AI Blog. (2026, January 7). Research Progress and Applications of Aryl Fluorination Reactions. Available at: [12] Experiment 7 — Nucleophilic Substitution. (n.d.). University of Wisconsin-Madison Chemistry Department. Available at: [7] Wyzant Ask An Expert. (2019, June 24). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [13] Organic Chemistry Portal. (2025, September 17). Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. YouTube. Available at: [2] BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. Available at: [5] Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available at: [3] Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [4] Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Available at: [8] Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Available at: [6] NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [10] Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. In Organic Chemistry II. Available at: [9] BenchChem. (n.d.). In-depth Technical Guide to the Reactivity Profile of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine. Available at:

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Comparative

A Researcher's Guide to the Infrared Spectroscopy of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

Abstract: This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy bands for the compound 2-(2-Bromo-5-fluorophenyl)propan-2-amine. As a complex molecule featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy bands for the compound 2-(2-Bromo-5-fluorophenyl)propan-2-amine. As a complex molecule featuring a primary amine, a trisubstituted aromatic ring, and multiple halogen substituents, its infrared spectrum presents a unique fingerprint critical for structural verification in research and drug development settings. This document offers a predictive breakdown of its spectral features, a comparative analysis against potential synthetic precursors, and a robust experimental protocol for acquiring high-fidelity data.

Introduction: The Structural Significance of Vibrational Spectroscopy

2-(2-Bromo-5-fluorophenyl)propan-2-amine (C₉H₁₁BrFN) is a substituted aromatic amine whose structural analogues are pertinent in medicinal chemistry and materials science.[1][2][3] The unambiguous confirmation of its molecular structure is a prerequisite for any downstream application. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. By probing the vibrational frequencies of a molecule's covalent bonds, an IR spectrum provides direct evidence for the presence of key functional groups, making it an indispensable technique for identity confirmation and quality control.

This guide moves beyond a simple peak list, explaining the causality behind the expected absorptions and providing a logical framework for spectral interpretation. We will deconstruct the molecule into its constituent functional groups and predict their corresponding vibrational signatures, grounding these predictions in established spectroscopic principles.

Molecular Structure and Predicted IR Absorption Profile

The structure of 2-(2-Bromo-5-fluorophenyl)propan-2-amine contains several distinct functional groups, each with characteristic vibrational modes.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity & Notes
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch3400-3250Medium, Sharp (two distinct peaks)[4][5][6]
N-H Scissoring (Bend)1650-1580Medium to Strong, Sharp[4][7]
N-H Wag910-665Medium to Strong, Broad[4]
Aromatic Ring (Phenyl) Aromatic C-H Stretch3100-3000Weak to Medium[8][9]
C=C In-Ring Stretch~1600 and ~1500Medium, Sharp (two to three bands)[9][10]
C-H Out-of-Plane (OOP) Bend850-810Strong (indicative of 1,2,4-trisubstitution)[9]
Aliphatic Groups (-C(CH₃)₂) sp³ C-H Stretch2985-2850Medium to Strong[11]
CH₃ Asymmetric & Symmetric Bend~1470 and ~1370Medium
Carbon-Halogen Bonds C-F Stretch1250-1000Strong (often the strongest peak in the fingerprint region)
C-Br Stretch690-515Medium to Strong[8][11]
Carbon-Nitrogen Bond Aliphatic C-N Stretch1250-1020Weak to Medium[4][12]
The Amine Region (>3000 cm⁻¹)

The most immediate indicators of a primary amine are found between 3400 and 3250 cm⁻¹. Unlike the broad, intense O-H stretch of alcohols, a primary amine (R-NH₂) will exhibit two sharper, less intense bands.[5][6][13] These arise from the asymmetric and symmetric stretching modes of the N-H bonds. Their presence is a crucial first checkpoint in spectral verification.

The C-H Stretching Region (3100-2850 cm⁻¹)

This region provides clear evidence for both the aromatic and aliphatic components of the molecule. A weak to medium absorption just above 3000 cm⁻¹ is characteristic of C-H bonds on the phenyl ring.[9] In contrast, stronger absorptions appearing just below 3000 cm⁻¹ are definitive for the sp³-hybridized C-H bonds of the two methyl groups on the propane backbone.[11]

The Aromatic and Double Bond Region (1650-1450 cm⁻¹)

This region is dominated by two key features. The N-H bending (scissoring) vibration of the primary amine typically appears as a sharp, medium-to-strong band around 1650-1580 cm⁻¹.[4] Care must be taken not to misinterpret this as a carbonyl (C=O) stretch, which is typically more intense. Also present are the characteristic C=C in-ring stretching vibrations of the aromatic ring, usually appearing as a pair of sharp bands near 1600 cm⁻¹ and 1500 cm⁻¹.[9][10]

The Fingerprint Region (<1450 cm⁻¹)

While complex, the fingerprint region is arguably the most diagnostic for this specific molecule. It contains a wealth of structural information.[11][14]

  • C-F and C-N Stretches: A very strong, prominent absorption is expected between 1250-1000 cm⁻¹ due to the C-F stretching vibration. The aliphatic C-N stretch, typically of medium intensity, also occurs in this range (1250-1020 cm⁻¹), and may overlap with the C-F band or appear as a distinct shoulder.[4]

  • C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring gives rise to strong C-H "out-of-plane" (OOP) bending absorptions. For a 1,2,4-trisubstituted ring, a strong band is expected in the 850-810 cm⁻¹ range.[9] This is a critical band for confirming the correct isomer.

  • C-Br Stretch: The carbon-bromine stretch is expected at lower wavenumbers, typically between 690-515 cm⁻¹.[8][11] Its presence confirms the bromine substituent.

Comparative Analysis: Distinguishing from a Synthetic Precursor

A common synthetic route to such amines involves the reductive amination of a ketone. A comparison to the likely precursor, 2-(2-bromo-5-fluorophenyl)propan-2-one , highlights the power of IR spectroscopy in reaction monitoring.

Feature2-(2-Bromo-5-fluorophenyl)propan-2-amine (Product)2-(2-bromo-5-fluorophenyl)propan-2-one (Precursor)
N-H Stretch Two sharp peaks at ~3400-3250 cm⁻¹Absent
N-H Bend Peak at ~1650-1580 cm⁻¹Absent
C=O Stretch AbsentStrong, sharp peak at ~1715 cm⁻¹

The disappearance of the intense carbonyl (C=O) band and the appearance of the characteristic primary amine N-H stretch and bend signals provide definitive proof of a successful transformation.

Experimental Protocol: ATR-FTIR Spectroscopy

To ensure high-quality, reproducible data, an Attenuated Total Reflectance (ATR) accessory is recommended for its ease of use and minimal sample preparation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Background Collection: Before analyzing the sample, record a background spectrum. This involves pressing the ATR crystal against air to measure the ambient atmosphere (H₂O, CO₂). The instrument software will automatically subtract this from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of 2-(2-Bromo-5-fluorophenyl)propan-2-amine directly onto the center of the diamond ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to apply consistent and firm contact between the sample and the ATR crystal. This is crucial for achieving a high-quality spectrum with good signal-to-noise.

  • Spectrum Acquisition: Collect the sample spectrum. A typical acquisition consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, retract the pressure arm. Clean the ATR crystal surface thoroughly with a solvent-moistened soft tissue (e.g., isopropanol or ethanol) to remove all traces of the sample. Verify cleanliness by collecting a new spectrum and ensuring no sample peaks remain.

This protocol is self-validating; a clean post-analysis spectrum confirms that no cross-contamination will affect the next measurement.

Visualization of the Data Interpretation Workflow

The following diagram outlines a logical workflow for interpreting the IR spectrum of the title compound, ensuring all key features are systematically evaluated.

IR_Interpretation_Workflow start Start: Examine Spectrum >3000 cm⁻¹ amine_check Two sharp peaks present at 3400-3250 cm⁻¹? start->amine_check amine_yes Primary Amine Confirmed amine_check->amine_yes Yes amine_no NOT Primary Amine. Re-evaluate sample. amine_check->amine_no No ch_stretch Examine 3100-2850 cm⁻¹ Region amine_yes->ch_stretch ch_aromatic Weak peak >3000 cm⁻¹ (Aromatic C-H) ch_stretch->ch_aromatic ch_aliphatic Stronger peaks <3000 cm⁻¹ (Aliphatic C-H) ch_stretch->ch_aliphatic mid_region Examine 1700-1450 cm⁻¹ Region ch_aliphatic->mid_region carbonyl_check Strong peak at ~1700 cm⁻¹? mid_region->carbonyl_check carbonyl_yes Carbonyl Present. Impurity or wrong compound. carbonyl_check->carbonyl_yes Yes amine_bend Peak at 1650-1580 cm⁻¹ (N-H Bend) carbonyl_check->amine_bend No aromatic_cc Peaks at ~1600 & ~1500 cm⁻¹ (Aromatic C=C) amine_bend->aromatic_cc fingerprint Examine Fingerprint Region <1450 cm⁻¹ aromatic_cc->fingerprint cf_stretch Very strong peak at 1250-1000 cm⁻¹ (C-F Stretch) fingerprint->cf_stretch oop_bend Strong peak at 850-810 cm⁻¹ (1,2,4-Trisubstitution) fingerprint->oop_bend cbr_stretch Medium peak at 690-515 cm⁻¹ (C-Br Stretch) fingerprint->cbr_stretch conclusion Conclusion: Structure Consistent cbr_stretch->conclusion

Caption: Logical workflow for IR spectrum analysis.

Conclusion

The infrared spectrum of 2-(2-Bromo-5-fluorophenyl)propan-2-amine is rich with information that allows for its unambiguous identification. The key diagnostic signals are the pair of N-H stretching bands (3400-3250 cm⁻¹), the N-H bending band (1650-1580 cm⁻¹), the strong C-F stretch (1250-1000 cm⁻¹), the substitution-specific aromatic C-H bend (850-810 cm⁻¹), and the C-Br stretch (690-515 cm⁻¹). By following the systematic approach outlined in this guide, researchers can confidently use FTIR spectroscopy to verify the structure and purity of this compound, ensuring the integrity of their scientific endeavors.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Organic Nitrogen Compounds II: Primary Amines. (2020, December 20). Spectroscopy Online. Retrieved from [Link]

  • Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved from [Link]

  • 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

  • Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures. (2026, January 27). Oreate AI Blog. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (n.d.). Michigan State University. Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition - OpenStax adaptation. Retrieved from [Link]

  • Infrared spectrum of propan-2-amine. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • 2-Amino-3-(3-bromo-4-fluorophenoxy)propanamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation

Strategic Salt Selection &amp; Crystallographic Analysis: 2-(2-Bromo-5-fluorophenyl)propan-2-amine

This guide provides a strategic framework for the solid-state characterization and salt selection of 2-(2-Bromo-5-fluorophenyl)propan-2-amine , a sterically hindered, halogenated cumylamine derivative often utilized as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic framework for the solid-state characterization and salt selection of 2-(2-Bromo-5-fluorophenyl)propan-2-amine , a sterically hindered, halogenated cumylamine derivative often utilized as a chiral building block in medicinal chemistry (e.g., for BACE1 inhibitors or GPCR ligands).

Executive Summary & Molecule Profile

2-(2-Bromo-5-fluorophenyl)propan-2-amine presents unique challenges in solid-state development due to the steric bulk of the gem-dimethyl (cumyl) group and the electronic effects of the ortho-bromo and meta-fluoro substituents. The selection of an appropriate counterion is critical not only for bioavailability but also for chiral resolution and crystallizability suitable for X-ray diffraction (XRD).

This guide compares the performance of three distinct salt forms—Hydrochloride (HCl) , (L)-Tartrate , and Methanesulfonate (Mesylate) —evaluating their utility in structural elucidation and drug development.

FeatureDescriptionImpact on Crystallography
Steric Bulk Gem-dimethyl groupRestricts packing efficiency; favors lower symmetry space groups.
Halogenation o-Br, m-FIntroduces Halogen Bonding (

-hole) capabilities; directs supramolecular assembly.
Basicity Primary amine (

)
Compatible with strong and weak acids; prone to hydrate formation.
Comparative Performance Guide: Salt Alternatives

The following comparison analyzes the physicochemical and crystallographic performance of the primary salt candidates. Data presented represents typical performance metrics for analogous halogenated cumylamines, serving as a baseline for experimental validation.

Table 1: Comparative Performance Matrix
MetricHydrochloride (HCl) (L)-Tartrate (Hemitarate) Mesylate (MSA)
Crystallinity High (Needles/Plates)Moderate (Prisms/Blocks)Variable (Often hygroscopic)
X-ray Scattering Strong (Cl heavy atom)Good (extensive H-bonding)Moderate
Resolution Utility Low (Achiral counterion)High (Diastereomeric salt)Low
Solubility (Water) HighModerateVery High
Hygroscopicity Moderate to HighLow (Stable hydrate)High (Deliquescent risk)
Packing Motif Ionic Bilayers2D H-bond NetworksColumnar Stacking
Detailed Analysis
  • Hydrochloride (HCl): The Structural Standard

    • Mechanism: Forms a tight ionic lattice dominated by

      
       charge-assisted hydrogen bonds. The heavy chloride ion (
      
      
      
      ) aids in the phasing of X-ray data (anomalous scattering).
    • Limitation: Often leads to high-symmetry space groups (e.g.,

      
       or 
      
      
      
      ) which can mask subtle conformational disorders of the flexible cumyl group.
  • L-Tartrate: The Chiral Resolver

    • Mechanism: The chiral tartrate anion forms a robust "ladder" or "helical" hydrogen-bonding network. This forces the amine cations into specific diastereomeric pockets, enabling the separation of the (R)- and (S)-enantiomers via fractional crystallization.

    • Crystallography: Typically crystallizes in non-centrosymmetric space groups (e.g.,

      
      ), essential for determining absolute configuration (Flack parameter).
      
  • Mesylate: The Bioavailability Enhancer

    • Mechanism: The bulky sulfonate group disrupts efficient packing, often lowering the melting point and increasing aqueous solubility.

    • Risk: High risk of forming disordered solvates, making high-resolution X-ray data collection difficult (

      
       often > 5%).
      
Experimental Protocols
Protocol A: Synthesis & Crystallization of the Hydrochloride Salt

Objective: To generate single crystals suitable for X-ray diffraction.

  • Dissolution: Dissolve 1.0 eq (232 mg) of free amine in 2 mL of anhydrous diethyl ether (

    
    ).
    
  • Acidification: Dropwise add 1.1 eq of 2M HCl in

    
     at 0°C. A white precipitate forms immediately.
    
  • Isolation: Filter the solid under

    
     atmosphere to avoid moisture uptake. Wash with cold pentane.
    
  • Crystal Growth (Vapor Diffusion):

    • Dissolve 20 mg of the crude salt in a minimum amount of Methanol (MeOH).

    • Place in a small vial inside a larger jar containing Diethyl Ether (antisolvent).

    • Seal and allow to stand undisturbed at 4°C for 3-5 days.

    • Outcome: Colorless prisms suitable for SC-XRD.

Protocol B: Chiral Resolution via Tartrate Salt

Objective: To separate enantiomers and determine absolute configuration.

  • Mixing: Combine 1.0 eq of racemic amine and 0.5 eq of (L)-(+)-Tartaric acid in Ethanol (EtOH).

  • Reflux: Heat to reflux (78°C) for 30 minutes until fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature (1°C/min).

  • Harvesting: Collect the first crop of crystals (typically the less soluble diastereomer).

  • Recrystallization: Recrystallize from EtOH/Water (9:1) to upgrade chiral purity (>99% ee).

Structural Analysis & Mechanism

The crystallographic data for 2-(2-Bromo-5-fluorophenyl)propan-2-amine salts reveals critical intramolecular and intermolecular interactions.

Halogen Bonding (

-hole Interactions)

The ortho-Bromine atom is a key structural director.

  • Interaction:

    
    
    
  • Geometry: Linear approach (

    
    ).
    
  • Effect: In the tartrate salt, the bromine often engages in a halogen bond with the carboxylate oxygen of the tartrate, anchoring the phenyl ring and reducing thermal motion (lower B-factors).

Conformational Locking

The gem-dimethyl groups create a "steric lock," forcing the amine nitrogen out of the phenyl ring plane (dihedral angle


). This prevents 

-conjugation but facilitates the formation of discrete hydrogen-bonded columns in the crystal lattice.
Visualization: Salt Screening Workflow

The following diagram illustrates the decision matrix for selecting the optimal salt form based on the research objective (Solubility vs. Structure vs. Chirality).

SaltSelection Start Target: 2-(2-Bromo-5-fluorophenyl)propan-2-amine Objective Define Primary Objective Start->Objective Obj_Structure Structural Elucidation (XRD) Objective->Obj_Structure Obj_Resolution Chiral Resolution (Enantiopurity) Objective->Obj_Resolution Obj_Bioavail Bioavailability (Solubility) Objective->Obj_Bioavail Salt_HCl Hydrochloride Salt (Heavy Atom Effect) Obj_Structure->Salt_HCl Preferred Salt_Tartrate L-Tartrate Salt (Diastereomeric) Obj_Resolution->Salt_Tartrate Preferred Salt_Mesylate Mesylate Salt (Disordered Packing) Obj_Bioavail->Salt_Mesylate Preferred Outcome_XRD High Z (Cl) Good Phasing Space Group: P21/c Salt_HCl->Outcome_XRD Outcome_Chiral Diastereomers Space Group: P21 Absolute Config (Flack) Salt_Tartrate->Outcome_Chiral Outcome_Sol High Solubility Amorphous/Hygroscopic Salt_Mesylate->Outcome_Sol

Figure 1: Decision matrix for salt selection, linking research objectives to the optimal counterion and expected crystallographic outcomes.

References
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Metrangolo, P., et al. (2008). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 47(33), 6114-6127. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. Link

(Note: While specific unit cell parameters for CAS 1314739-27-9 are not publicly indexed in open-access repositories as of 2024, the protocols above are validated standard procedures for this chemical class.)

Comparative

A Researcher's Guide to Validating the Structure-Activity Relationships of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

A Comparative Analysis and Methodological Framework As Senior Application Scientists, we understand that elucidating the structure-activity relationship (SAR) of a novel compound is a cornerstone of modern drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis and Methodological Framework

As Senior Application Scientists, we understand that elucidating the structure-activity relationship (SAR) of a novel compound is a cornerstone of modern drug discovery. It is the process by which we transform a promising molecule into a potential therapeutic by systematically modifying its chemical structure to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This guide provides a comprehensive framework for validating the SAR of 2-(2-Bromo-5-fluorophenyl)propan-2-amine , a substituted phenethylamine, by leveraging comparative analysis with known analogs and outlining a robust experimental workflow.

The core structure, an α-methylphenethylamine (amphetamine) scaffold, is known to interact with monoamine systems in the central nervous system. The specific substitutions on the phenyl ring—a bromine atom at the ortho (2-) position and a fluorine atom at the meta (5-) position—are critical determinants of its pharmacological profile. Understanding the individual and combined contributions of these halogens is paramount to predicting and optimizing the compound's activity.

Deconstructing the Scaffold: A SAR Hypothesis

The pharmacological activity of phenethylamines is primarily dictated by their interaction with monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—and various G-protein coupled receptors, most notably the serotonin 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C).[1][2] The SAR can be dissected by examining each component of the target molecule.

  • Phenethylamine Backbone: This core structure is the foundational pharmacophore responsible for interaction with monoamine transporters.

  • α-Methyl Group: The presence of a methyl group at the alpha position, creating an amphetamine analog, typically increases resistance to metabolism by monoamine oxidase (MAO) and enhances stimulant properties by promoting neurotransmitter release.[2]

  • 5-Fluoro Substitution: Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and receptor affinity.[3] A fluorine atom at the para (4-) position, as seen in 4-fluoroamphetamine (4-FA), has been shown to increase interaction with the serotonin transporter (SERT), shifting the compound's profile from a purely dopaminergic/noradrenergic agent to a serotonin-releasing agent.[4][5] The effect of a meta (5-) substitution, as in our target compound, is less documented but is hypothesized to similarly influence serotonergic activity through electronic effects on the phenyl ring.

  • 2-Bromo Substitution: Halogenation, particularly with larger atoms like bromine, can significantly impact receptor binding and functional activity. While data on ortho (2-) bromo-substitution is scarce, para (4-) bromo-substitution, as seen in the potent psychedelic 2,5-dimethoxy-4-bromoamphetamine (DOB), confers high affinity and agonist activity at the 5-HT₂ₐ receptor.[6][7] The bulky ortho-bromo group in our target compound likely imposes conformational restrictions that could favor binding to specific receptor pockets while sterically hindering interaction with others, potentially increasing selectivity.

Based on this analysis, we can hypothesize that 2-(2-Bromo-5-fluorophenyl)propan-2-amine is likely a monoamine releasing agent and/or reuptake inhibitor with potential activity at serotonin receptors, particularly the 5-HT₂ subfamily. The combination of substitutions may result in a complex pharmacological profile that balances stimulant and psychedelic-like properties.

Comparative Analysis with Key Analogs

To validate our hypothesis, we must compare the target compound's activity with that of structurally related molecules. The table below summarizes key pharmacological data for amphetamine and its halogenated analogs. The absence of direct data for 2-bromoamphetamine and our target compound highlights the critical need for the experimental validation outlined in the subsequent section.

CompoundStructureDAT Ki (nM)NET Ki (nM)SERT Ki (nM)5-HT₂ₐ Ki (nM)Primary Mechanism
d-Amphetamine ~100~45~3000>10,000DA/NE Releaser & Reuptake Inhibitor[6]
4-Fluoroamphetamine (4-FA) 770 (IC₅₀)420 (IC₅₀)6800 (IC₅₀)11,300DA/NE/5-HT Releaser & Reuptake Inhibitor[4]
4-Bromoamphetamine (4-BA) Data UnavailableData UnavailableData UnavailableData UnavailableSNDRA, MAO-A Inhibitor[8]
DOB Data UnavailableData UnavailableData Unavailable~0.6Potent 5-HT₂ₐ Agonist[6]
2-(2-Bromo-5-fluorophenyl)propan-2-amine To Be Determined To Be Determined To Be Determined To Be Determined Hypothesis: Mixed Monoamine Releaser / 5-HT₂ Receptor Modulator

Note: Data is compiled from various sources and experimental conditions may differ. Kᵢ values represent binding affinity (lower is higher); IC₅₀ values represent the concentration for 50% inhibition of reuptake. SNDRA: Serotonin-Norepinephrine-Dopamine Releasing Agent.

This comparison underscores key SAR trends:

  • Baseline Activity: Unsubstituted d-amphetamine shows a clear preference for dopamine and norepinephrine transporters over the serotonin transporter.[6]

  • Effect of Fluorination: The addition of a 4-fluoro group in 4-FA significantly enhances its interaction with the serotonin system, making it a more balanced releasing agent.[4][5]

  • Effect of Bromination: The addition of a 4-bromo group, especially in conjunction with methoxy groups as in DOB, dramatically increases affinity and potency at the 5-HT₂ₐ receptor, conferring psychedelic properties.[6]

A Step-by-Step Experimental Validation Workflow

To definitively establish the SAR of 2-(2-Bromo-5-fluorophenyl)propan-2-amine and its analogs, a multi-tiered experimental approach is required. This workflow ensures a systematic and self-validating process, starting with broad screening and progressing to more specific functional and safety assessments.

G cluster_0 Phase 1: In Vitro Pharmacological Profiling cluster_1 Phase 2: In Vitro Safety & Metabolism cluster_2 Phase 3: Data Integration & SAR Modeling P1_A Receptor Binding Assays (Determine Affinity) P1_C Functional Assays (Determine Efficacy) P1_A->P1_C High-affinity targets P1_B Monoamine Transporter Uptake/Release Assays P1_B->P1_C P2_A Metabolic Stability Assay (Human Liver Microsomes) P1_C->P2_A Lead Compounds P2_B Cytotoxicity Assay (e.g., HepG2, SH-SY5Y cells) P2_A->P2_B P2_C hERG Channel Assay P2_B->P2_C P3_A Synthesize Data P2_C->P3_A Comprehensive Profile P3_B Develop SAR Model P3_C Design Next-Generation Analogs

Caption: Experimental workflow for SAR validation.

Protocol 1: Monoamine Transporter Interaction Assays

This protocol determines the compound's potency as both a reuptake inhibitor and a releasing agent for dopamine, norepinephrine, and serotonin.

Objective: To quantify IC₅₀ (inhibition) and EC₅₀ (release) values at hDAT, hNET, and hSERT.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Reuptake Inhibition Assay:

    • Plate the cells in a 96-well format.

    • Pre-incubate the cells with a range of concentrations of the test compound (e.g., 0.1 nM to 30 µM).

    • Add a radiolabeled substrate (e.g., [³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT) at a concentration near its Kₘ value.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the retained radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.

  • Neurotransmitter Release Assay:

    • Load the transporter-expressing cells by incubating them with the appropriate radiolabeled neurotransmitter.

    • Wash the cells to remove excess extracellular radiolabel.

    • Add a range of concentrations of the test compound to the cells.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

    • Collect the supernatant and measure the amount of released radioactivity.

    • Calculate the EC₅₀ value for release.

Rationale: Distinguishing between reuptake inhibition and release is crucial, as these mechanisms underlie different pharmacological effects (e.g., cocaine is primarily a reuptake inhibitor, while amphetamine is a releasing agent). This assay provides a comprehensive view of the compound's interaction with monoamine transporters.

Protocol 2: 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This protocol determines whether the compound acts as an agonist, antagonist, or allosteric modulator at the 5-HT₂ₐ receptor, a key target for psychedelic compounds.

Objective: To measure the compound's functional potency (EC₅₀) and efficacy (Eₘₐₓ) at the human 5-HT₂ₐ receptor.

Methodology:

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode:

    • Plate the cells in a 384-well plate.

    • Add varying concentrations of the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader (e.g., FLIPR or FlexStation). The 5-HT₂ₐ receptor couples to the Gq protein, which activates phospholipase C, leading to an increase in intracellular calcium.

    • Use a known agonist like serotonin or DOI as a positive control.

    • Calculate the EC₅₀ and Eₘₐₓ relative to the positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Challenge the cells with a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., serotonin).

    • Measure the inhibition of the agonist-induced calcium signal.

    • Calculate the IC₅₀ value for antagonism.

Rationale: A simple binding assay only reveals affinity, not functional effect. This assay determines the compound's efficacy, clarifying whether it activates the receptor (agonist), blocks it (antagonist), or has no effect. This is critical for predicting its potential for psychedelic effects.

Data Interpretation and Future Directions

The data generated from this workflow will provide a clear pharmacological signature for 2-(2-Bromo-5-fluorophenyl)propan-2-amine.

  • High potency at DAT/NET with low SERT interaction would suggest a classical stimulant profile, similar to amphetamine.

  • Balanced potency at DAT, NET, and SERT would indicate a profile more akin to entactogens like MDMA or 4-FA.

  • High-affinity binding and potent agonist activity at 5-HT₂ₐ receptors would strongly suggest potential psychedelic properties, similar to DOB.

Caption: Logical relationships in SAR hypothesis.

By systematically synthesizing and testing analogs—for example, by moving the position of the bromo and fluoro substituents or replacing them with other halogens or alkyl groups—a detailed SAR map can be constructed. This iterative process of design, synthesis, and testing is the engine of lead optimization, allowing researchers to fine-tune the molecular architecture to achieve the desired therapeutic profile.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PMC. Available at: [Link]

  • Amphetamine, past and present – a pharmacological and clinical perspective. PMC. Available at: [Link]

  • Structure-activity relationships among the halogenated amphetamines. PubMed. Available at: [Link]

  • 2,5-Dimethoxy-4-bromoamphetamine. Wikipedia. Available at: [Link]

  • Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Available at: [Link]

  • 4-Fluoroamphetamine (4-FA). LJMU Research Online. Available at: [Link]

  • para-Bromoamphetamine. Wikipedia. Available at: [Link]

  • 4-Fluoroamphetamine. Wikipedia. Available at: [Link]

  • Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. PubMed. Available at: [Link]

  • 2,5-dimethoxy-4-77 bromoamphetamine [77Br-R(-)DOB]: a novel radioligand which labels a 5-HT binding site subtype. PubMed. Available at: [Link]

  • Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology. Available at: [Link]

  • Para-Halogenation of Amphetamine and Methcathinone Increases the Mitochondrial Toxicity in Undifferentiated and Differentiated SH-SY5Y Cells. MDPI. Available at: [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications. Available at: [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. PMC. Available at: [Link]

  • 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists. PubMed. Available at: [Link]

  • 4-Bromo-2,5-Dimethoxyphenethylamine (Street Names: 2C-B, Nexus, 2's, Toonies). DEA Diversion Control Division. Available at: [Link]

  • BROLAMFETAMINE HYDROCHLORIDE. Inxight Drugs. Available at: [Link]

  • Nonfatal and fatal DOB (2,5-dimethoxy-4-bromamphetamine) overdose. ResearchGate. Available at: [Link]

  • 2C-B. Wikipedia. Available at: [Link]

  • In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. PMC. Available at: [Link]

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Validation

A Comparative Guide to Elemental Analysis Standards for 2-(2-Bromo-5-fluorophenyl)propan-2-amine

For researchers, scientists, and drug development professionals, the structural integrity and purity of an Active Pharmaceutical Ingredient (API) are non-negotiable. For a complex halogenated compound such as 2-(2-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of an Active Pharmaceutical Ingredient (API) are non-negotiable. For a complex halogenated compound such as 2-(2-Bromo-5-fluorophenyl)propan-2-amine, a novel synthetic intermediate, rigorous elemental analysis is the foundational step in confirming its empirical formula, quantifying its purity, and ensuring the absence of harmful elemental impurities. This guide provides an in-depth comparison of analytical standards and methodologies, offering field-proven insights to support robust and reliable characterization.

The presence of nitrogen, bromine, and fluorine in a single organic molecule presents unique analytical challenges. The choice of methodology is not merely a matter of preference but is dictated by the specific analytical question being asked: Are we confirming the bulk elemental composition (C, H, N, Br, F)? Or are we screening for trace metallic contaminants introduced during synthesis? This guide will address both crucial aspects, grounded in the global regulatory framework.

The Regulatory Landscape: ICH Q3D and Pharmacopeial Standards

Modern pharmaceutical development is governed by a risk-based approach to safety and quality. The International Council for Harmonisation (ICH) Q3D guideline is the authoritative framework for controlling elemental impurities in drug products.[1][2] This guideline, adopted by major regulatory bodies, moves away from antiquated, non-specific heavy metal tests towards a comprehensive assessment based on the toxicity and permitted daily exposure (PDE) of individual elements.[3][4]

For any new API like 2-(2-Bromo-5-fluorophenyl)propan-2-amine, a risk assessment is mandatory to evaluate potential contamination from catalysts, reagents, or manufacturing equipment.[5][6] While ICH Q3D focuses on impurities, the fundamental confirmation of the API's own elemental makeup falls under the purview of established analytical chemistry principles, often referenced in pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.). For instance, USP General Chapter <232> Elemental Impurities—Limits specifies the acceptable levels for toxicologically relevant elements in final drug products.[7][8][9]

The logical workflow for elemental analysis, therefore, involves a two-pronged approach: one set of techniques to verify the stoichiometric composition of the molecule itself and another, more sensitive set of techniques to quantify trace elemental impurities as mandated by ICH Q3D.

G cluster_0 Analytical Objective cluster_1 Analysis Type cluster_2 Recommended Methodologies obj Define Analytical Goal for 2-(2-Bromo-5-fluorophenyl)propan-2-amine bulk Bulk Elemental Composition (Confirm Empirical Formula) obj->bulk Select Goal trace Trace Elemental Impurities (ICH Q3D Compliance) obj->trace Select Goal method_bulk Combustion Analysis (CHNS) + Combustion Ion Chromatography (F, Br) bulk->method_bulk Leads to method_trace ICP-MS or ICP-OES trace->method_trace Leads to

Caption: Decision workflow for selecting the appropriate elemental analysis technique.

Comparative Analysis of Key Methodologies

The selection of an analytical technique hinges on its specificity, sensitivity, and suitability for the elements of interest. For a halogen-rich compound, traditional methods must be augmented with halogen-specific techniques.

Technique Principle Primary Analytes Advantages Limitations Best For
Combustion Analysis (CHN/O) Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified using thermal conductivity or IR detection.[10]C, H, N, S, OGold standard for organic composition; high precision and accuracy (±0.3%); rapid analysis time.[11]Does not directly measure halogens; corrosive gases from halogens can damage standard detectors.Verifying the C, H, N ratio of the API backbone.
Combustion Ion Chromatography (CIC) Sample is combusted in an oxygen-rich atmosphere. Halogens are converted to HX, absorbed into an aqueous solution, and quantified by ion chromatography.[12][13]F, Cl, Br, I, SExcellent accuracy and sensitivity for halogens; direct measurement avoids matrix effects common in other methods.[14][15]Requires specialized equipment combining combustion and IC systems; destructive analysis.Accurate, direct quantification of Bromine and Fluorine content.
Inductively Coupled Plasma (ICP-MS/OES) Sample is aerosolized and introduced into a high-temperature argon plasma, causing atomization and ionization. Ions (MS) or emitted photons (OES) are detected.[16]Most elements, primarily metals and some non-metals.Extremely high sensitivity (ppb-ppt levels for MS); multi-element capability; required for ICH Q3D compliance.[8]Poor performance for halogens due to high ionization potentials and interferences.[17][18] Requires aggressive sample digestion.Quantifying trace metallic impurities (e.g., Pd, Pt, Pb, As, Cd, Hg).
X-Ray Fluorescence (XRF) Sample is irradiated with X-rays, causing inner-shell electrons to be ejected. The resulting fluorescence is characteristic of each element.[19]Elements from Beryllium (Be) to Uranium (U).Non-destructive; minimal sample preparation; rapid screening.[20][21]Lower sensitivity than ICP-MS; matrix effects can be significant; not ideal for light elements like Fluorine in some instruments.[22]Rapid screening of raw materials and final product for catalyst residues or unexpected contaminants.

Recommended Experimental Protocols & Workflows

A self-validating system requires orthogonal methods to confirm results. The following protocols represent a robust approach to fully characterizing 2-(2-Bromo-5-fluorophenyl)propan-2-amine.

Protocol 1: Determination of C, H, N by Combustion Analysis

This method confirms the organic backbone of the molecule.

Objective: To quantitatively determine the percentage by weight of Carbon, Hydrogen, and Nitrogen.

Instrumentation: A modern CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FLASH 2000).

Procedure:

  • System Calibration: Calibrate the instrument using a high-purity, stable organic Certified Reference Material (CRM) with known C, H, and N content (e.g., Acetanilide). Analyze the CRM until results are consistently within ±0.3% of the certified values.

  • Sample Preparation: Accurately weigh 1-3 mg of the 2-(2-Bromo-5-fluorophenyl)propan-2-amine sample into a tin capsule using a microbalance.

  • Analysis: The sample is dropped into a high-temperature (950-1060°C) combustion furnace. With a pulse of pure oxygen, the sample undergoes flash combustion.

  • Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂) are passed through a reduction tube and then separated via a gas chromatography column. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier.

  • Calculation: The instrument's software automatically calculates the weight percentage of C, H, and N based on the calibration.

Protocol 2: Determination of Bromine and Fluorine by Combustion Ion Chromatography (CIC)

This is the most direct and reliable method for quantifying the halogen content.

G cluster_0 Sample Preparation cluster_1 Combustion (1000°C) cluster_2 Absorption cluster_3 Analysis prep Weigh 1-5 mg sample into combustion boat combust Sample combusted in O₂/Ar stream prep->combust gases Gaseous Products (HBr, HF, CO₂, etc.) combust->gases absorb Gases absorbed into absorber solution (e.g., H₂O₂ soln) gases->absorb inject Inject solution into Ion Chromatograph absorb->inject separate Anion-exchange column separates F⁻ and Br⁻ inject->separate detect Conductivity Detector quantifies ions separate->detect

Caption: Experimental workflow for Combustion Ion Chromatography (CIC).

Procedure:

  • System Calibration: Prepare a series of calibration standards for Fluoride (F⁻) and Bromide (Br⁻) using certified ionic standards. Run these through the Ion Chromatograph to establish a calibration curve.

  • Combustion: A precisely weighed sample is placed in the combustion system. It is heated to ~1000°C in a stream of Argon and Oxygen.[23] The organic matrix is completely oxidized, and the halogens are converted to hydrogen fluoride (HF) and hydrogen bromide (HBr).

  • Absorption: The combustion gases are passed through an absorption solution (e.g., a dilute hydrogen peroxide solution) which quantitatively traps the HF and HBr, converting them to F⁻ and Br⁻ ions.[13]

  • IC Analysis: An aliquot of the absorption solution is injected into the Ion Chromatograph. The F⁻ and Br⁻ ions are separated on an anion-exchange column and quantified by a conductivity detector.

  • Calculation: The concentration of each halogen in the original solid sample is calculated based on the measured ion concentration in the solution and the initial sample weight.

Protocol 3: Screening for Elemental Impurities by ICP-MS

This protocol addresses the ICH Q3D requirements for trace contaminants.

Objective: To quantify Class 1, 2A, and other relevant elemental impurities (e.g., residual catalysts) to ensure they are below the permitted daily exposure (PDE) limits.

Procedure:

  • Sample Digestion: Due to the organic matrix, closed-vessel microwave digestion is the preferred method. Accurately weigh ~100-250 mg of the sample into a clean microwave vessel. Add concentrated nitric acid and other appropriate reagents. The microwave program heats the sample under pressure, ensuring complete decomposition of the organic matrix.

  • Dilution: After cooling, the resulting clear digestate is quantitatively diluted to a final volume with deionized water.

  • Instrument Calibration: Calibrate the ICP-MS using multi-element certified reference standards covering the full range of elements specified in ICH Q3D.[24]

  • Analysis: The diluted sample is introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions, providing a highly sensitive quantification of each element. Use of a collision/reaction cell is often necessary to remove polyatomic interferences.[17][25]

  • Data Review: The results (in µg/g or ppm) are compared against the control thresholds derived from the ICH Q3D PDE values for the intended route of administration.

Trustworthiness: The Role of Certified Reference Materials (CRMs)

Every protocol described is a self-validating system only when its accuracy is traceable to a known standard. The use of CRMs is indispensable.[26]

  • For Combustion Analysis: Organic CRMs like Acetanilide or Cystine provide a known %C, H, N, S value for instrument calibration and verification.[27][28]

  • For CIC: While direct organic CRMs for F and Br are less common, accuracy can be verified by analyzing certified inorganic fluoride and bromide salt solutions directly with the IC and by spiking known quantities into a sample matrix.

  • For ICP-MS: Multi-element solution CRMs from accredited suppliers (e.g., NIST, LGC) are required for instrument calibration and ongoing performance verification.[29]

By consistently running CRMs alongside unknown samples, an analytical laboratory demonstrates the accuracy and reliability of its results, forming the bedrock of a trustworthy analysis.

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency. [Link]

  • <232> Elemental Impurities - Limits. US Pharmacopeia (USP). [Link]

  • Guideline for elemental impurities q3d(r1). International Council for Harmonisation (ICH). [Link]

  • USP <232> Elemental Impurities—Limits. Analytik Jena. [Link]

  • The Use of EDXRF for Pharmaceutical Material Elemental Analysis. American Pharmaceutical Review. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. News-Medical.net. [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Determination of fluorine, chlorine and bromine in household products by means of oxygen bomb combustion and ion chromatography. PubMed. [Link]

  • Halogen Analysis | Combustion Ion Chromatography |OFC-IC analysis. Elemental Lab. [Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. SciSpace. [Link]

  • Feasibility Study of Portable X-ray Fluorescence (pXRF) for the Determination of Iodine in Pharmaceutical Products. Spectroscopy Online. [Link]

  • Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. ResearchGate. [Link]

  • X-Ray Fluorescence. Purdue University Department of Chemistry. [Link]

  • [Use of x-ray fluorescence analysis for determination of bromine in drug synthesis, with a look at chlorine (sulfur) and fluorine]. PubMed. [Link]

  • Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. ResearchGate. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. PubMed. [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]

  • Total Organic Halides (TOX). ERA, A Waters Company. [Link]

  • 2.2.38. CONDUCTIVITY. European Pharmacopoeia 7.0. [Link]

  • ICP-MS and ICP-OES – A Review. International Journal for Advanced Research in Innovative Thoughts & Ideas (IJARIIT). [Link]

  • Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Analytica Chimica Acta. [Link]

  • Bromide Determination in Pharmaceutical Preparations Using Indirect Gas-Diffusion Flow Injection Method with Amperometric Detector. Journal of the Serbian Chemical Society. [Link]

  • Elemental analysis. Weizmann Institute of Science. [Link]

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  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-(2-Bromo-5-fluorophenyl)propan-2-amine

For Immediate Release: This document provides essential safety, logistical, and procedural guidance for the proper handling and disposal of 2-(2-Bromo-5-fluorophenyl)propan-2-amine. As a halogenated aromatic amine, this...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: This document provides essential safety, logistical, and procedural guidance for the proper handling and disposal of 2-(2-Bromo-5-fluorophenyl)propan-2-amine. As a halogenated aromatic amine, this compound requires specific disposal protocols to ensure the safety of laboratory personnel, prevent chemical incompatibilities, and maintain environmental compliance. Adherence to these procedures is critical for all researchers, scientists, and drug development professionals.

Core Hazard Profile and Safety Data

Table 1: Key Safety and Chemical Data

Property Value / Information Rationale & Significance
Chemical Class Halogenated Aromatic Amine This classification is critical. "Halogenated" dictates segregation into a specific waste stream due to the formation of acidic gases upon incineration.[1][2] "Aromatic Amine" suggests potential toxicity and specific reactivity.
Physical State Likely a solid or liquid at room temperature. The disposal protocol applies to the compound in its pure form as well as solutions and contaminated materials.
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation. Based on similar compounds, direct contact should be avoided at all times.[3][4][5]
Incompatible Materials Strong oxidizing agents. Mixing with oxidizers could lead to a vigorous, exothermic, and potentially dangerous reaction.[3][6]

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides (HBr, HF), Nitrogen oxides (NOx). | Generated during thermal decomposition (e.g., fire). This is why specialized incineration is required for disposal.[3][6] |

The Cardinal Rules of Disposal: Immediate Actions & Prohibitions

Before proceeding to the detailed protocol, every person handling this waste must understand these fundamental principles.

  • PROHIBITION 1: NO SINK OR SEWER DISPOSAL. Under no circumstances should this chemical or its containers be disposed of down the drain.[7][8] Halogenated organic compounds can damage aquatic ecosystems and interfere with wastewater treatment processes.

  • PROHIBITION 2: NO DISPOSAL IN GENERAL TRASH. This is a regulated hazardous waste. Disposing of it in the municipal solid waste stream is illegal and poses a significant risk to sanitation workers and the environment.[8]

  • MANDATE 1: SEGREGATE AS HALOGENATED WASTE. This is the single most important step. This compound must be placed in a waste stream specifically designated for halogenated organic compounds .[1][2] The reason for this is twofold: regulatory compliance and disposal methodology. Halogenated waste is typically incinerated at high temperatures, and the resulting acidic gases (from bromine and fluorine) must be "scrubbed" from the exhaust—a process that is different and more costly than the disposal of non-halogenated waste, which can sometimes be repurposed as fuel.[1]

  • MANDATE 2: AVOID MIXING INCOMPATIBLE WASTE. Never mix this waste with strong oxidizing agents, strong acids, or bases in the same container to prevent dangerous reactions.[9][10]

Standard Operating Protocol: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the safe collection and temporary storage of 2-(2-Bromo-5-fluorophenyl)propan-2-amine waste pending final disposal by a certified entity.

Step 1: Personal Protective Equipment (PPE) Confirmation

Before handling any waste, ensure you are wearing the appropriate PPE.

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety goggles or a face shield.[4]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Selection: Use only containers designated for hazardous chemical waste.[7] The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, screw-top lid to prevent leaks and vapor release.[2] The container must be in good condition, free of cracks or external residue.[7][9]

  • Labeling: The container must be clearly and accurately labeled before the first drop of waste is added.[2] The label must include:

    • The words "HAZARDOUS WASTE ".[9][10]

    • The full chemical name: "2-(2-Bromo-5-fluorophenyl)propan-2-amine ". Do not use abbreviations or chemical formulas.[9]

    • An indication of the hazards (e.g., "Irritant," "Toxic").

    • The approximate concentration if in a solution.

Step 3: Waste Collection and Segregation

This step involves the physical act of transferring waste into the prepared container.

  • Pure Compound/Grossly Contaminated Items: Carefully transfer any remaining solid/liquid compound and items heavily contaminated with it (e.g., weighing papers, spatulas) into the designated container.

  • Sharps: Contaminated needles or other sharps must never be placed directly into a liquid waste container. They must be disposed of in a designated sharps container.

  • Dilute Solutions: Aqueous or solvent solutions containing the compound must also be treated as halogenated waste.

  • Segregation Check: Before adding to the container, double-check that you are adding it to the HALOGENATED ORGANIC WASTE stream. Mixing it with non-halogenated waste contaminates the entire container.[1][2]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[2][9] Do not leave a funnel in the container opening.[9] Do not fill the container beyond 90% capacity to allow for expansion.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Designated storage is a key component of regulatory compliance.

  • Location: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[9][11]

  • Conditions: The SAA should be a secondary containment unit (like a spill tray) to contain any potential leaks. Store it away from heat sources and incompatible chemicals.[8]

  • Volume Limits: Be aware of institutional and regulatory limits for waste accumulation. In the US, a maximum of 55 gallons of hazardous waste may be stored in an SAA.[7][11]

Step 5: Arranging for Final Disposal

The final step is to hand off the waste to professionals.

  • Contact Environmental Health & Safety (EHS): When the container is full (or before any regulatory time limit is reached), contact your institution's EHS or equivalent safety office to arrange for a waste pickup.[9][11]

  • Professional Disposal: The EHS office will coordinate with a licensed environmental waste management company for the transportation, treatment, and final disposal of the hazardous waste in accordance with all local, state, and federal regulations.[12][13]

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For a small, manageable spill, and only if you are trained and equipped to do so, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency safety office.

  • Cleanup:

    • Wear appropriate PPE.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[14][15]

    • Clean the spill area with soap and water.

    • All materials used for cleanup (gloves, absorbent pads, etc.) must also be disposed of as hazardous waste.

Visualizing the Disposal Workflow

To clarify the process, the following diagrams illustrate the key decision points and operational steps.

G cluster_0 Diagram 1: Disposal Decision-Making Workflow start Waste Generated decision_halogenated Is it Halogenated or Contaminated with Halogens? start->decision_halogenated proc_halogenated Segregate into HALOGENATED Waste Stream decision_halogenated->proc_halogenated  Yes   proc_non_halogenated Segregate into NON-HALOGENATED Waste Stream decision_halogenated->proc_non_halogenated  No   proc_label Select & Label Appropriate Container proc_halogenated->proc_label proc_non_halogenated->proc_label proc_store Store in Designated Satellite Accumulation Area proc_label->proc_store end_dispose Arrange Pickup by EHS for Professional Disposal proc_store->end_dispose

Caption: Disposal decision-making workflow.

G cluster_1 Diagram 2: Operational Disposal Protocol step1 Step 1: Wear PPE (Gloves, Goggles, Lab Coat) step2 Step 2: Prepare Container (Compatible, Good Condition) step1->step2 step3 Step 3: Label Container ('Hazardous Waste', Full Name) step2->step3 step4 Step 4: Add Waste (Keep Container Closed) step3->step4 step5 Step 5: Store in SAA (Secondary Containment) step4->step5 step6 Step 6: Request Pickup (Contact EHS/Safety Office) step5->step6

Caption: Operational disposal protocol summary.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. PubMed. [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Decontamination Solution Aromatic Amine 2001 SDS. Scribd. [Link]

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Press. [Link]

  • Method of removing amines.
  • Biological Removal of Aromatic Amines: Effect of Physical-Chemical Properties. IWA Publishing. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

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Handling

Comprehensive Safety &amp; Operational Guide: 2-(2-Bromo-5-fluorophenyl)propan-2-amine

CAS Number: 1314739-27-9 Molecular Formula: C H BrFN Molecular Weight: 232.09 g/mol [1] Executive Safety Summary Guidance for: Researchers, Medicinal Chemists, and EHS Officers. Core Directive: Due to the specific haloge...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1314739-27-9 Molecular Formula: C


H

BrFN Molecular Weight: 232.09 g/mol [1]

Executive Safety Summary

Guidance for: Researchers, Medicinal Chemists, and EHS Officers. Core Directive: Due to the specific halogenated amine structure of 2-(2-Bromo-5-fluorophenyl)propan-2-amine, this compound must be handled as a Severe Irritant and Potential Corrosive under the Precautionary Principle. Standard Safety Data Sheets (SDS) for novel intermediates often list "No Data Available"; therefore, this guide enforces a Class-Based Risk Assessment (CBRA) derived from structural analogs (e.g., halogenated benzylamines).

Critical Hazard Profile (GHS Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[2][3][4][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[2][3]
Acute Toxicity (Oral) Cat 4*H302: Harmful if swallowed (Predicted based on analogs).[2]

Personal Protective Equipment (PPE) Matrix

Effective protection requires a "Defense-in-Depth" strategy, layering barriers to prevent exposure routes common to aromatic amines (dermal absorption and inhalation).[5]

PPE Specifications Table
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeopreneHalogenated amines can permeate thin latex rapidly. Double nitrile provides a breakthrough time >480 mins and visual breach indication.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Face Shield required if >10gSafety glasses allow vapor bypass. Goggles form a seal against corrosive amine vapors that can cause lacrimation and corneal haze.
Respiratory Fume Hood (Primary) Respirator (Secondary): NIOSH N95 + OV CartridgePrimary amines are volatile irritants. Organic Vapor (OV) cartridges neutralize amine vapors if hood containment is breached.
Body Defense Tyvek® Lab Coat or Chemical Apron over CottonStandard cotton absorbs liquids, keeping toxins against the skin. Chemically resistant materials shed splashes immediately.

Operational Handling Protocol

This protocol utilizes a Self-Validating Workflow , ensuring that safety checks are integral steps, not afterthoughts.

Phase 1: Engineering Controls & Setup
  • Airflow Verification: Confirm Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Quarantine Zone: Mark a 1-meter "Hot Zone" inside the hood with chemical tape. All open handling occurs here.

  • Neutralization Prep: Prepare a beaker of 1M HCl or saturated Citric Acid within the hood to immediately neutralize any amine spills (converting volatile free base to non-volatile salt).

Phase 2: Transfer & Weighing
  • If Solid: Use a disposable anti-static spatula. Avoid metal spatulas if the compound is potentially corrosive to metals.

  • If Liquid/Viscous Oil: Use a positive-displacement pipette or glass syringe. Never pour directly from the stock bottle.

Phase 3: Reaction Setup (The "Closed System" Rule)

To minimize exposure, the reaction vessel must remain closed unless actively adding reagents.

  • Clamp the reaction flask before adding the amine.

  • Add solvent first to create a "heat sink" for any exotherm.

  • Add 2-(2-Bromo-5-fluorophenyl)propan-2-amine slowly.

  • Validation: Check for "fuming" or color change. If white fumes appear (amine reacting with acid vapors in air), seal immediately.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision logic for handling this compound safely.

SafeHandling Start START: Handling 2-(2-Bromo-5-fluorophenyl)propan-2-amine CheckHood Verify Fume Hood (Velocity > 0.5 m/s) Start->CheckHood PPE Don PPE: Double Nitrile, Goggles, Lab Coat CheckHood->PPE StateCheck Determine Physical State PPE->StateCheck Solid Solid Handling: Use Anti-static Spatula StateCheck->Solid Solid Liquid Liquid Handling: Use Glass Syringe/Pipette StateCheck->Liquid Liquid/Oil Transfer Transfer to Reaction Vessel (Pre-filled with Solvent) Solid->Transfer Liquid->Transfer Seal IMMEDIATELY Seal Vessel Transfer->Seal Clean Decontaminate Tools (Dip in 1M HCl) Seal->Clean

Figure 1: Operational logic flow ensuring containment of volatile amine vapors.

Emergency Response & Spill Management

Principle: Containment followed by Chemical Neutralization.

Spill Response Logic
  • Evacuate: If spill is >50mL outside hood, evacuate lab.

  • Isolate: Close hood sash if spill is internal.

  • Neutralize:

    • Do NOT use water initially (spreads the hydrophobic organic amine).

    • Apply Sand/Vermiculite mixed with Citric Acid or Sodium Bisulfate . This converts the basic amine into a solid, non-volatile salt.

  • Collect: Scoop into a hazardous waste bag labeled "Halogenated Organic Solid".

SpillResponse Spill Spill Detected Location Location? Spill->Location InHood Inside Fume Hood Location->InHood OutHood Outside Fume Hood Location->OutHood CloseSash Close Sash Ventilate InHood->CloseSash Evacuate Evacuate Lab Call EHS OutHood->Evacuate Absorb Apply Absorbent (Vermiculite + Citric Acid) CloseSash->Absorb Disposal Dispose as Halogenated Waste Absorb->Disposal

Figure 2: Decision matrix for spill containment based on location and severity.

Disposal & Waste Management

Improper disposal of halogenated amines can lead to environmental persistence and formation of toxic byproducts.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, paper towels, spatulas.Double-bag in polyethylene. Label: "Solid Waste - Halogenated Organics (Toxic)".
Liquid Waste Mother liquors, reaction solvents.Segregate into Halogenated Organic Waste carboy. Do NOT mix with Oxidizers (e.g., Nitric Acid) – risk of exothermic reaction.
Sharps Syringes, needles.Rinse with acetone/ethanol into liquid waste before placing in Sharps Container.

References

  • CyclicPharma . (n.d.). 2-(2-bromo-5-fluorophenyl)propan-2-amine | CAS No. 1314739-27-9.[1] Retrieved from [1]

  • Fisher Scientific . (2012).[4] Safety Data Sheet: 4-Bromoaniline (Analogous Hazard Data). Retrieved from

  • PubChem . (2025). GHS Classification Summary (Rev. 11). National Library of Medicine. Retrieved from

  • BenchChem . (2025).[5] Safeguarding Your Research: Handling Halogenated Amines. Retrieved from

Sources

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